molecular formula C9H17N3O3 B605820 Azido-PEG1-Boc CAS No. 1374658-85-1

Azido-PEG1-Boc

Numéro de catalogue: B605820
Numéro CAS: 1374658-85-1
Poids moléculaire: 215.25 g/mol
Clé InChI: YQLWGRGAPJGNNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azido-PEG1-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Propriétés

IUPAC Name

tert-butyl 3-(2-azidoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)4-6-14-7-5-11-12-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLWGRGAPJGNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190643
Record name Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374658-85-1
Record name Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374658-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Application of Azido-PEG1-Boc in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation, precision, efficiency, and biocompatibility are paramount. The heterobifunctional linker, Azido-PEG1-Boc, has emerged as a critical tool for the covalent linkage of biomolecules, enabling the development of sophisticated therapeutics and research agents. This technical guide provides an in-depth exploration of the core functionalities of this compound, its applications in bioconjugation, and detailed experimental protocols.

This compound is a molecule meticulously designed with three key functional components: a terminal azide (B81097) group (-N₃), a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc) protected amine.[1] This unique architecture allows for a controlled, stepwise approach to conjugation, making it an invaluable asset in the synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

Core Components and their Functions

The utility of this compound lies in the distinct roles of its constituent parts:

  • The Azide Group (-N₃): This functional group is the cornerstone of "click chemistry," a suite of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions.[1][4] The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[1][5] This bioorthogonality ensures that the reaction proceeds with minimal cross-reactivity with other functional groups found in biological systems.[5]

  • The PEG1 Linker (-CH₂CH₂O-): The single polyethylene glycol unit imparts hydrophilicity to the linker.[1] This enhanced water solubility is crucial for improving the pharmacokinetic properties of the final bioconjugate, reducing aggregation, and potentially lowering immunogenicity.[1] The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.

  • The Boc Protecting Group (-Boc): The tert-butyloxycarbonyl group is an acid-labile protecting group for the primary amine.[6] This protection is essential for directing the initial conjugation to another part of the molecule or a different molecule altogether. The Boc group is stable under a wide range of conditions but can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the amine for a subsequent conjugation step.[6][7] This allows for a controlled and sequential synthesis of complex bioconjugates.

Applications in Bioconjugation

The primary application of this compound is in the construction of complex biomolecules where precise control over the assembly process is critical.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein of interest to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker plays a crucial role in bridging the target protein-binding ligand and the E3 ligase ligand. This compound is an ideal building block for PROTAC synthesis due to its ability to facilitate a stepwise conjugation strategy.[3] Typically, one ligand is conjugated to the linker after Boc deprotection, and the second ligand is attached via a click chemistry reaction with the azide group.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[8] The linker connecting the antibody and the drug is a critical determinant of the ADC's stability and efficacy. This compound can be used to create ADCs with a defined drug-to-antibody ratio (DAR).[8] The linker can be first attached to the antibody, and then the drug can be conjugated to the linker via click chemistry.

Quantitative Data for Bioconjugation Reactions

The choice of reaction conditions is critical for the success of bioconjugation. The following tables summarize key quantitative data for reactions involving Azido-PEG-Boc linkers.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters [5]

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to potential copper cytotoxicity.[5]High, suitable for in vivo and live-cell applications.[5]
Reaction Kinetics Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).[5]Generally slower than CuAAC, dependent on the cyclooctyne (B158145) used.[5]
Alkyne Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)

Table 2: Second-Order Rate Constants for SPAAC Reactions [2][5]

Cyclooctyne ReactantAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Buffer
DBCO-PEG5-TrastuzumabModel Azides0.18 - 0.37HEPES & PBS
BCN (Bicyclo[6.1.0]nonyne)Benzyl Azide~0.15DMSO
BCN (PEGylated)2-azidoethanol~0.57Aqueous Buffer
DBCO DerivativesGeneral Azides~0.1 - 2.0Various

Table 3: Boc Deprotection Conditions and Yields [7][9]

Acidic ReagentConcentrationSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temperature1 - 4 hours>90
4M HCl in 1,4-dioxane4 M1,4-dioxaneRoom Temperature1 - 4 hours>90

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Boc Deprotection of this compound[7]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • The resulting Azido-PEG1-Amine TFA salt can be used directly in the next step or after neutralization.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5][10]

Materials:

  • Azide-functionalized molecule (e.g., Azido-PEG1-conjugate)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)

  • Co-solvent if needed (e.g., DMSO, DMF)

Procedure:

  • Dissolve the azide-functionalized molecule (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.5 equivalents) in the reaction buffer.

  • In a separate vial, prepare a premix of CuSO₄ and the copper ligand.

  • Add the copper catalyst premix to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature for 1-12 hours. Protect from light.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the conjugate using a suitable method (e.g., size-exclusion chromatography, HPLC).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2]

Materials:

  • Azide-functionalized molecule (e.g., Azido-PEG1-conjugate)

  • Strained cyclooctyne-functionalized molecule (e.g., DBCO-conjugate)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the reaction buffer.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For less reactive cyclooctynes, longer incubation times may be necessary.

  • Monitor the reaction by LC-MS.

  • Purify the final conjugate using a suitable method.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Ligand 1 Conjugation cluster_step2 Step 2: Ligand 2 Conjugation (Click Chemistry) A This compound B Boc Deprotection (TFA/DCM) A->B C Azido-PEG1-Amine B->C E Amide Coupling C->E D Ligand 1 (e.g., E3 Ligase Ligand) D->E F Azido-PEG1-Ligand 1 E->F H CuAAC or SPAAC F->H G Ligand 2 (Alkyne-functionalized) (e.g., POI Ligand) G->H I PROTAC H->I

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) A Antibody C Amine Coupling (Lysine residues) A->C B Azido-PEG1-NHS ester B->C D Azide-Modified Antibody C->D F CuAAC or SPAAC D->F E Alkyne-Payload E->F G Antibody-Drug Conjugate (ADC) F->G

Caption: A general workflow for the synthesis of an ADC using an Azido-PEG1 linker.

Click_Chemistry_Comparison cluster_cunc Uncatalyzed Cycloaddition cluster_cuaac CuAAC cluster_spaac SPAAC Uncat Slow Reaction CuAAC Fast & Efficient Cu Copper(I) Catalyst CuAAC->Cu Alkyne Terminal Alkyne CuAAC->Alkyne SPAAC Biocompatible Strained Strained Cyclooctyne SPAAC->Strained Azide Azide (on this compound) Azide->Uncat Very Slow Azide->CuAAC Fast Azide->SPAAC Moderate

Caption: Comparison of azide-alkyne cycloaddition reaction pathways.

Conclusion

This compound stands as a versatile and powerful tool in the field of bioconjugation. Its well-defined structure, featuring orthogonal reactive handles, provides researchers with precise control over the synthesis of complex biomolecules. The ability to perform high-yield, bioorthogonal click chemistry, combined with the benefits of a hydrophilic PEG spacer and a reliable protecting group strategy, makes this compound an indispensable component in the development of next-generation therapeutics and advanced research probes. This guide provides a foundational understanding and practical protocols to facilitate its effective implementation in the laboratory.

References

An In-depth Technical Guide to Azido-PEG1-Boc: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG1-Boc, chemically known as tert-butyl (2-azidoethyl)carbamate, is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, medicinal chemistry, and drug development. Its structure incorporates a terminal azide (B81097) group, a single polyethylene (B3416737) glycol (PEG) unit, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination of functional groups allows for its versatile application in "click chemistry" reactions and as a building block in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound.

Chemical Properties and Structure

This compound is a small, linear molecule designed for covalent modification of other molecules. The PEG spacer enhances aqueous solubility and provides flexibility to the linked structures.

Structure

The chemical structure of this compound is characterized by a two-carbon ethyl backbone. One terminus is functionalized with an azide group (-N₃), while the other is a carbamate (B1207046) with a Boc protecting group.

Chemical Name: tert-butyl (2-azidoethyl)carbamate Synonyms: N-Boc-2-azidoethylamine, this compound

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource(s)
CAS Number 117861-38-8[1][2]
Molecular Formula C₇H₁₄N₄O₂[1][2]
Molecular Weight 186.21 g/mol [1][2]
Appearance Light yellow liquid[1]
Purity ≥95%[1]
Storage Conditions 2-8°C[1]
Solubility Soluble in common organic solvents.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 2-bromoethylamine (B90993) hydrobromide.

Step 1: Azidation of 2-bromoethylamine

  • Dissolve 2-bromoethylamine hydrobromide in a suitable solvent such as dimethylformamide (DMF).

  • Add sodium azide (NaN₃) in excess (e.g., 1.5 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain 2-azidoethylamine (B148788).

Step 2: Boc Protection of 2-azidoethylamine

  • Dissolve the crude 2-azidoethylamine in a solvent such as dichloromethane (B109758) (DCM).

  • Add a base, for example triethylamine (B128534) (Et₃N), to the solution.

  • Cool the mixture to 0°C and slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in DCM.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals for the tert-butyl protons (a singlet around 1.4 ppm), and the methylene (B1212753) protons of the ethyl chain.

  • Mass Spectrometry (MS): The molecular weight can be confirmed by techniques such as electrospray ionization mass spectrometry (ESI-MS), which would show the corresponding molecular ion peak.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in click chemistry. The following is a general protocol for its conjugation to an alkyne-containing molecule.

  • In a reaction vessel, dissolve the alkyne-functionalized molecule and a slight excess of this compound in a suitable solvent mixture (e.g., DMSO/water).

  • Add a copper(I) source, such as copper(II) sulfate (CuSO₄) along with a reducing agent like sodium ascorbate. A copper-stabilizing ligand (e.g., TBTA or THPTA) is also added.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the conjugated product can be purified by chromatography.

Applications in Drug Development

PROTAC Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The synthesis of a PROTAC using this compound typically involves the following steps:

  • Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine.

  • Amide Coupling: The newly exposed amine is then coupled to the carboxylic acid of an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Click Chemistry Conjugation: The azide end of the linker-E3 ligase ligand conjugate is then reacted with an alkyne-modified ligand for the target protein of interest via a CuAAC reaction to form the final PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Click Chemistry A This compound B Azido-PEG1-NH2 A->B  TFA/DCM   D Azido-PEG1-Linker- E3 Ligase Ligand B->D C E3 Ligase Ligand (with COOH) C->D  HATU   F Final PROTAC D->F E Target Protein Ligand (with Alkyne) E->F  Cu(I)  

Synthetic workflow for a PROTAC using this compound.
Bioconjugation via Click Chemistry

The azide functionality of this compound allows for its efficient and specific conjugation to molecules containing a terminal alkyne via the CuAAC reaction. This "click" reaction is widely used in bioconjugation to label proteins, nucleic acids, and other biomolecules with probes, tags, or other functional moieties.

Click_Chemistry_Reaction cluster_product Product azide This compound (R-N3) catalyst + Cu(I) catalyst alkyne Alkyne-modified Molecule (R'-C≡CH) triazole Stable Triazole Linkage (R-Triazole-R') catalyst->triazole

Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Signaling Pathways and Logical Relationships

The application of this compound in PROTACs directly interfaces with the ubiquitin-proteasome system, a critical pathway for protein degradation in eukaryotic cells.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI  Ubiquitination   Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation  Degradation  

Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly valuable chemical tool for researchers in the life sciences. Its defined structure, dual functionality, and the biocompatibility imparted by the PEG linker make it an ideal component for the construction of complex molecular architectures. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the synthesis of PROTACs and other bioconjugation applications, ultimately contributing to the advancement of drug discovery and chemical biology.

References

An In-depth Technical Guide to Azido-PEG1-Boc as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component of a PROTAC, profoundly influencing its efficacy, solubility, and cell permeability.[]

Among the various types of linkers used in PROTAC design, those incorporating polyethylene (B3416737) glycol (PEG) units have gained significant attention. PEG linkers are known to enhance the aqueous solubility and improve the pharmacokinetic properties of PROTAC molecules.[2] This technical guide provides a comprehensive overview of Azido-PEG1-Boc, a specific, short-chain PEG-based linker, and its application in the synthesis and development of PROTACs.

This compound is a heterobifunctional linker featuring an azide (B81097) group at one end and a Boc-protected amine at the other, connected by a single ethylene (B1197577) glycol unit. This structure offers a versatile platform for the modular synthesis of PROTACs. The azide group allows for highly efficient and bio-orthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to an alkyne-functionalized ligand.[3] The Boc-protected amine provides a stable handle for standard amide bond formation with a carboxylic acid-functionalized ligand, with the Boc group being easily removable under acidic conditions.[4]

Core Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Chemical Name tert-butyl (2-(2-azidoethoxy)ethyl)carbamateN/A
CAS Number 1374658-85-1[4]
Molecular Formula C₉H₁₈N₄O₃[5]
Molecular Weight 246.26 g/mol N/A
Appearance Light-Yellow OilN/A
Solubility Soluble in water, DMSO, DMF, and DCMN/A
Storage Conditions Store at -20°CN/A

Role in PROTAC Design and Synthesis

The this compound linker serves as a critical building block for the modular and efficient synthesis of PROTACs. Its bifunctional nature allows for a stepwise and controlled conjugation of the POI and E3 ligase ligands. The short, single PEG unit provides a degree of flexibility and hydrophilicity to the resulting PROTAC molecule. The length of the linker is a crucial parameter in PROTAC design, as it dictates the distance and relative orientation of the POI and E3 ligase in the ternary complex, which is essential for efficient ubiquitination.[]

Quantitative Data on PROTACs with PEG1 Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data for a PROTAC utilizing a single PEG unit linker to induce the degradation of the oncogenic kinase BCR-ABL.

PROTAC NameTarget ProteinE3 Ligase Ligand TypeLinkerDC50 (nM)Dmax (%)Cell LineSource(s)
Arg-PEG1-DasaBCR-ABLN-end rule E3 ligase ligand (Arginine)Single PEG unit0.8598.8K562[6]

Signaling Pathway

The following diagram illustrates the signaling pathway of the BCR-ABL oncoprotein, a target for PROTAC-mediated degradation, and the points of intervention by PROTACs. BCR-ABL is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells through the activation of several downstream signaling pathways, including STAT5, MAPK, PI3K/Akt, and CrkL.

BCR_ABL_Signaling cluster_downstream Downstream Signaling BCR_ABL BCR-ABL Oncoprotein Proteasome 26S Proteasome BCR_ABL->Proteasome Targeted to STAT5 STAT5 BCR_ABL->STAT5 MAPK MAPK Pathway BCR_ABL->MAPK PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt CrkL CrkL BCR_ABL->CrkL PROTAC Arg-PEG1-Dasa PROTAC PROTAC->BCR_ABL Binds E3_Ligase N-end rule E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BCR_ABL Ubiquitination Degradation Degradation Proteasome->Degradation Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation PI3K_Akt->Proliferation CrkL->Proliferation

Caption: BCR-ABL Signaling and PROTAC-mediated Degradation.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a PROTAC using an this compound linker and its subsequent evaluation.

Protocol 1: PROTAC Synthesis

This protocol describes a three-step synthesis of a PROTAC, involving Boc deprotection, amide coupling, and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reaction.[3][4]

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution at 0°C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 2: Amide Coupling with E3 Ligase Ligand

  • Dissolve the deprotected linker-amine salt (1.0 eq) and a carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the TFA salt.

  • Add a coupling reagent such as HATU (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-functionalized intermediate from Step 2 (1.0 eq) and an alkyne-modified POI ligand (1.1 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Add a copper(I) source, which can be generated in situ by adding copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation

This protocol outlines the steps to determine the DC50 and Dmax of the synthesized PROTAC in a cellular context using Western blotting.[2]

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., K562 for BCR-ABL) in 6-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-ABL) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Experimental and Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Boc_Deprotection Boc Deprotection of This compound Amide_Coupling Amide Coupling with E3 Ligase Ligand Boc_Deprotection->Amide_Coupling CuAAC CuAAC 'Click' Chemistry with POI Ligand Amide_Coupling->CuAAC Purification Purification & Characterization (HPLC, LC-MS, NMR) CuAAC->Purification Cell_Treatment Cell Treatment with Varying PROTAC Concentrations Purification->Cell_Treatment Western_Blot Western Blot for Target Protein Levels Cell_Treatment->Western_Blot Data_Analysis Data Analysis: Determine DC50 & Dmax Western_Blot->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

Caption: General Workflow for PROTAC Synthesis and Evaluation.

Conclusion

This compound is a valuable and versatile linker for the modular synthesis of PROTACs. Its well-defined structure, featuring orthogonal reactive handles, allows for a controlled and efficient assembly of these complex heterobifunctional molecules. The single PEG unit imparts a degree of hydrophilicity, which can be beneficial for the overall properties of the resulting PROTAC. The successful development of potent PROTACs, such as Arg-PEG1-Dasa for the degradation of BCR-ABL, highlights the utility of short PEG linkers in achieving high degradation efficacy. The experimental protocols and workflows provided in this guide offer a framework for researchers to utilize this compound in the design and synthesis of novel PROTACs for targeted protein degradation.

References

Role of the azide group in Azido-PEG1-Boc for click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of the Azide (B81097) Group in Azido-PEG1-Boc for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, the precise and efficient linking of molecular entities is paramount. Heterobifunctional linkers are central to this endeavor, and among them, this compound has emerged as a versatile and powerful tool. This linker incorporates three key functional components: a reactive azide group, a short polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.

This technical guide provides an in-depth examination of the this compound linker, with a core focus on the strategic role of the azide group. The azide function serves as the linchpin for its application in "click chemistry," a class of reactions prized for their high efficiency, specificity, and biocompatibility.[1] We will explore the fundamental properties of each component of the linker, delve into the mechanisms of the click reactions it enables, present quantitative data and detailed experimental protocols, and illustrate its application in the synthesis of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]

Core Components of the this compound Linker

The functionality of the this compound linker is derived from the distinct properties of its three constituent parts.

  • The Azide Group (-N₃): The Bioorthogonal Handle The azide group is the reactive heart of the linker for click chemistry. Its utility is rooted in a unique combination of characteristics that make it ideal for bioconjugation.[3] It is small, minimizing steric hindrance or perturbation of the biomolecules to which it is attached.[1][4][5] Critically, the azide group is bioorthogonal, meaning it is stable and non-reactive with the vast majority of functional groups found in complex biological systems.[1][6][7] This chemical inertness ensures that its subsequent reaction is highly selective and occurs only with its designated reaction partner, typically an alkyne.[4][8][9]

  • The PEG1 Spacer: The Solubility and Spacing Modulator The short polyethylene glycol (PEG) spacer serves as a flexible, hydrophilic linker.[10] PEGylation, the attachment of PEG chains, is a well-established strategy in drug delivery to improve the physicochemical properties of molecules.[4][8] Even a short PEG1 unit enhances aqueous solubility, which is crucial when working with hydrophobic drugs or biomolecules.[11][12] The spacer also provides conformational flexibility and precise spatial control between the two conjugated molecules, which can be critical for maintaining their biological function.[10][13]

  • The Boc Group: The Amine Protecting Shield The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[14] It masks the reactivity of a primary or secondary amine, preventing it from participating in unintended side reactions during the initial conjugation steps.[15] The key advantage of the Boc group is its stability under a wide range of conditions, yet it can be removed cleanly and efficiently under acidic conditions, most commonly with trifluoroacetic acid (TFA).[9][14] This allows for a sequential and controlled conjugation strategy, where one molecule is attached, the Boc group is removed, and a second molecule is then conjugated to the newly revealed amine.

Core components of the this compound linker.

The Azide Group's Role in Click Chemistry Mechanisms

The azide group's primary role is to participate in highly efficient cycloaddition reactions with alkynes. The two main types of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking an azide with a terminal alkyne.[1][5] The reaction is not spontaneous and requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[1][16] The copper catalyst dramatically accelerates the reaction, allowing it to proceed rapidly at room temperature and in aqueous solutions.[5] The azide acts as the 1,3-dipole that reacts with the copper-activated alkyne.[17][18]

CuAAC_Mechanism Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne R₁-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide π-complexation & deprotonation Metallacycle Six-Membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle Azide R₂-N₃ (Azide) Azide->Metallacycle Coordination Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring contraction Triazolide->Cu_I Regenerates Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonation

Simplified catalytic cycle of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful alternative to CuAAC, particularly for applications in living systems.[16] This reaction does not require a cytotoxic copper catalyst.[4][6] Instead, it utilizes a strained cyclooctyne (B158145) (such as DBCO or BCN) as the alkyne partner.[19] The high ring strain of the cyclooctyne (approximately 18 kcal/mol) dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[20] The azide reacts as a 1,3-dipole with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[16][20]

SPAAC_Mechanism Reactants Azide (R₁-N₃) + Strained Cyclooctyne TS Concerted [3+2] Transition State Reactants->TS Low activation energy (driven by ring strain) Product Stable Triazole Product TS->Product Forms covalent bond

General mechanism of the SPAAC reaction.

Quantitative Data Summary

The choice between CuAAC and SPAAC depends on the specific application, with key differences in kinetics, biocompatibility, and reaction partners.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Partners Azide + Terminal Alkyne Azide + Strained Cyclooctyne
Catalyst Required Yes (Copper I)[4][14]No[1][4]
Biocompatibility Limited in live cells due to Cu toxicity[1][4]High; ideal for in vivo applications[21]
Typical Reaction Rate Fastest (~10² - 10³ M⁻¹s⁻¹)[4]Fast (~1 M⁻¹s⁻¹)[4]
Product 1,4-disubstituted 1,2,3-TriazoleMixture of regioisomers (1,2,3-Triazole)
Key Advantage Very high efficiency and reaction speed.[3]Excellent biocompatibility for live systems.[3]
Key Disadvantage Potential cytotoxicity of the copper catalyst.[3]Requires synthesis of strained, sterically bulky alkynes.[3]
Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions.
ParameterTypical Value / ReagentNotes
Azide/Alkyne Ratio 1:1 to 1:2[7]A slight excess of one reagent can drive the reaction to completion.
Copper(II) Source 1-5 mol% (e.g., CuSO₄·5H₂O)The active Cu(I) is generated in situ.[22]
Reducing Agent 5-10 mol% (e.g., Sodium Ascorbate)Must be freshly prepared. Maintains the copper in the active Cu(I) state.[11]
Accelerating Ligand 1:1 to 5:1 ratio with Copper (e.g., THPTA, TBTA)[7][16]Stabilizes the Cu(I) catalyst and enhances the reaction rate.[7][10][20]
Solvent t-BuOH/H₂O, PBS, DMSO, aqueous/organic mixtures[7][23][24]Chosen based on the solubility of the substrates.
Temperature Room Temperature[7]Gentle heating (e.g., 45°C) can be used for slower reactions.[13]
Table 2: Typical Reaction Parameters for a CuAAC Reaction.

Experimental Protocols

The following are generalized protocols for the key reactions involving the this compound linker.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

  • Dissolution: Dissolve the Boc-protected conjugate (1.0 equiv) in a suitable solvent like dichloromethane (B109758) (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. The resulting amine salt can be neutralized with a mild base (e.g., DIPEA or triethylamine) for subsequent reactions.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical bioconjugation reaction.

  • Preparation: In a suitable reaction vessel, dissolve the alkyne-containing biomolecule and the azide-PEG-conjugate in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).[22]

  • Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ (e.g., 1-5 mol%) and an accelerating ligand like THPTA (e.g., 5 equivalents relative to copper).[25]

  • Reaction Initiation: Add the catalyst-ligand premix to the reaction mixture. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 5-10 mol%).[22]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification: Once the reaction is complete (monitored by LC-MS or HPLC), purify the final conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for a catalyst-free conjugation.

  • Preparation: Dissolve the azide-functionalized molecule (e.g., an antibody) in a suitable buffer like PBS at a concentration of 5-10 mg/mL.[16]

  • Reagent Addition: Add a 5- to 20-fold molar excess of the DBCO-functionalized molecule (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the azide solution. Ensure the final concentration of the organic solvent is low (e.g., <10%) to maintain the integrity of the biomolecule.[16]

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation.[16]

  • Purification: Remove the excess, unreacted DBCO-containing reagent using a desalting column or a protein concentrator equilibrated with the desired final buffer.[16]

Visualization of Experimental Workflow

The heterobifunctional nature of this compound allows for a controlled, sequential synthesis of complex conjugates like PROTACs. The azide provides a click chemistry handle, while the Boc-protected amine provides an orthogonal site for another conjugation following deprotection.

Sequential_Conjugation_Workflow Start Start with This compound-Acid Linker AmideCoupling Step 1: Amide Coupling (e.g., with E3 Ligase Ligand) Start->AmideCoupling Intermediate1 Intermediate Conjugate 1 (Boc-Protected) AmideCoupling->Intermediate1 Deprotection Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Deprotection Intermediate2 Intermediate Conjugate 2 (Free Amine) Deprotection->Intermediate2 ClickReaction Step 3: Click Chemistry (CuAAC or SPAAC) (e.g., with Alkyne-Target Ligand) Intermediate2->ClickReaction FinalProduct Final Bioconjugate (e.g., PROTAC) ClickReaction->FinalProduct Purification Purification (HPLC) FinalProduct->Purification

Sequential synthesis workflow using an Azido-PEG-Boc linker.

Conclusion

The azide group is the central functional element that defines the utility of the this compound linker in modern chemical biology and drug discovery. Its bioorthogonality allows for its participation in highly selective and efficient click chemistry reactions—namely CuAAC and SPAAC—providing a robust method for covalently linking it to alkyne-modified molecules.[3] Complemented by the solubility-enhancing PEG spacer and the strategically important Boc protecting group, the azide enables a modular and controlled approach to synthesizing complex bioconjugates. This powerful combination has cemented the role of azide-containing linkers as indispensable tools for developing next-generation therapeutics and research probes.

References

A Technical Guide to the Function of the Boc Protecting Group in Azido-PEG1-Boc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the synthesis of Azido-PEG1-Boc, a heterobifunctional linker critical in bioconjugation and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). The core focus is on the indispensable role of the tert-butyloxycarbonyl (Boc) protecting group, detailing its function, the mechanisms of its application and removal, and the experimental protocols that govern its use.

Introduction to this compound and the Role of Protecting Groups

This compound is a versatile chemical tool featuring three key components:

  • An azide (B81097) group (N₃) : A reactive handle for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

  • A short polyethylene (B3416737) glycol (PEG1) spacer : A single ethylene (B1197577) glycol unit that enhances solubility and provides a defined spatial separation between conjugated molecules.

  • A Boc-protected terminal amine : A primary amine shielded by the tert-butyloxycarbonyl (Boc) group.

In multifunctional molecules, it is often necessary to prevent a reactive group from participating in a reaction while another part of the molecule is being modified. This is the fundamental role of a protecting group . The Boc group serves this purpose by "capping" the highly nucleophilic amine, rendering it unreactive under a variety of conditions.[3][4] This allows for the selective synthesis and manipulation of the azide terminus of the molecule without interference from the amine.

The Boc group is particularly advantageous due to its stability in neutral and basic conditions while being easily removable under mild acidic conditions, a property known as acid lability.[3][5] This chemical orthogonality is the cornerstone of its utility in complex, multi-step syntheses.

The Synthetic Pathway of this compound

The synthesis of this compound highlights the essential function of the Boc group. A common synthetic strategy begins with a commercially available starting material where the amine is already protected, such as 2-(Boc-amino)ethanol. The Boc group ensures that the amine does not interfere with the subsequent conversion of the hydroxyl group to an azide.

The logical workflow involves two main steps:

  • Activation of the Hydroxyl Group : The terminal hydroxyl group is converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl). The Boc group is stable under these conditions and prevents the amine from reacting with the electrophilic MsCl.

  • Nucleophilic Substitution with Azide : The mesylate is then displaced by an azide anion (from a source like sodium azide, NaN₃) via an Sₙ2 reaction to yield the final product, this compound.

This workflow prevents the formation of undesired byproducts and ensures the regioselective introduction of the azide functionality.

G start_material 2-(Boc-amino)ethanol reagent1 Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) DCM, 0°C to RT intermediate Boc-NH-PEG1-OMs (Mesylate Intermediate) reagent2 Sodium Azide (NaN₃) DMF, 65°C product This compound reagent1->intermediate reagent2->product

References

The PEG1 Spacer in Heterobifunctional Linkers: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and pharmacokinetic profile.[1] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone due to their unique physicochemical properties.[2] This guide provides an in-depth technical examination of the PEG1 spacer, a single ethylene (B1197577) glycol unit, within heterobifunctional linkers. While often overshadowed by its longer-chain counterparts, the PEG1 spacer offers distinct advantages in specific applications where precise control over linker length and hydrophilicity is paramount.

Core Principles of the PEG1 Spacer

The fundamental structure of a PEG1 spacer consists of a single ethylene glycol unit, -(CH₂CH₂O)-. In a heterobifunctional linker, this unit is flanked by two different reactive functional groups, allowing for the sequential and specific conjugation of two distinct molecules.[3] The inclusion of even this single PEG unit can significantly influence the properties of the resulting bioconjugate.

Key Properties and Advantages:

  • Hydrophilicity: The ether oxygen in the ethylene glycol unit is capable of forming hydrogen bonds with water molecules, thereby increasing the hydrophilicity of the linker and the overall conjugate.[4] This can be crucial for mitigating the hydrophobicity of certain payloads and improving solubility in aqueous environments.[5]

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and generally non-immunogenic material, making it suitable for in vivo applications.[6]

  • Defined Spacer Length: As a discrete chemical entity, the PEG1 spacer provides a precise and minimal increase in the distance between the conjugated molecules. This level of control is essential for optimizing the spatial orientation required for biological activity, such as the formation of a stable ternary complex in PROTACs.[7]

  • Conformational Flexibility: The C-O bonds within the PEG1 unit allow for free rotation, imparting a degree of flexibility to the linker. This can be advantageous in allowing the conjugated molecules to adopt optimal conformations for binding to their respective targets.[8]

Quantitative Data on PEG1-Containing Molecules

The decision to incorporate a PEG1 spacer is often driven by empirical data. The following tables summarize key quantitative findings from studies on molecules featuring a single PEG unit, providing a basis for comparison and rational design.

ParameterMolecule/SystemValueSignificanceReference(s)
Degradation (DC₅₀) Arg-PEG1-Dasa (BCR-ABL PROTAC)0.85 nMDemonstrates high potency in inducing the degradation of the target protein.[9]
Inhibition (IC₅₀) Arg-PEG1-Dasa (on K562 cells)~0.36 nMShows potent inhibition of cancer cell proliferation.[9]
Maximum Degradation (Dmax) Arg-PEG1-Dasa (BCR-ABL PROTAC)>98% at 5 nMAchieves near-complete degradation of the target protein.[9]
PropertyMolecule/SystemObservationImplicationReference(s)
Solubility General PEG-containing moleculesIncreased solubility with PEG incorporation.A PEG1 spacer can contribute to improved solubility of hydrophobic payloads.[10]
Hydrophilicity (LogP) General PEG-containing moleculesLower LogP values with increasing PEG length.A PEG1 spacer provides a modest but significant increase in hydrophilicity.[11]
Stability ADCs with PEG linkersPEG linkers can improve the physical stability of ADCs by masking payload hydrophobicity.The PEG1 spacer can contribute to reducing aggregation and improving the stability of ADCs.[12]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of heterobifunctional linkers containing a PEG1 spacer and their subsequent bioconjugates.

Protocol 1: Synthesis of a Heterobifunctional Linker (Boc-NH-PEG1-Maleimide)

This protocol outlines a general procedure for the synthesis of a heterobifunctional linker with a Boc-protected amine and a maleimide (B117702) group, connected by a PEG1 spacer.

Materials:

  • Boc-NH-PEG1-COOH

  • N-Hydroxysuccinimide (NHS)

  • N-(2-Aminoethyl)maleimide trifluoroacetate (B77799) salt

  • Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl)carbodiimide (EDCI)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Boc-NH-PEG1-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Add DCC or EDCI (1.1 equivalents) to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Filter off the dicyclohexylurea (DCU) byproduct if DCC is used.

    • Concentrate the filtrate under reduced pressure to obtain the crude Boc-NH-PEG1-NHS ester.

  • Coupling with Maleimide:

    • Dissolve the crude Boc-NH-PEG1-NHS ester (1 equivalent) and N-(2-Aminoethyl)maleimide trifluoroacetate salt (1.1 equivalents) in anhydrous DMF.

    • Add TEA (2.2 equivalents) to neutralize the trifluoroacetate salt and facilitate the reaction.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM.

    • Purify the product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Precipitate the final product in cold diethyl ether, collect the solid by filtration, and dry under vacuum to yield Boc-NH-PEG1-Maleimide.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized linker. The characteristic signals for the Boc group, the PEG1 unit, the maleimide ring, and the amide bonds should be present.[11]

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To verify the molecular weight of the final product.[7]

Protocol 2: Characterization of PEG1-Containing Bioconjugates by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method to assess the purity and conjugation efficiency of bioconjugates.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Bioconjugate sample (e.g., ADC or PROTAC)

Procedure:

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of the bioconjugate in a suitable solvent, typically the initial mobile phase.

  • Injection: Inject a defined volume of the sample onto the column.

  • Chromatography (Gradient Elution):

    • Run a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be from 5% to 95% B over 30 minutes.

    • The more hydrophobic the molecule, the later it will elute. The PEG1-containing bioconjugate will have a different retention time compared to the unconjugated starting materials.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptide bonds and 280 nm for proteins containing tryptophan and tyrosine).

  • Data Analysis:

    • Analyze the chromatogram to determine the retention times of the different species (unconjugated antibody/protein, free payload/ligand, and the final conjugate).

    • The peak area of the conjugate can be used to estimate its purity and the efficiency of the conjugation reaction.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of a PROTAC containing a PEG1 spacer targeting the BCR-ABL oncoprotein, which is a driver in Chronic Myeloid Leukemia (CML).[9][13]

BCR_ABL_PROTAC_Pathway cluster_cell Cancer Cell BCR_ABL BCR-ABL Oncoprotein Ternary_Complex Ternary Complex (BCR-ABL-PROTAC-E3) BCR_ABL->Ternary_Complex Proteasome 26S Proteasome BCR_ABL->Proteasome targeted to Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) BCR_ABL->Downstream activates PROTAC Arg-PEG1-Dasa PROTAC PROTAC->BCR_ABL binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Ubiquitination->BCR_ABL tags Degradation Degradation of BCR-ABL Proteasome->Degradation mediates Degradation->Downstream inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Downstream->Proliferation inhibits

Caption: Mechanism of BCR-ABL degradation by a PEG1-containing PROTAC.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a heterobifunctional linker and its subsequent use in creating a bioconjugate.

Experimental_Workflow cluster_synthesis Linker Synthesis cluster_bioconjugation Bioconjugation Start Starting Materials (e.g., Boc-NH-PEG1-COOH, NHS, Maleimide derivative) Activation Activation of Carboxylic Acid Start->Activation Coupling Coupling to Second Functional Group Activation->Coupling Purification_Linker Purification (Column Chromatography) Coupling->Purification_Linker Characterization_Linker Characterization (NMR, MS) Purification_Linker->Characterization_Linker Final_Linker Heterobifunctional PEG1 Linker Characterization_Linker->Final_Linker Conjugation Conjugation Reaction Final_Linker->Conjugation Biomolecule Targeting Moiety (e.g., Antibody) Biomolecule->Conjugation Payload Payload/Ligand Payload->Conjugation Purification_Conjugate Purification (SEC/HPLC) Conjugation->Purification_Conjugate Characterization_Conjugate Characterization (HPLC, MS, SDS-PAGE) Purification_Conjugate->Characterization_Conjugate Final_Conjugate Final Bioconjugate (ADC or PROTAC) Characterization_Conjugate->Final_Conjugate

Caption: Workflow for synthesis and bioconjugation with a PEG1 linker.

Conclusion

The PEG1 spacer, though the shortest of the PEG linkers, represents a powerful tool in the rational design of heterobifunctional molecules for targeted therapeutics. Its ability to subtly modulate hydrophilicity while providing a precisely defined and flexible linkage is invaluable in optimizing the delicate balance of properties required for potent and safe ADCs and PROTACs. The continued exploration of short, discrete PEG linkers, including the PEG1 unit, will undoubtedly contribute to the advancement of next-generation bioconjugates with enhanced therapeutic profiles.

References

An In-depth Technical Guide to Azido-PEG1-Boc: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties and applications of Azido-PEG1-Boc, a heterobifunctional linker crucial in bioconjugation and drug development. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's molecular weight, solubility characteristics, and its role in advanced biochemical applications.

Core Properties of this compound

This compound is a versatile molecule utilized in the synthesis of more complex structures, such as Proteolysis Targeting Chimeras (PROTACs).[1][2] It features an azide (B81097) group for click chemistry reactions and a Boc-protected amine, which can be deprotected for subsequent conjugation. The short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and flexibility of the resulting conjugates.

Molecular Weight

The molecular characteristics of this compound and a closely related structure are summarized below. The variation in molecular weight is attributed to a slight difference in the carbon backbone.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
This compoundC₉H₁₈N₄O₃230.26[3]
Azido-PEG1-C1-BocC₈H₁₅N₃O₃201.22[2]
Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a strong predictive analysis can be made based on the general solubility of PEGylated compounds and its structural components. The PEG chain imparts hydrophilicity, suggesting solubility in aqueous solutions, while the Boc group is nonpolar.[4][5][6]

PEGs are generally soluble in water and a variety of organic solvents, including:[7][8][9][10]

  • Water and aqueous buffers (e.g., PBS)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chloroform

  • Methylene chloride

Conversely, PEGs exhibit lower solubility in alcohols and toluene (B28343) and are generally not soluble in ether.[7] The solubility of PEGylated compounds tends to decrease as the molecular weight of the PEG chain increases.[9] Given the short PEG1 linker in this compound, it is expected to have good solubility in a range of polar organic solvents.

Experimental Protocols

Accurate determination of solubility is critical for the effective use of this compound in synthesis and formulation. The following is a general protocol for determining the equilibrium solubility of a compound.

Protocol: Equilibrium Solubility Determination

Objective: To determine the solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, DMSO, DMF, methanol)

  • Vials with screw caps

  • Analytical balance

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrument

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of pre-weighed vials.

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or vortex them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved compound.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample to determine the concentration of the dissolved this compound.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L using the measured concentration and the dilution factor.

Applications in Bioconjugation

This compound is a key reagent in "click chemistry," a set of biocompatible reactions that are rapid and specific.[1] The azide group can readily react with an alkyne-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[1][2]

The logical workflow for a typical bioconjugation experiment involving this compound is depicted below.

G cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification and Analysis A This compound C Deprotection of Boc Group (if necessary, using mild acid) A->C Optional B Alkyne-modified Biomolecule E Reaction Setup: - Azido-PEG-Linker - Alkyne-Biomolecule - Catalyst (e.g., Cu(I) for CuAAC) B->E D Purification of Deprotected Linker C->D D->E F Incubation E->F G Purification of Conjugate (e.g., SEC, HPLC) F->G H Characterization (e.g., Mass Spectrometry, SDS-PAGE) G->H I Final Bioconjugate H->I

Bioconjugation workflow using this compound.

This workflow illustrates the key steps from the preparation of the reactants to the final characterization of the bioconjugate. The modularity of this approach allows for the precise and efficient labeling of biomolecules for various applications in research and drug development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG1-Boc, a heterobifunctional linker critical in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its synthesis, purification, and characterization, offering actionable protocols and data for laboratory applications.

Introduction

This compound, systematically named tert-butyl (2-(2-azidoethoxy)ethyl)carbamate, is a versatile chemical tool that incorporates three key functionalities: an azide (B81097) group for bioorthogonal "click" chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide spacing, and a Boc-protected amine for subsequent conjugation steps. Its utility is most prominent in the construction of PROTACs, where it serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2]

Core Compound Specifications

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
IUPAC Name tert-butyl (2-(2-azidoethoxy)ethyl)carbamate[3]
Synonyms N-Boc-2-(2-azidoethoxy)ethanamine[3], t-Boc-N-amido-PEG1-Azide[4]
CAS Number 176220-30-7[3]
Molecular Formula C₉H₁₈N₄O₃[3]
Molecular Weight 230.27 g/mol [3]
Appearance Light-Yellow Oil[4]
Purity Typically >95%[3]
Storage Conditions Store at 0-8°C[4] or -20°C for long term

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process starting from readily available 2-(2-aminoethoxy)ethanol (B1664899). The general synthetic workflow involves the protection of the amino group, conversion of the hydroxyl group to an azide, and finally, deprotection and subsequent Boc protection of the amine. A more direct approach, outlined below, involves the azidation of a protected amino alcohol, followed by Boc protection.

Synthetic Workflow

The following diagram illustrates a plausible synthetic route for this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Azidation cluster_1 Step 2: Amination cluster_2 Step 3: Boc Protection Start 2-(2-Aminoethoxy)ethanol Intermediate1 2-(2-Azidoethoxy)ethanol Start->Intermediate1 1. Mesylation 2. NaN3 Intermediate2 2-(2-Azidoethoxy)ethanamine Intermediate1->Intermediate2 1. Tosylation 2. NH3 FinalProduct This compound Intermediate2->FinalProduct Boc2O, Base

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol

This protocol details a potential multi-step synthesis of this compound.

Step 1: Synthesis of 2-(2-Azidoethoxy)ethanol

This step can be adapted from the synthesis of longer PEG chain analogues.[5][6]

  • Mesylation: Dissolve 2-(2-aminoethoxy)ethanol in an appropriate solvent like dichloromethane (B109758) (DCM) and cool to 0 °C. Add a base such as triethylamine (B128534) (TEA), followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Azidation: The resulting mesylate is then reacted with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) to yield 2-(2-azidoethoxy)ethanol.

Step 2: Synthesis of 2-(2-Azidoethoxy)ethanamine

This procedure is adapted from the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine.[5][6]

  • Tosylation: To a solution of 2-(2-azidoethoxy)ethanol in tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of sodium hydroxide (B78521) followed by p-toluenesulfonyl chloride (TsCl). Stir the reaction at room temperature.

  • Amination: The resulting tosylate is then dissolved in THF and treated with an ammonia (B1221849) solution. The reaction mixture is stirred for an extended period at a slightly elevated temperature (e.g., 40 °C).

  • Work-up and Purification: After the reaction, the mixture is diluted with water and extracted with an organic solvent like dichloromethane. The organic layers are combined, dried, and the solvent is evaporated to yield 2-(2-azidoethoxy)ethanamine.

Step 3: Synthesis of this compound (N-Boc-2-(2-azidoethoxy)ethanamine)

This is a standard Boc protection of a primary amine.[7][8]

  • Reaction Setup: Dissolve 2-(2-azidoethoxy)ethanamine in a suitable solvent such as a mixture of dioxane and water.

  • Addition of Boc Anhydride: Add a base like sodium bicarbonate, followed by the portion-wise addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O) at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.[9]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of the molecule. The expected chemical shifts are summarized below, based on data for structurally similar compounds.[10][11][12]

¹H NMR (400 MHz, CDCl₃)

AssignmentChemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc)~1.44s9H
-NH- (Amide)~5.0br s1H
-CH₂-N₃~3.39t2H
-CH₂-O-~3.6-3.7m4H
-CH₂-NH-Boc~3.3-3.4m2H

¹³C NMR (100 MHz, CDCl₃)

AssignmentChemical Shift (ppm)
-C(CH₃)₃ (Boc)~28.4
-C=O (Carbamate)~156.1
-CH₂-N₃~50.7
-CH₂-O-~70-71
-CH₂-NH-Boc~40.3
-C(CH₃)₃ (Boc)~79.5
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a key technique for identifying the presence of the azide functional group.

FTIR Data

Functional GroupWavenumber (cm⁻¹)Description
Azide (N₃)~2100Strong, sharp characteristic stretch[11][13][14]
N-H (Amide)~3300Broad stretch
C=O (Carbamate)~1690Strong stretch
C-H (Alkyl)~2850-2980Stretches
Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this type of molecule.[15][16]

Mass Spectrometry Data

IonExpected m/z
[M+H]⁺231.15
[M+Na]⁺253.13

Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable linker in several drug development applications.

PROTAC Synthesis

The primary application of this compound is in the synthesis of PROTACs.[1][2] The workflow for incorporating this linker into a PROTAC is depicted below.

PROTAC_Synthesis PROTAC Synthesis using this compound cluster_0 Click Chemistry cluster_1 Boc Deprotection cluster_2 Amide Coupling Azido_PEG_Boc This compound Clicked_Product Triazole-linked Intermediate Azido_PEG_Boc->Clicked_Product Alkyne_Ligand Alkyne-functionalized E3 Ligase Ligand Alkyne_Ligand->Clicked_Product CuAAC or SPAAC Deprotected_Intermediate Amine-functionalized Intermediate Clicked_Product->Deprotected_Intermediate Acidic Conditions (e.g., TFA) PROTAC Final PROTAC Molecule Deprotected_Intermediate->PROTAC Target_Ligand Target Protein Ligand (with Carboxylic Acid) Target_Ligand->PROTAC Amide Bond Formation

Caption: Workflow for PROTAC synthesis using this compound.

The azide group allows for a highly specific and efficient "click" reaction with an alkyne-modified ligand.[2] Following this, the Boc protecting group can be removed under acidic conditions to reveal a primary amine.[17] This amine is then available for amide bond formation with the second ligand, completing the synthesis of the PROTAC molecule.

Bioconjugation and PEGylation

Beyond PROTACs, the orthogonal reactive handles of this compound are valuable for a range of bioconjugation applications. The azide can be used to attach the linker to various biomolecules, and the protected amine provides a latent site for further functionalization. The PEG spacer, although short, can improve the solubility and pharmacokinetic properties of the resulting conjugates.

Conclusion

This compound is a cornerstone bifunctional linker for modern drug development and bioconjugation. Its well-defined structure and orthogonal reactivity allow for the precise and efficient construction of complex molecules like PROTACs. A thorough understanding of its synthesis and characterization, as detailed in this guide, is crucial for its successful application in research and development. The provided protocols and data serve as a valuable resource for scientists working to advance the frontiers of targeted therapeutics.

References

Basic principles of using Azido-PEG1-Boc in ADC development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles of Using Azido-PEG1-Boc in ADC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a pivotal class of targeted cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's safety and efficacy. This compound is a heterobifunctional linker that offers precise control over conjugation chemistry and can enhance the physicochemical properties of the resulting ADC. This guide elucidates the fundamental principles of utilizing this compound in ADC development, providing detailed experimental protocols and quantitative data to inform research and development efforts.

The structure of this compound incorporates three key functional components:

  • An azide (B81097) group (-N3) for bioorthogonal "click chemistry," enabling highly specific and stable conjugation.[1][2]

  • A single polyethylene glycol (PEG) unit to enhance hydrophilicity, which can improve the solubility and pharmacokinetic profile of the ADC.[3][4][5][6]

  • A tert-butyloxycarbonyl (Boc) protecting group on an amine, which allows for staged conjugation strategies or further functionalization after deprotection.[7][8]

Core Principles and Applications

The primary application of this compound in ADC development is to serve as a bridge between the antibody and the cytotoxic drug. The azide functionality is particularly advantageous as it participates in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[9][] This "click chemistry" approach forms a stable triazole linkage, which is resistant to hydrolysis and enzymatic cleavage, ensuring the integrity of the ADC in circulation.[11][12][13]

The short PEG spacer, although modest, contributes to the hydrophilicity of the linker, which can help to mitigate the aggregation often associated with hydrophobic drug payloads.[6][14] Improved hydrophilicity is correlated with enhanced pharmacokinetic properties, such as a longer plasma half-life.[3][5] The Boc-protected amine offers synthetic versatility. It can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent modifications or to modulate the overall properties of the linker.[7][15][16]

Quantitative Data

The selection of a linker can significantly impact the physicochemical and pharmacokinetic properties of an ADC. The following tables summarize key quantitative data related to the components and linkages relevant to this compound.

Table 1: Influence of PEG Linker Length on Hydrophilicity

A lower octanol-water partition coefficient (Log D) indicates greater hydrophilicity. While data for a single PEG unit is not always explicitly detailed in comparative studies, the trend is clear.

Compound/LinkerPEG Length (n=ethylene oxide units)Log D (pH 7.4)
Non-PEGylated Ligand0> 0 (Implied)
[⁶⁸Ga]Ga-PP4-WD4-3.06 ± 0.15
[⁶⁸Ga]Ga-PP8-WD8-4.27 ± 0.26
Data adapted from studies on PEGylated compounds, demonstrating the trend of increasing hydrophilicity with longer PEG chains.[3]

Table 2: Comparative Stability of Common ADC Linkages in Human Plasma

The triazole linkage formed via click chemistry exhibits exceptional stability.

Linker TypeFormation ReactionHalf-life (t½) in Human PlasmaKey Considerations
1,2,3-Triazole Azide-Alkyne Cycloaddition > 1 week (generally considered stable) Highly stable, considered a permanent linkage. Bio-inert. [11]
AmideAmine-Carboxylic Acid Condensation~ 7 daysThe gold standard for stability, but formation can require harsh conditions.[11]
ThiosuccinimideThiol-Maleimide Michael AdditionMinutes to hours, highly dependent on substitutionSusceptible to retro-Michael reaction (deconjugation).[11]
OximeAldehyde/Ketone-Hydroxylamine Condensation~ 1 month (at physiological pH)More stable than hydrazones.[11]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis of ADCs. The following are methodologies for the key reactions involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized component (e.g., antibody-linker) to an alkyne-functionalized payload.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Alkyne-modified cytotoxic drug in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., THPTA, 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (optional, to prevent oxidative damage)

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh stock solution of sodium ascorbate.

    • In a microcentrifuge tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.[17]

  • Reaction Setup:

    • In a reaction vessel, combine the azide-modified antibody and the alkyne-modified drug. A 2-fold or greater molar excess of the drug-alkyne is typically used relative to the azide groups on the antibody.[17]

    • Add the pre-mixed CuSO₄/ligand solution to the antibody-drug mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[18]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction should be protected from light.[19]

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable protein purification methods to remove unreacted payload, copper, and other small molecules.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the linker to expose the primary amine.

Materials:

  • Boc-protected ADC conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Dissolution:

    • Dissolve the dry Boc-protected conjugate in anhydrous DCM.

  • Acid Addition:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution. The final concentration of TFA typically ranges from 25-50% (v/v).[15]

  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate analytical method such as LC-MS. Reaction times can range from 30 minutes to a few hours.[7]

  • Work-up:

    • Remove the solvent and excess TFA under vacuum. Co-evaporation with a solvent like toluene (B28343) can aid in removing residual TFA.[7]

    • The crude product can be purified by precipitation in a non-polar solvent (e.g., diethyl ether) or by chromatography.

Visualizations

The following diagrams illustrate the key processes and relationships in the use of this compound for ADC development.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis Antibody Antibody Conjugation CuAAC (Click Chemistry) Antibody->Conjugation Linker_Payload This compound-Payload Linker_Payload->Conjugation ADC_Boc ADC-Linker(Boc)-Payload Conjugation->ADC_Boc Deprotection TFA/DCM ADC_Boc->Deprotection Final_ADC Final ADC Deprotection->Final_ADC

A general workflow for ADC synthesis using this compound.

CuAAC_Reaction cluster_reactants Azide R1-N3 Triazole Stable Triazole Linkage Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole Catalyst Cu(I) Catalyst->Triazole catalyzes

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Boc_Deprotection cluster_reaction Boc_Amine R-NH-Boc Primary_Amine R-NH2 Boc_Amine->Primary_Amine Acid TFA Acid->Primary_Amine treatment Byproducts + CO2 + Isobutylene Primary_Amine->Byproducts

Boc deprotection to yield a primary amine.

Conclusion

This compound is a versatile and powerful tool in the development of next-generation Antibody-Drug Conjugates. Its distinct functional groups allow for a modular and controlled approach to ADC synthesis. The ability to employ highly specific and robust click chemistry for conjugation results in a stable and well-defined product. Furthermore, the integrated PEG component and the latent amine functionality provide avenues for optimizing the physicochemical and pharmacokinetic properties of the ADC. A thorough understanding of the principles and experimental protocols outlined in this guide is crucial for leveraging the full potential of this compound in the design of safe and effective targeted cancer therapies.

References

The Triumvirate of Bioconjugation: An In-depth Technical Guide to the Mechanism of Action of Azido-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, precision, control, and efficiency are paramount. The ability to covalently link distinct molecular entities to create novel therapeutics, diagnostics, and research tools has been revolutionized by the development of heterobifunctional linkers. Among these, Azido-PEG1-Boc stands out as a versatile and powerful building block. Its unique tripartite structure, comprising an azide (B81097) group for bioorthogonal "click" chemistry, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide spacing, and a tert-butyloxycarbonyl (Boc)-protected amine for controlled, sequential reactions, offers a robust platform for the synthesis of complex biomolecular conjugates.

This technical guide provides a comprehensive exploration of the core mechanism of action of this compound in bioconjugation. We will delve into the distinct roles of each functional moiety, present quantitative data to inform experimental design, provide detailed protocols for its application, and visualize the underlying chemical workflows.

Core Principles: A Molecule of Orthogonal Functionality

The efficacy of this compound as a linker lies in the orthogonal reactivity of its terminal groups. This allows for a stepwise and controlled conjugation strategy, which is crucial when assembling multi-component systems such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1]

1. The Azide Group: A Bioorthogonal Handle for "Click" Chemistry

The azide (-N₃) group is a cornerstone of bioorthogonal chemistry.[2] It is virtually absent in biological systems and does not react with endogenous functional groups, ensuring high selectivity in complex environments.[2] Its primary role in the this compound linker is to participate in "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

  • CuAAC: This highly efficient and reliable reaction involves the coupling of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[3][5]

  • SPAAC: To circumvent the potential cytotoxicity of a copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts readily with the azide without the need for a metal catalyst.[5][6]

2. The PEG1 Spacer: Modulating Physicochemical Properties

The single polyethylene glycol (PEG) unit serves as a short, hydrophilic spacer. While longer PEG chains are often employed to significantly increase the hydrodynamic radius and circulation half-life of bioconjugates, the PEG1 unit in this linker primarily offers:[7][8]

  • Enhanced Solubility: The hydrophilic nature of the PEG spacer can help to solubilize hydrophobic molecules, which is often a challenge in bioconjugation.[1][6]

  • Flexible Spacing: The PEG1 unit provides a flexible connection between the conjugated molecules, which can be critical for maintaining their native conformations and biological activities.[8]

3. The Boc-Protected Amine: A Gateway for Sequential Conjugation

The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for primary and secondary amines.[5][9] Its key features are its stability in a wide range of chemical conditions and its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA).[5][9] This acid lability is orthogonal to the reactivity of the azide group, which is stable under these conditions.[10] This allows for a sequential conjugation strategy:

  • Step 1: The azide end of the linker is conjugated to an alkyne-containing molecule via click chemistry.

  • Step 2: The Boc group is then removed to expose the primary amine.

  • Step 3: This newly available amine can then be coupled to a second molecule, for example, via amide bond formation with a carboxylic acid.[10]

Quantitative Data for Bioconjugation Reactions

The efficiency of bioconjugation strategies is highly dependent on optimized reaction conditions. The following tables summarize representative quantitative data for the key reactions involving the functional groups of an Azido-PEG-Boc linker.

Table 1: Representative Conditions for Boc Deprotection [5]

Reagent ConcentrationSolventTemperatureTime (h)Purity of Deprotected Product (HPLC)
20-50% TFADichloromethane (DCM)Room Temp0.5 - 2>99%
100% TFA-Room Temp< 0.1>90% (potential for side reactions)[8]

Table 2: Comparative Efficiency of Azide-Alkyne Cycloaddition (Click Chemistry) [6][11]

Reaction TypeTarget Functional GroupTypical Conjugation Efficiency (%)Key AdvantageKey Disadvantage
CuAACTerminal Alkyne>95%High reliability and reaction speed.Requires a potentially cytotoxic copper catalyst.
SPAAC (with DBCO)Strained Alkyne (DBCO)>90%"Copper-free," suitable for in vivo applications.DBCO reagents can be more expensive and sterically bulky.

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation process using an this compound linker. Optimization may be required for specific molecules.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1][10]

This protocol describes the conjugation of the azide-functionalized linker to an alkyne-containing molecule.

Materials:

  • This compound linker

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Dissolution: Dissolve the this compound linker (1.0 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (4-5 equivalents relative to copper) in water. In another vial, prepare a solution of CuSO₄ (typically 0.1-1 mM final concentration) in water.

  • Reaction Initiation: Add the copper catalyst premix to the reaction mixture. Initiate the reaction by adding the freshly prepared solution of sodium ascorbate.

  • Incubation: Stir the reaction at room temperature for 1-4 hours. Protect from light.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the product can be purified by methods such as HPLC to remove the catalyst and unreacted starting materials.

Protocol 2: Boc Deprotection [1][5][9]

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in DCM.

  • Acid Addition: Add an excess of TFA (e.g., 20-50% v/v in DCM).

  • Incubation: Stir the mixture at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base.

Protocol 3: Amide Coupling to the Deprotected Amine [1][3]

This protocol outlines the conjugation of the newly exposed amine to a molecule containing a carboxylic acid.

Materials:

  • Amine-functionalized conjugate from Protocol 2

  • Carboxylic acid-containing molecule

  • Coupling agent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolution: Dissolve the amine-functionalized conjugate (1.0 equivalent) and the carboxylic acid-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.

  • Activation and Coupling: Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 2-4 hours.

  • Monitoring and Purification: Monitor the progress by LC-MS. Upon completion, the final conjugate can be purified by HPLC.

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical transformations and the overall experimental workflow.

Caption: Mechanism of TFA-mediated Boc deprotection.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Bioconjugation_Workflow Start This compound + Alkyne-Molecule A Step1 Step 1: CuAAC Click Chemistry Start->Step1 Intermediate1 Intermediate Conjugate: Molecule A-Triazole-PEG1-NHBoc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Intermediate Conjugate: Molecule A-Triazole-PEG1-NH₂ Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU/DIPEA) Intermediate2->Step3 MoleculeB + Carboxylic Acid-Molecule B MoleculeB->Step3 Final_Product Final Bioconjugate: Molecule A-Triazole-PEG1-Amide-Molecule B Step3->Final_Product

References

Methodological & Application

Application Notes and Protocols for Azido-PEG1-Boc Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely established technique in drug development and biotechnology to enhance the therapeutic properties of peptides and other biomolecules.[1][2][] The covalent attachment of PEG chains can improve a molecule's solubility, increase its stability against enzymatic degradation, prolong its circulatory half-life, and reduce its immunogenicity.[1][2] Azido-PEG1-Boc is a heterobifunctional linker that facilitates the precise and efficient PEGylation of peptides. This linker contains an azide (B81097) group for "click chemistry," a single PEG unit to provide a short spacer, and a Boc-protected amine for subsequent functionalization.[2][4][5]

The azide moiety allows for highly specific and high-yield conjugation to peptides containing an alkyne or a strained cyclooctyne (B158145) group through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[2][4][6] These "click chemistry" reactions are bioorthogonal, meaning they proceed with high efficiency under mild, aqueous conditions without interfering with other functional groups present in biological systems.[6][7] The Boc-protected amine on the other end of the linker can be deprotected under acidic conditions to reveal a primary amine, which can then be used for further conjugation to other molecules of interest.[8][9]

This document provides detailed, step-by-step protocols for the conjugation of this compound to peptides using both CuAAC and SPAAC methods.

Experimental Workflow Overview

Workflow cluster_peptide Peptide Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis cluster_deprotection Optional Deprotection Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) with Alkyne/Cyclooctyne Amino Acid Click_Reaction This compound Conjugation (CuAAC or SPAAC) Peptide_Synthesis->Click_Reaction Alkyne/Cyclooctyne Peptide Purification Purification of Conjugate (RP-HPLC) Click_Reaction->Purification Analysis Characterization (LC-MS, MALDI-TOF) Purification->Analysis Deprotection Boc Deprotection (TFA Treatment) Analysis->Deprotection Final_Product Final Amino-PEGylated Peptide Deprotection->Final_Product

Figure 1: General experimental workflow for the conjugation of this compound to a peptide.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to a peptide containing a terminal alkyne functionality (e.g., propargylglycine).[2]

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Degassed buffer (e.g., phosphate-buffered saline, pH 7.4) with a co-solvent such as DMSO or DMF.[6][8]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (LC-MS or MALDI-TOF)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified peptide in the degassed buffer to a final concentration of 1-5 mg/mL.[8]

    • Prepare a 10-20 mM stock solution of this compound in DMSO or DMF.[8]

    • Prepare a 50 mM stock solution of CuSO₄ in water.[10]

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.[10]

    • (Optional but recommended) Prepare a 50 mM stock solution of TBTA or THPTA in DMSO or water, respectively.[10]

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-modified peptide solution.

    • Add the this compound stock solution to the peptide solution. A molar excess of 1.5 to 5 equivalents of the PEG linker is recommended.[11]

    • If using a ligand, add TBTA or THPTA to the reaction mixture.

    • Add the CuSO₄ stock solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]

  • Incubation:

    • Gently agitate the reaction mixture at room temperature.

    • The reaction can take from 30 minutes to 48 hours.[6] Monitor the reaction progress by LC-MS.[2]

  • Purification:

    • Once the reaction is complete, purify the crude reaction mixture using RP-HPLC to isolate the PEGylated peptide.[2][6]

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry.[2][10]

Quantitative Data Summary (CuAAC):

ParameterRecommended ValueNotes
Peptide Concentration1-5 mg/mLHigher concentrations can increase reaction rates.
This compound (molar excess)1.5 - 5 equivalentsAn excess drives the reaction to completion.[11]
CuSO₄ Concentration0.5 - 1 mM
Sodium Ascorbate Concentration5 - 10 mMShould be in excess of CuSO₄.[11]
Ligand (TBTA/THPTA) Concentration1 - 2 mMProtects the copper catalyst.[1][11]
Reaction Time0.5 - 48 hoursMonitor by LC-MS for completion.[2][6]
TemperatureRoom Temperature

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for biological applications where the cytotoxicity of copper is a concern.[6] It utilizes a peptide functionalized with a strained cyclooctyne (e.g., DBCO or BCN).[2][6]

Materials:

  • Cyclooctyne-modified peptide (e.g., DBCO-peptide)

  • This compound

  • Solvent: Phosphate-buffered saline (PBS), pH 7.4, or other aqueous buffers. Organic co-solvents like DMSO or DMF can be used if necessary.[2]

  • RP-HPLC system

  • Mass Spectrometer (LC-MS or MALDI-TOF)

Procedure:

  • Reagent Preparation:

    • Dissolve the cyclooctyne-modified peptide in the chosen buffer.

    • Prepare a stock solution of this compound in DMSO or DMF.

  • Reaction Setup:

    • In a reaction vessel, combine the cyclooctyne-modified peptide solution and the this compound stock solution. A molar ratio of 1.5:1 of azide to cyclooctyne is often used.[6]

  • Incubation:

    • Gently agitate the reaction mixture at room temperature or 37°C.[2]

    • SPAAC reactions are typically very fast. Monitor the reaction progress by LC-MS.[2][6]

  • Purification:

    • Purify the crude reaction mixture using RP-HPLC or size-exclusion chromatography (SEC) to isolate the PEGylated peptide.[2]

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and HPLC.[2]

Quantitative Data Summary (SPAAC):

ParameterRecommended ValueNotes
Peptide Concentration1-5 mg/mL
This compound to Peptide Ratio1.5:1[6]
Reaction TimeTypically fast (minutes to hours)Monitor by LC-MS for completion.[2][6]
TemperatureRoom Temperature or 37°C[2]

Protocol 3: Optional Boc-Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (t-Boc) protecting group to yield a primary amine.[8][12]

Deprotection Start Boc-Protected PEG-Peptide Conjugate TFA Treatment with Trifluoroacetic Acid (TFA) Start->TFA Precipitation Precipitation with cold diethyl ether TFA->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final Amino-PEGylated Peptide Purification->Final

Figure 2: Workflow for the Boc-deprotection of the PEGylated peptide.

Materials:

  • Lyophilized Boc-protected PEG-peptide conjugate

  • Deprotection Solution: 50-95% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[11][12]

  • Cold diethyl ether

  • RP-HPLC system

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected peptide conjugate in the TFA/DCM deprotection solution.[12]

  • Deprotection Reaction:

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[8]

    • Monitor the progress of the deprotection by LC-MS.[11]

  • Product Precipitation and Washing:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[11]

    • Add cold diethyl ether to the residue to precipitate the deprotected peptide.[11][12]

    • Centrifuge the mixture to pellet the product and carefully decant the ether.[11][12]

    • Wash the pellet with cold diethyl ether two more times.[11]

  • Final Product Isolation and Purification:

    • Dry the pellet under vacuum to remove residual ether.[11]

    • Purify the deprotected PEGylated peptide by RP-HPLC.[8][12]

    • Confirm the complete removal of the Boc group by mass spectrometry.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction (CuAAC) Oxidation of Cu(I) to inactive Cu(II)Ensure a sufficient excess of sodium ascorbate. Degas solvents to remove oxygen. Perform the reaction under an inert atmosphere.[1]
Copper chelation by peptide or bufferUse a copper-chelating ligand like THPTA or TBTA. Avoid buffers containing coordinating species like Tris.[1]
Slow Reaction Rate Low concentration of reactantsIncrease the concentration of the peptide and linker.[1]
Insufficient catalyst (CuAAC)Optimize the concentration of the copper source and ligand.[1]
Steric hindranceIncrease the reaction time and/or slightly elevate the temperature (e.g., to 37-50°C).[1]
Incomplete Boc Deprotection Insufficient TFA concentration or timeIncrease TFA concentration or extend reaction time. Monitor by LC-MS.
Water in the reactionUse anhydrous solvents for the deprotection step.

References

Application Notes and Protocols for Azido-PEG1-Boc Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its high efficiency, specificity, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[3][4] The heterobifunctional linker, Azido-PEG1-Boc, is a versatile tool for these applications. It features an azide group for CuAAC, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a tert-butyloxycarbonyl (Boc) protected amine.[5][6][7] This structure allows for a two-step conjugation strategy: the azide is used for the initial "click" reaction, and the amine, after deprotection, can be used for subsequent functionalization.[5][8] These characteristics make this compound and similar linkers valuable in the synthesis of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][9]

Data Presentation

The following tables summarize typical quantitative parameters for CuAAC and subsequent Boc-deprotection reactions. Optimization is often necessary for specific applications to achieve the highest yields and purity.[1]

Table 1: Typical Reaction Conditions for CuAAC with this compound

ParameterRecommended ConditionsNotes
Reactants This compound, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1 to 1.5:1. A slight excess of one reactant can drive the reaction to completion.[1][4]
Solvent DMSO, t-BuOH/H₂O mixture, DMF, aqueous buffers (e.g., PBS, pH 7.4)The choice of solvent depends on the solubility of the reactants.[1][4]
Reactant Conc. 10 µM to 10 mMHigher concentrations generally lead to faster reaction rates.[1]
Copper Source CuSO₄·5H₂OUsed to generate the active Cu(I) catalyst in situ with a reducing agent.[4][10]
Reducing Agent Sodium Ascorbate (B8700270)Typically used in 5-10 fold excess relative to the copper salt. A fresh solution is recommended.[4]
Copper Ligand TBTA, THPTAA 1:5 molar ratio of copper to ligand is often used to protect biomolecules from oxidative damage and accelerate the reaction.[4][11]
Temperature Room temperature (20-25 °C)The reaction is generally efficient at ambient temperatures.[1]
Reaction Time 1 to 12 hoursReaction progress should be monitored by TLC, LC-MS, or ¹H NMR.[1][4]

Table 2: Typical Conditions for Boc Deprotection

ParameterRecommended ConditionsNotes
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common acidic condition for removing the Boc group.[3][12]
TFA Concentration 20-50% (v/v) in DCMThe concentration can be adjusted based on the stability of the substrate.[12]
Scavenger Triisopropylsilane (TIS) or water (optional)Can be added (2.5-5% v/v) to prevent side reactions if the substrate is sensitive.[8][12]
Temperature 0 °C to Room temperatureThe reaction is often started at 0°C and then allowed to warm to room temperature.[8]
Reaction Time 30 minutes to 2 hoursMonitor the deprotection by TLC or LC-MS.[3][12]

Table 3: Expected Quantitative Outcomes

ProcessParameterTypical ValueNotes
CuAAC Reaction Yield>90%High efficiency is a hallmark of click chemistry.[12]
Purity>95% (after purification)Purification via chromatography or precipitation is typically effective.[13]
Boc Deprotection Efficiency>95%Ensures the amine is available for subsequent conjugation steps.[12]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between this compound and an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., DMSO, or a 1:1 mixture of t-butanol and water)

  • Deionized water

  • Reaction vessel

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the chosen reaction solvent.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.[13]

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.[3]

    • Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.[3]

    • Crucially, prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use, as it is prone to oxidation. [3]

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.0 to 1.2 equivalents).[1]

    • Add the reaction solvent to achieve the desired final concentration (typically 1-10 mM).[3]

    • In a separate tube, prepare a premix of the copper catalyst by combining the CuSO₄ stock solution and the ligand stock solution (e.g., in a 1:2 or 1:5 molar ratio).[4][10] Let it stand for a few minutes.

    • Add the copper/ligand premix to the reaction mixture containing the azide and alkyne. The final copper concentration is typically 0.1-1.0 mol%.[1]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1-2 equivalents relative to the azide, or 5-10 equivalents relative to the copper).[3][4]

    • If the reactants are sensitive to oxygen, it is advisable to deoxygenate the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Stir the reaction mixture at room temperature.[13]

    • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until the starting materials are consumed, which typically takes 1-12 hours.[1][13]

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate.[13]

    • The organic layer can be washed with a solution of EDTA to remove copper ions, followed by a brine wash.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

    • Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC to obtain the pure triazole conjugate.[13]

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the triazole product to yield a free primary amine.[3]

Materials:

  • Boc-protected triazole conjugate (product from Protocol 1)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (cold) for precipitation (optional)

  • Saturated sodium bicarbonate solution for neutralization (optional)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in anhydrous DCM in a clean, dry reaction vessel.[12]

    • Cool the solution to 0 °C using an ice bath.[8]

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[12]

  • Reaction Conditions:

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[8]

    • Continue to stir for an additional 1-2 hours.[3]

    • Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.[3]

  • Work-up and Purification:

    • Upon completion, remove the solvent and excess TFA under reduced pressure.[3]

    • For purification via precipitation, add cold diethyl ether to the concentrated residue to precipitate the deprotected product as a TFA salt. Collect the solid by filtration or centrifugation.[8]

    • Alternatively, the crude product can be neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent.

    • The resulting amine can often be used in subsequent reactions without further purification.[12]

Visualizations

CuAAC_Mechanism cluster_catalyst Catalytic Cycle This compound This compound Cu_triazolide Copper Triazolide This compound->Cu_triazolide Alkyne-R R-C≡CH Cu_acetylide Cu(I)-Acetylide Complex Alkyne-R->Cu_acetylide Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Cu_I->Cu_acetylide Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_acetylide->Cu_triazolide + this compound Cu_triazolide->Cu_I Regeneration Product Triazole Product Cu_triazolide->Product Protonolysis Experimental_Workflow start Start: Prepare Stock Solutions (this compound, Alkyne, CuSO4, Ascorbate) cu_premix Prepare Cu(I) Catalyst Premix (CuSO4 + Ligand) start->cu_premix reaction_setup Combine Azide, Alkyne, and Catalyst Premix start->reaction_setup cu_premix->reaction_setup initiation Initiate Reaction with Sodium Ascorbate reaction_setup->initiation incubation Incubate at RT (1-12h) Monitor by LC-MS/TLC initiation->incubation workup Work-up & Purification (Extraction, Chromatography) incubation->workup boc_product Isolated Boc-Protected Triazole Product workup->boc_product deprotection Boc Deprotection (TFA in DCM) boc_product->deprotection final_product Final Amine-Functionalized Triazole Product deprotection->final_product

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and versatile bioorthogonal ligation tool in chemical biology, drug development, and materials science.[1] As a cornerstone of "click chemistry," SPAAC enables the efficient and specific covalent conjugation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This is achieved through the reaction of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage.[2]

Azido-PEG1-Boc is a heterobifunctional linker molecule featuring an azide group for SPAAC reactions, a single polyethylene (B3416737) glycol (PEG) unit to enhance solubility and provide spacing, and a tert-butoxycarbonyl (Boc)-protected amine for subsequent functionalization. This combination of features makes this compound a valuable reagent for the synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

These application notes provide a comprehensive overview of the use of this compound in SPAAC reactions, including its physicochemical properties, representative kinetic data, and detailed experimental protocols for key applications.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.

PropertyValueReference
Chemical Name tert-Butyl (2-(2-azidoethoxy)ethyl)carbamate
CAS Number 1374658-85-1[3]
Molecular Formula C₉H₁₈N₄O₃
Molecular Weight 230.26 g/mol [5]
Appearance Colorless to light yellow oil[6]
Purity ≥95%
Solubility Soluble in water, DMSO, DMF, DCM[7]
Storage Short-term (weeks) at 2-8°C; Long-term (months to years) at -20°C in a dry, dark, sealed container.[3]

SPAAC Reaction Kinetics and Yields

The rate of SPAAC reactions is highly dependent on the structure of the cyclooctyne partner. While specific kinetic data for this compound is not extensively published, the following table provides representative second-order rate constants and reaction yields for SPAAC reactions between PEGylated azides and commonly used cyclooctynes.

Strained AlkyneAzide MoietySecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Representative YieldSolvent/Buffer
DBCO (Dibenzocyclooctyne)PEGylated Azide0.18 - 1.22~80-95%PBS, HEPES
BCN (Bicyclo[6.1.0]nonyne)PEGylated Azide~0.15 - 0.57~75-90%PBS, DMSO
DIBO (Dibenzocyclooctynol)Benzyl Azide0.0567 ± 0.0027Not specifiedMethanol
DIFO (Difluorinated cyclooctyne)Benzyl Azide~0.25Not specifiedAcetonitrile/Water

Note: Reaction rates and yields can vary significantly based on specific reaction conditions (concentration, temperature, pH) and the molecular context of the azide and alkyne moieties.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound in SPAAC.

Protocol 1: Bioconjugation to a DBCO-Functionalized Protein

This protocol describes the conjugation of this compound to a protein that has been functionalized with a DBCO group.

Materials:

  • DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a suitable reaction vessel, add the DBCO-functionalized protein to the reaction buffer to achieve a final concentration of 1-5 mg/mL.

    • Add a 1.5 to 3-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein integrity.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the resulting conjugate to remove unreacted this compound and DMSO. Suitable methods include SEC or dialysis against PBS.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using SDS-PAGE (observing a molecular weight shift) and mass spectrometry.

Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering

This two-step protocol describes the labeling of cell surface glycans. First, an azide group is metabolically incorporated into the cell surface glycans, followed by a SPAAC reaction with a DBCO-functionalized reporter molecule. This compound can be used to synthesize the reporter molecule prior to this protocol.

Step A: Metabolic Labeling of Cells with an Azido (B1232118) Sugar

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azido sugar (e.g., Ac4ManNAz) stock solution in DMSO

  • PBS, pH 7.4

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Add the azido sugar to the culture medium at a final concentration of 25-50 µM. Include a vehicle control (DMSO only).

    • Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.

  • Cell Harvesting and Washing:

    • Gently harvest the cells.

    • Wash the cells three times with PBS to remove unincorporated azido sugar.

Step B: SPAAC Reaction with a DBCO-Functionalized Probe

Materials:

  • Azide-labeled cells from Step A

  • DBCO-functionalized fluorescent dye (or other reporter molecule)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium) or PBS with 1% BSA

Procedure:

  • Cell Preparation:

    • Resuspend the azide-labeled cells in the appropriate buffer.

  • SPAAC Reaction:

    • Add the DBCO-functionalized probe to the cell suspension at a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells three times with buffer to remove the unreacted probe.

    • Analyze the labeled cells using an appropriate method (e.g., fluorescence microscopy or flow cytometry).

Protocol 3: Synthesis of a PROTAC Molecule

This protocol outlines a general strategy for the synthesis of a PROTAC using this compound as a linker. This example assumes the use of a DBCO-functionalized ligand for the protein of interest (POI) and an E3 ligase ligand with a carboxylic acid for coupling to the deprotected amine of the linker.

Step A: Boc Deprotection of this compound

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Neutralizing base (e.g., DIPEA)

Procedure:

  • Dissolve this compound in a solution of 20-50% TFA in DCM.

  • Stir at room temperature for 1-2 hours.

  • Remove the TFA and DCM under vacuum.

  • Dissolve the resulting amine salt in a suitable solvent (e.g., DMF) and neutralize with a base like DIPEA.

Step B: Amide Coupling with E3 Ligase Ligand

Materials:

  • Deprotected Azido-PEG1-amine from Step A

  • E3 ligase ligand with a carboxylic acid

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the E3 ligase ligand, coupling reagents, and base in anhydrous DMF.

  • Add the deprotected Azido-PEG1-amine to the mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Purify the resulting azide-PEG-E3 ligase ligand conjugate by HPLC.

Step C: SPAAC with POI Ligand

Materials:

  • Azide-PEG-E3 ligase ligand conjugate from Step B

  • DBCO-functionalized POI ligand

  • Reaction solvent (e.g., DMSO, DMF, or aqueous buffer)

Procedure:

  • Dissolve the azide-PEG-E3 ligase ligand conjugate and a slight excess (1.1-1.5 equivalents) of the DBCO-functionalized POI ligand in the chosen solvent.

  • Stir the reaction at room temperature for 4-24 hours. Monitor completion by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of SPAAC with this compound.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 (this compound) Triazole Stable Triazole Linkage Azide->Triazole [3+2] Cycloaddition Alkyne Strained Alkyne (e.g., DBCO) Alkyne->Triazole

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protein_Conjugation_Workflow start Start: DBCO-Protein reagent Add this compound start->reagent reaction SPAAC Reaction (RT, 2-12h) reagent->reaction purification Purification (SEC or Dialysis) reaction->purification characterization Characterization (SDS-PAGE, MS) purification->characterization end End: Protein-PEG-Boc Conjugate characterization->end

Caption: Experimental workflow for protein conjugation using SPAAC.

PROTAC_Signaling_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (via SPAAC) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Boc Deprotection of Azido-PEG1-Boc using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, particularly in the construction of complex biomolecules and PEGylated compounds for drug development.[1] Its popularity is due to its stability under various conditions and its straightforward removal under acidic conditions.[2][3] Azido-PEG1-Boc is a heterobifunctional linker containing an azide (B81097) group for "click" chemistry and a Boc-protected amine.[4][5] The deprotection of the Boc group is a critical step to reveal the primary amine for subsequent conjugation, for example, in the synthesis of antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).[6][7]

Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which simplifies the isolation of the deprotected amine salt.[1][2] These application notes provide detailed protocols for the efficient deprotection of this compound using TFA, including quantitative data, experimental procedures, and safety considerations.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction. The mechanism involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[2]

  • Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[2][8]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[2][8]

  • Formation of the Amine Salt: The newly formed free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[2][8]

It is crucial to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause pressure buildup in a closed system.[8]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Mechanism with TFA Boc_Amine Azido-PEG1-NHBoc Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tert_Butyl tert-Butyl Cation Protonated_Boc->tert_Butyl Amine_Salt Azido-PEG1-NH3+ TFA- Carbamic_Acid->Amine_Salt Decarboxylation CO2 CO2 (gas) Carbamic_Acid->CO2 Isobutylene Isobutylene tert_Butyl->Isobutylene - H+

Mechanism of TFA-mediated Boc deprotection.

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors, including TFA concentration, reaction time, and temperature. The following tables summarize common reaction conditions for the deprotection of Boc-protected amines, which are applicable to this compound.

Table 1: Common Acidic Conditions for Boc Deprotection [9]

ReagentConcentration (% v/v)SolventTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)20-50Dichloromethane (DCM)0 to Room Temperature1-2 hours
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature1-4 hours

Table 2: Troubleshooting Guide for Boc Deprotection

IssueSymptomPossible CauseRecommended Solution
Incomplete DeprotectionStarting material remains (TLC/LC-MS)Insufficient acid strength/concentration, short reaction time, or poor solubility.Increase TFA concentration, prolong reaction time, or switch to a stronger acid system like 4M HCl in dioxane.[10][11]
Side Product FormationUnexpected peaks in HPLC/LC-MSAlkylation of nucleophilic residues by the tert-butyl cation or cleavage of other acid-labile groups.[12][13]Add a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[9][10] Use milder conditions (e.g., lower TFA concentration, 0°C).[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound in Solution

This protocol is suitable for the deprotection of this compound in a solution phase.

Materials and Reagents:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Toluene (B28343)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.2 M.[7][14]

  • Cooling: Cool the solution to 0°C using an ice bath.[7] This helps to control the reaction rate and minimize potential side reactions.

  • Acid Addition: Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).[6] If the molecule contains functionalities sensitive to the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[10]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30-120 minutes.[6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[14] The deprotected product, being more polar, will have a lower Rf value on TLC.

  • Work-up:

    • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[7][10]

    • Azeotropic Removal of TFA: To ensure the complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[6][15]

  • Isolation:

    • The resulting product is the TFA salt of Azido-PEG1-amine.[8] It can often be used directly in the next step without further purification.

    • If the free amine is required, the TFA salt can be neutralized.[16]

    • For solid products, precipitation can be achieved by adding the concentrated residue dropwise to a stirred, cold solution of diethyl ether.[2] The precipitate can then be collected by filtration or centrifugation.

Experimental_Workflow cluster_workflow Boc Deprotection Workflow A Dissolve this compound in anhydrous DCM B Cool solution to 0°C A->B C Slowly add TFA (20-50%) and optional scavenger (TIS) B->C D Warm to room temperature and stir for 30-120 min C->D E Monitor reaction by TLC or LC-MS D->E F Concentrate under reduced pressure E->F Reaction Complete G Azeotropic removal of TFA with toluene (3x) F->G H Isolate Azido-PEG1-amine TFA salt G->H

Experimental workflow for Boc deprotection.

Safety Precautions

Trifluoroacetic acid is a corrosive and toxic chemical that should be handled with appropriate safety measures.

  • Engineering Controls: Always work in a properly functioning chemical fume hood.[17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber or Viton for high volumes), safety goggles, and a lab coat.[17][18] For operations outside a fume hood, a full-face respirator may be necessary.[17]

  • Handling: Avoid contact with skin, eyes, and clothing.[17] Avoid inhalation of vapor or mist.[17] When diluting, always add acid to water, never the other way around.

  • Storage: Store TFA in a tightly closed, upright container in a dry, well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[17][19]

  • Spill and Exposure: In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[19][20] In case of inhalation, move to fresh air and seek medical attention.[19] Have an emergency shower and eyewash station readily available.[18]

Applications of Deprotected Azido-PEG1-Amine

The resulting Azido-PEG1-amine is a valuable bifunctional linker for a variety of bioconjugation applications.[4]

  • Click Chemistry: The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with molecules containing an alkyne or a strained cyclooctyne, respectively.[21][22]

  • Amide Bond Formation: The newly exposed primary amine can be reacted with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.[4]

  • PROTACs and ADCs: This linker is commonly used in the synthesis of PROTACs to connect the E3 ligase ligand and the target protein ligand, and in ADCs to conjugate a cytotoxic payload to an antibody.[5][21]

Applications cluster_apps Applications of Azido-PEG1-Amine Deprotected_Product Azido-PEG1-Amine Click_Chemistry Click Chemistry (CuAAC, SPAAC) Deprotected_Product->Click_Chemistry Azide Group Amide_Coupling Amide Bond Formation Deprotected_Product->Amide_Coupling Amine Group PROTAC PROTAC Synthesis Click_Chemistry->PROTAC ADC ADC Synthesis Click_Chemistry->ADC Amide_Coupling->PROTAC Amide_Coupling->ADC

Applications of the deprotected product.

References

Application Notes and Protocols for PROTAC Synthesis using an Azido-PEG1-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][4] The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[1][5] Polyethylene glycol (PEG) linkers are frequently employed to enhance the physicochemical properties of PROTACs.[2][5][6]

This document provides a detailed, step-by-step guide for the synthesis of a PROTAC using a versatile Azido-PEG1-Boc linker. This linker features an azide (B81097) group for "click" chemistry, a short PEG spacer to improve solubility, and a Boc-protected amine that allows for sequential, controlled conjugation of the two ligands.[1][7] The synthesis involves a three-stage process: coupling of the first ligand to the linker, deprotection of the Boc group, and attachment of the second ligand via click chemistry.

Data Presentation

The following table summarizes the expected outcomes for the key steps in the synthesis of a PROTAC using an this compound linker. The values are representative and may vary depending on the specific ligands used.

StepReactionReagentsTypical Reaction TimeExpected YieldPurity
1Amide CouplingLigand 1-COOH, Azido-PEG1-NH-Boc, HATU, DIPEA12-16 hours70-90%>95% (after chromatography)
2Boc DeprotectionTFA, DCM1-3 hours>95%Crude product used directly
3Click Chemistry (CuAAC)Ligand 2-Alkyne, Copper(II) sulfate (B86663), Sodium ascorbate (B8700270)1-4 hours60-80%>98% (after HPLC)

Experimental Protocols

Protocol 1: Coupling of Ligand 1 to the this compound Linker

This protocol describes the amide bond formation between a carboxylic acid-functionalized ligand (Ligand 1, either the POI binder or the E3 ligase ligand) and the amine group of the Boc-protected linker.

Materials and Reagents:

  • Ligand 1 with a carboxylic acid functional group (Ligand 1-COOH)

  • Azido-PEG1-NH-Boc

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve Ligand 1-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of Azido-PEG1-NH-Boc (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected Ligand 1-linker conjugate.

Protocol 2: Boc Deprotection of the Ligand 1-Linker Conjugate

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal amine for the subsequent click reaction.

Materials and Reagents:

  • Boc-protected Ligand 1-linker conjugate (from Protocol 1)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected Ligand 1-linker conjugate (1.0 eq) in DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (20-50% v/v in DCM) to the stirred solution.[8][9]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS until the starting material is consumed.[7][8]

  • Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM.[7][10]

  • The resulting amine-TFA salt is often used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to couple the azide-functionalized intermediate with an alkyne-modified ligand (Ligand 2).

Materials and Reagents:

  • Amine-deprotected Ligand 1-linker conjugate (from Protocol 2)

  • Ligand 2 with a terminal alkyne functional group (Ligand 2-Alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/water or DMF)[10][11]

Procedure:

  • In a reaction vial, dissolve the amine-deprotected Ligand 1-linker conjugate (1.0 eq) and Ligand 2-Alkyne (1.05 eq) in the chosen solvent system.[11]

  • Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.[10][11]

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS.[12]

  • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[12]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

  • Purify the crude product by preparative HPLC to yield the final, high-purity PROTAC.[3][11]

  • Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR spectroscopy.[3]

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Click Chemistry (CuAAC) Ligand1_COOH Ligand 1-COOH Boc_PROTAC_Intermediate Boc-Protected Intermediate Ligand1_COOH->Boc_PROTAC_Intermediate Azido_PEG1_Boc Azido-PEG1-NH-Boc Azido_PEG1_Boc->Boc_PROTAC_Intermediate HATU_DIPEA HATU, DIPEA HATU_DIPEA->Boc_PROTAC_Intermediate Amine_Intermediate Amine Intermediate Boc_PROTAC_Intermediate->Amine_Intermediate Boc_PROTAC_Intermediate->Amine_Intermediate TFA TFA, DCM TFA->Amine_Intermediate Final_PROTAC Final PROTAC Amine_Intermediate->Final_PROTAC Amine_Intermediate->Final_PROTAC Ligand2_Alkyne Ligand 2-Alkyne Ligand2_Alkyne->Final_PROTAC Cu_Ascorbate CuSO4, Na-Ascorbate Cu_Ascorbate->Final_PROTAC

Caption: Workflow for PROTAC synthesis using an this compound linker.

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination recruits Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Polyubiquitinated_POI Polyubiquitinated POI Polyubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome recognized by Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation signaling pathway.

References

Application Notes and Protocols for the Creation of an Antibody-Drug Conjugate with Azido-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of an antibody-drug conjugate (ADC) utilizing the heterobifunctional linker, Azido-PEG1-Boc. This linker features an azide (B81097) group for bioorthogonal conjugation to an alkyne-modified drug, a single polyethylene (B3416737) glycol (PEG) unit to potentially enhance solubility and pharmacokinetic properties, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group allows for a controlled, sequential conjugation strategy.

The overall workflow involves the initial modification of the antibody with the this compound linker, followed by the deprotection of the Boc group to reveal a primary amine. This amine can then be used for the conjugation of a desired payload. However, the more common and bioorthogonal approach, which will be detailed below, involves first conjugating an alkyne-modified cytotoxic drug to the azide group of the linker after it has been attached to the antibody. This "click chemistry" approach offers high efficiency and specificity.[1][2][]

Experimental Workflow and Chemical Principles

The synthesis of an ADC using this compound is a multi-stage process that requires careful execution and purification at each step to ensure the quality and homogeneity of the final product. The key stages are:

  • Antibody-Linker Conjugation: The this compound linker, activated at its carboxyl group (if not already in an activated form like an NHS ester), is conjugated to the primary amines (e.g., lysine (B10760008) residues) on the surface of the antibody.

  • Purification of the Antibody-Linker Conjugate: Removal of excess, unreacted linker is crucial to prevent aggregation and to ensure a well-defined product for the subsequent steps.

  • Boc Deprotection: The Boc protecting group on the linker is removed under acidic conditions to expose the primary amine. Alternatively, and as will be detailed in the primary protocol, if an alkyne-modified drug is used, this deprotection step is bypassed, and the azide on the linker is directly used for conjugation.

  • Payload Conjugation (Click Chemistry): An alkyne-modified cytotoxic drug is conjugated to the azide group on the antibody-linker construct via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1][]

  • Final ADC Purification: The final ADC is purified to remove unconjugated drug, residual catalyst, and any aggregates.

  • Characterization: The purified ADC is characterized to determine critical quality attributes such as drug-to-antibody ratio (DAR), purity, and aggregation state.

Below are diagrams illustrating the overall experimental workflow and the chemical pathways involved.

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization antibody Monoclonal Antibody (mAb) linker_conjugation Antibody-Linker Conjugation (this compound-NHS) antibody->linker_conjugation purification1 Purification of Azide-Modified Antibody linker_conjugation->purification1 payload_conjugation Payload Conjugation (Alkyne-Drug via Click Chemistry) purification1->payload_conjugation adc_purification Final ADC Purification payload_conjugation->adc_purification dar_determination DAR Determination (UV-Vis, HIC, MS) adc_purification->dar_determination purity_aggregation Purity & Aggregation (SEC) dar_determination->purity_aggregation confirmation Confirmation (Mass Spectrometry) purity_aggregation->confirmation

A generalized workflow for the synthesis and characterization of an ADC.

chemical_pathway cluster_step1 Step 1: Antibody-Linker Conjugation cluster_step2 Step 2: Payload Conjugation (Click Chemistry) mAb_NH2 Antibody-NH2 mAb_Linker Antibody-Linker-Azide mAb_NH2->mAb_Linker + This compound-NHS Azido_PEG1_Boc_NHS This compound-NHS ADC Antibody-Drug Conjugate (ADC) mAb_Linker->ADC + Alkyne-Drug (Cu(I) catalyst or Strain-Promoted) Alkyne_Drug Alkyne-Drug

Chemical pathway for ADC synthesis via click chemistry.

Detailed Experimental Protocols

Protocol 1: Antibody Modification with this compound-NHS Ester

This protocol describes the conjugation of an NHS-ester activated this compound linker to the primary amines of an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is at a concentration of 1-10 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Purification of Azide-Modified Antibody:

    • Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the purified azide-modified antibody. The protein concentration can be determined by measuring the absorbance at 280 nm.

Protocol 2: Boc Group Deprotection (If required and not using the click chemistry route for payload attachment)

This protocol details the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation.

Materials:

  • Boc-protected antibody-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Reaction Setup:

    • This reaction is typically performed on the linker-payload construct before conjugation to the antibody to avoid harsh acidic conditions that could denature the antibody. However, for some acid-stable antibodies, on-antibody deprotection may be feasible under carefully controlled conditions.

    • For a linker-payload construct, dissolve it in anhydrous DCM.

  • Deprotection Reaction:

    • Add TFA to the solution (typically 20-50% v/v).[4][5]

    • Stir the reaction mixture at room temperature for 30-60 minutes.[4] Monitor the reaction by LC-MS.

  • Work-up:

    • Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[4][6]

    • The resulting amine salt can be used directly or neutralized.

  • Purification (for on-antibody deprotection):

    • If performed on the antibody, immediately neutralize the reaction mixture and purify the deprotected antibody-linker conjugate using a desalting column equilibrated with PBS, pH 7.4.

Parameter Condition Typical Yield/Efficiency Reference
TFA Concentration 20-50% in DCM>95%[4][5]
Reaction Time 30-60 minutes>95%[4]
Temperature Room TemperatureHigh[4][5]

Table 1: Summary of Boc Deprotection Conditions.

Protocol 3: Payload Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified drug to the azide-functionalized antibody.

Materials:

  • Azide-functionalized antibody in PBS, pH 7.4

  • Alkyne-functionalized cytotoxic drug dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)

  • Copper-stabilizing ligand solution (e.g., THPTA, 200 mM in water)

  • Reducing agent solution (e.g., sodium ascorbate (B8700270), 100 mM in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reactant Preparation:

    • Prepare the azide-functionalized antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Prepare a stock solution of the alkyne-functionalized drug in DMSO at a concentration of 10-20 mM.

  • Catalyst Preparation:

    • Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the THPTA ligand in a 1:2 molar ratio.[1]

  • Conjugation Reaction:

    • In a reaction vessel, combine the antibody solution with the alkyne-modified drug (typically a 1.5- to 5-fold molar excess over the antibody).

    • Add the Cu(I)/THPTA complex to the reaction mixture.

    • Add sodium ascorbate to initiate the reaction.[1]

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification of the ADC:

    • Purify the ADC product using size-exclusion chromatography (SEC) to remove unreacted drug, catalyst, and other small molecules.

Parameter Condition Typical Yield/Efficiency Reference
Reactants Azide-Antibody, Alkyne-DrugHigh[1][2]
Catalyst CuSO₄/Sodium AscorbateHigh[1][2]
Ligand THPTAHigh[1][2]
Reaction Time 1-4 hours>90%[7]
Temperature Room TemperatureHigh[1]

Table 2: Summary of CuAAC Reaction Conditions.

Protocol 4: ADC Purification and Characterization

A. Purification by Size-Exclusion Chromatography (SEC)

This method separates molecules based on their size and is effective for removing small molecule impurities from the larger ADC.

Procedure:

  • Column Equilibration: Equilibrate an SEC column with a suitable buffer (e.g., PBS, pH 7.2) for at least 2 column volumes.[6]

  • Sample Injection: Inject the crude ADC solution onto the column.

  • Elution: Perform an isocratic elution with the equilibration buffer.

  • Fraction Collection: Collect the fractions corresponding to the high molecular weight peak, which contains the ADC.

B. Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the determination of the drug-to-antibody ratio (DAR) distribution.[8][9]

Procedure:

  • Column Equilibration: Equilibrate a HIC column (e.g., Phenyl-based) with a high-salt mobile phase A (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[8]

  • Sample Preparation: Dilute the ADC sample in mobile phase A.

  • Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B, e.g., 25 mM Sodium Phosphate, pH 7.0) to elute the different DAR species.

  • Data Analysis: The area of each peak corresponding to a specific DAR is integrated to calculate the average DAR and the distribution of drug-loaded species.

Parameter HIC SEC UV-Vis Spectroscopy Mass Spectrometry
Information Provided DAR distribution, average DARPurity, aggregationAverage DARPrecise mass, DAR distribution
Resolution High for DAR speciesHigh for size variantsLowVery High
Throughput MediumHighHighLow to Medium
Reference [10][6][11][10]

Table 3: Comparison of ADC Characterization Methods.

Concluding Remarks

The protocol described provides a robust framework for the synthesis of an antibody-drug conjugate using an this compound linker and click chemistry. The success of the overall process is highly dependent on the careful execution of each step, particularly the purification stages, to ensure a final product with the desired purity, homogeneity, and drug-to-antibody ratio. The provided protocols and data tables serve as a guide and may require optimization based on the specific antibody, cytotoxic drug, and analytical instrumentation used.

References

Application Notes and Protocols for Labeling Alkyne-Modified Proteins with Azido-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient modification of proteins is a cornerstone of modern biological research and therapeutic development. Bioorthogonal chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for this purpose.[1][2] This reaction's high specificity, efficiency, and biocompatibility allow for the covalent labeling of proteins in complex biological mixtures.[2][3]

This document provides a detailed guide to labeling alkyne-modified proteins using Azido-PEG1-Boc, a heterobifunctional linker. This linker contains three key components: an azide (B81097) group for the click reaction, a short polyethylene glycol (PEG) spacer to enhance solubility, and a tert-butyloxycarbonyl (Boc)-protected amine .[4][5] The Boc group allows for a sequential conjugation strategy; it can be removed under acidic conditions to reveal a primary amine, which can then be coupled to another molecule of interest.[4][6] This methodology is highly valuable for a range of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced molecular probes for imaging and diagnostics.[6][7][8]

Chemical Principle

The labeling strategy involves a two-stage process. First, the alkyne-modified protein is reacted with the azide group of the this compound linker via CuAAC. This reaction is catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate.[9][10] The reaction is highly specific, forming a stable triazole linkage between the protein and the linker.[2][11] The second stage, which is optional depending on the application, involves the deprotection of the Boc group to expose a primary amine for further conjugation.

Core Reagent Specifications

A family of structurally similar Azido-PEG-Boc linkers is commercially available. This guide focuses on the principles applicable to this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound AmineC₇H₁₄N₄O₃202.21Azide for click chemistry, Boc-protected amine for subsequent conjugation, single PEG unit for spacing.[5]

Experimental Protocols

Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between an alkyne-modified protein and the this compound linker.

Materials and Reagents:

  • Alkyne-modified protein of interest

  • This compound

  • Dimethylsulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting column (e.g., PD-10)

  • Microcentrifuge tubes

Reagent Preparation:

ReagentStock ConcentrationSolventStorage Notes
Alkyne-Modified Protein1-10 mg/mL (user-defined)PBS, pH 7.4Store at -20°C or -80°C.
This compound10 mMDMSOPrepare fresh or store in aliquots at -20°C.
CuSO₄50 mMDeionized waterStore at room temperature.
TCEP50 mMDeionized waterPrepare fresh. TCEP is a reducing agent that reduces Cu(II) to the catalytic Cu(I) species.[1]
Sodium Ascorbate50 mMDeionized waterPrepare fresh. Readily oxidizes in air.[12]
TBTA or THPTA10 mMDMSOTBTA/THPTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[1][3]

Click Reaction Protocol:

  • Protein Preparation: In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 µM in PBS.

  • Reaction Setup: Add the reagents in the following order. Vortex gently after each addition.

ReagentMolar Excess (relative to protein)Final ConcentrationPurpose
This compound10- to 100-fold100 µMAzide source for the cycloaddition reaction.[1]
TBTA or THPTA10- to 100-fold100 µMStabilizes the Cu(I) catalyst and enhances reaction rate.[1][3]
CuSO₄100- to 1000-fold1 mMSource of the copper catalyst.[1]
TCEP or Sodium Ascorbate100- to 1000-fold1 mMReducing agent to generate the active Cu(I) catalyst from Cu(II).[1]
  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]

  • Purification: Remove excess reagents and catalyst using a desalting column equilibrated with PBS (pH 7.4).[1] Collect the protein-containing fractions. The this compound labeled protein is now ready for the optional deprotection step or can be stored at -20°C or -80°C.

Part 2: Boc Deprotection (Optional)

This protocol describes the removal of the Boc protecting group to reveal a primary amine.

Materials and Reagents:

  • This compound labeled protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or suitable organic solvent

  • Reaction vessel

Deprotection Protocol:

  • Prepare a solution of TFA in an appropriate solvent (e.g., 20-50% TFA in DCM).

  • Add the TFA solution to the lyophilized or dried this compound labeled protein.

  • Incubate for 30-60 minutes at room temperature.

  • Remove the TFA and solvent under a stream of nitrogen or by reduced pressure.

  • The resulting amine-functionalized protein is ready for subsequent conjugation reactions.

Characterization of Labeled Proteins

Thorough characterization is essential to confirm successful labeling and assess the integrity of the protein conjugate.[13]

TechniquePurposeExpected Outcome
SDS-PAGE Assess the degree of labeling and purity.A shift in the apparent molecular weight of the labeled protein compared to the unlabeled control.[13]
Mass Spectrometry (MALDI-TOF or ESI-MS) Determine the precise molecular weight and confirm the addition of the linker.The mass spectrum will show a mass increase corresponding to the mass of the attached this compound linker.[14]
Fluorescence Scanning (if applicable) Visualize the labeled protein if a fluorescent alkyne was used in a control experiment.A fluorescent band at the expected molecular weight of the protein.[15]

Visualizations

Chemical Principle of CuAAC Labeling Protein_Alkyne Alkyne-Modified Protein Labeled_Protein Labeled Protein (Triazole Linkage) Protein_Alkyne->Labeled_Protein Azido_PEG_Boc This compound Azido_PEG_Boc->Labeled_Protein Catalyst Cu(I) Catalyst (from CuSO4 + Reductant) Catalyst->Labeled_Protein catalyzes

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Protein 1. Prepare Alkyne- Modified Protein Click_Reaction 3. Perform CuAAC 'Click' Reaction Prep_Protein->Click_Reaction Prep_Reagents 2. Prepare Reagents (Azide-Linker, Catalyst) Prep_Reagents->Click_Reaction Purification 4. Purify Labeled Protein (Desalting Column) Click_Reaction->Purification Characterization 5. Characterize Product (SDS-PAGE, Mass Spec) Purification->Characterization

Caption: General workflow for protein labeling and characterization.

Applications and Significance

The ability to label alkyne-modified proteins with this compound opens up a wide array of possibilities in research and drug development:

  • Fluorescence Imaging: By using an alkyne-modified fluorescent probe, this method can be adapted to visualize proteins in cells and tissues.[16]

  • Affinity Purification: The exposed amine after Boc deprotection can be conjugated to biotin (B1667282) for subsequent capture and purification of the protein of interest and its binding partners.[4]

  • Drug Development: This linker is instrumental in constructing ADCs and PROTACs, where precise control over the linkage between the targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug or a small molecule) is critical for efficacy and stability.[6][7]

Conclusion

The protocol described provides a robust and versatile method for the specific labeling of alkyne-modified proteins using this compound. By leveraging the efficiency and bioorthogonality of the CuAAC reaction, researchers can conjugate a variety of molecules to their protein of interest.[1] This technique is a valuable asset for professionals in basic research and drug development, enabling a broad range of downstream applications.[1][13]

References

Purification of Azido-PEG1-Boc conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Azido-PEG1-Boc Conjugates by High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and drug development professionals, the purity of building blocks like this compound is critical for the success of subsequent bioconjugation reactions, such as "click chemistry." This heterobifunctional linker, featuring an azide (B81097) group, a single ethylene (B1197577) glycol unit, and a Boc-protected amine, requires a robust purification method to remove unreacted starting materials and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of such PEGylated compounds due to its high resolution and ability to separate molecules based on hydrophobicity.[1]

This application note provides a detailed protocol for the purification of this compound conjugates using RP-HPLC.

Data Presentation: HPLC Purification Parameters

The following tables summarize the typical quantitative parameters and starting conditions for the HPLC purification of this compound conjugates. These parameters can be optimized for specific separation needs.[1][2]

Table 1: HPLC System and Column Specifications

ParameterRecommended SpecificationRationale
HPLC System Preparative or Semi-PreparativeAllows for purification of sufficient material for subsequent experiments.
Column Type Reversed-Phase C18 or C8C18 offers good retention for non-polar compounds, while C8 may be suitable for more polar molecules.[3][4]
Column Dimensions 4.6 mm x 150/250 mm (Analytical/Semi-prep)Standard sizes for good resolution and sample loading capacity.[2]
Particle Size 3 - 5 µmSmaller particles provide higher resolution and efficiency.[2]

Table 2: Mobile Phase and Gradient Conditions

ParameterRecommended ConditionNotes
Mobile Phase A Deionized water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape.[5]
Mobile Phase B Acetonitrile (B52724) + 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is a common organic modifier for reversed-phase chromatography.[5]
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)A standard flow rate for good separation.[2]
Detection UV at ~214-220 nm or ELSD/CAD/MSThe Boc-carbamate and azide groups have weak UV absorbance. ELSD, CAD, or MS are recommended for better sensitivity as PEG lacks a strong chromophore.[5][6][7]
Injection Volume 10 - 100 µLDependent on the column size and sample concentration.[2]
Column Temp. Ambient or slightly elevated (e.g., 30-40°C)Can improve peak shape and reduce viscosity.

Table 3: Example Gradient Program

Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0955
30595
35595
40955
45955
Note: A shallower gradient around the elution time of the target compound can improve resolution.[5]

Experimental Workflow Diagram

G Purification Workflow for this compound Conjugates cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve crude product in minimal solvent filter Filter through 0.22 µm syringe filter dissolve->filter equilibrate Equilibrate C18 column with initial mobile phase filter->equilibrate inject Inject sample onto the column equilibrate->inject elute Elute with a gradient of Acetonitrile inject->elute collect Collect fractions based on detector signal elute->collect analyze Analyze fractions for purity (Analytical HPLC/MS) collect->analyze pool Pool pure fractions analyze->pool evaporate Remove organic solvent (Rotary Evaporation) pool->evaporate lyophilize Lyophilize to obtain purified solid product evaporate->lyophilize

Caption: General experimental workflow for the purification of this compound conjugates.

Detailed Experimental Protocol

This protocol provides a general method for the purification of a crude this compound conjugate.[7][8]

1. Materials and Equipment

  • HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, autosampler or manual injector, UV detector (or ELSD/CAD/MS), and fraction collector.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Solvents: HPLC-grade acetonitrile and deionized water.

  • Reagents: Trifluoroacetic acid (TFA).

  • Sample: Crude this compound reaction mixture.

  • Other: 0.22 µm syringe filters, vials for fraction collection, rotary evaporator, and lyophilizer.

2. Mobile Phase Preparation

  • Mobile Phase A: Prepare a solution of 0.1% (v/v) TFA in deionized water.

  • Mobile Phase B: Prepare a solution of 0.1% (v/v) TFA in acetonitrile.

  • Degas both mobile phases using sonication or vacuum filtration before use.[2]

3. Sample Preparation

  • Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent, such as the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).[2] If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, but be mindful of its effect on the chromatography.[2]

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[8]

4. HPLC Purification

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[2]

  • Inject the prepared sample onto the column.

  • Begin the gradient elution as outlined in Table 3 or an optimized gradient.

  • Monitor the elution profile using the detector and collect fractions corresponding to the desired product peak.[7]

5. Post-Purification Processing

  • Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Pool the fractions containing the pure product.[1]

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Critical Step: To avoid potential cleavage of the Boc protecting group by TFA during solvent removal, either neutralize the pooled fractions with a base like ammonium (B1175870) bicarbonate before evaporation or use a low-temperature method like lyophilization.[8]

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.[1]

Troubleshooting Common Purification Issues

The following diagram outlines a logical approach to troubleshooting common issues encountered during the purification of PEGylated compounds.

G Troubleshooting Logic for HPLC Purification cluster_broad Broad Peaks cluster_poor_res Poor Resolution cluster_loss Loss of Boc Group start Problem Observed broad_cause Cause: PEG Polydispersity or On-column Degradation start->broad_cause poor_res_cause Cause: Inadequate Method or Gradient Too Steep start->poor_res_cause loss_cause Cause: Acidic Mobile Phase (TFA) start->loss_cause broad_sol Solution: This is often intrinsic to PEG. Consider a less acidic modifier. broad_cause->broad_sol poor_res_sol Solution: Use a shallower gradient. Try a different column (e.g., C8 or C4). poor_res_cause->poor_res_sol loss_sol Solution: Neutralize fractions immediately. Use lyophilization for solvent removal. loss_cause->loss_sol

Caption: Troubleshooting logic for common purification issues.[8]

By following this application note and protocol, researchers can effectively purify this compound conjugates, ensuring high-quality material for their downstream applications in drug development and bioconjugation.

References

Application Notes and Protocols for Conjugating Small Molecules with Azido-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of small molecules to the heterobifunctional linker, Azido-PEG1-Boc. This linker is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. It features a Boc-protected amine for amide bond formation and a terminal azide (B81097) group for bioorthogonal "click" chemistry. The short PEG1 spacer enhances solubility and provides a defined distance between the conjugated molecules.

This document outlines two primary strategies for conjugating a small molecule to this compound:

  • Amide Bond Formation: This method involves the deprotection of the Boc group to reveal a primary amine, which is then coupled to a small molecule containing a carboxylic acid.

  • Click Chemistry: This approach utilizes the azide functionality of the linker to react with a small molecule that has been functionalized with an alkyne group. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition methods are described.

Data Presentation

The following tables summarize the key quantitative parameters for each reaction protocol, allowing for easy comparison and experimental design.

Table 1: Boc Deprotection of this compound
ParameterConditionExpected Outcome & Notes
Reagents Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Quantitative deprotection.[1][2]
TFA Concentration 20-50% (v/v)Complete removal of the Boc group.
Temperature 0°C to Room TemperatureControlled reaction; initial cooling can manage any exotherm.[1]
Reaction Time 1 - 4 hoursFull conversion to the primary amine TFA salt.[1]
Expected Yield >90%Yields can vary depending on the purity of the starting material and the efficiency of the work-up.[1]
Table 2: Amide Coupling of Azido-PEG1-amine with a Carboxylic Acid-Containing Small Molecule
ParameterHATU-Mediated CouplingEDC/NHS-Mediated Coupling
Coupling Agents HATU, DIPEAEDC, NHS (or sulfo-NHS)
Molar Ratio (Linker:Acid) ~1.1 : 1~1.1 : 1
Molar Ratio (Coupling Agents:Acid) HATU: ~1.2 eq, DIPEA: ~2-3 eqEDC: ~2-5 eq, NHS: ~1.2-2 eq
Solvent Anhydrous DMF or DMSOAnhydrous DMF or DMSO; MES buffer for activation, PBS for coupling
pH (for EDC/NHS) N/AActivation: 4.5-6.0, Coupling: 7.2-8.0
Temperature Room TemperatureRoom Temperature or 4°C
Reaction Time 1 - 4 hours2 hours to overnight
Expected Yield 60 - 85% (after purification)Variable, dependent on substrates
Table 3: Click Chemistry Conjugation of this compound with an Alkyne-Functionalized Small Molecule
ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reactants This compound, Terminal Alkyne-Small MoleculeThis compound, Strained Alkyne (DBCO/BCN)-Small Molecule
Catalyst/Promoter CuSO₄, Sodium Ascorbate (B8700270), Ligand (THPTA or TBTA)Strained Alkyne (e.g., DBCO, BCN)
Molar Ratio (Azide:Alkyne) 1:1 to 1.5:1[3]1:1 to 1.5:1
Solvent DMSO, t-BuOH/H₂O, PBS (pH 7.4)[3]DMSO, DMF, PBS (pH 7.4)
Temperature Room Temperature[3]Room Temperature or 37°C
Reaction Time 1 - 4 hours[3]0.5 - 12 hours (highly variable)[4]
Expected Yield >90%[3][4]>95%[4]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield Azido-PEG1-amine as a trifluoroacetate (B77799) (TFA) salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M) in a round-bottom flask.[1]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the Azido-PEG1-amine TFA salt.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum. The resulting TFA salt can often be used directly in the next step.

Protocol 2: Amide Coupling of Azido-PEG1-amine with a Carboxylic Acid

This protocol details the formation of an amide bond between the deprotected Azido-PEG1-amine and a small molecule containing a carboxylic acid. Two common methods are provided.

Materials:

  • Azido-PEG1-amine TFA salt

  • Carboxylic acid-containing small molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DMSO

Procedure:

  • Dissolve the carboxylic acid-containing small molecule (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the Azido-PEG1-amine TFA salt (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC.

Materials:

  • Azido-PEG1-amine TFA salt

  • Carboxylic acid-containing small molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

Procedure:

  • Dissolve the carboxylic acid-containing small molecule in Activation Buffer.

  • Add EDC (2-5 equivalents) and NHS (1.2-2 equivalents).

  • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Dissolve the Azido-PEG1-amine TFA salt in Coupling Buffer.

  • Add the activated NHS ester solution to the Azido-PEG1-amine solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purify the conjugate using an appropriate method such as dialysis or chromatography.

Protocol 3: Click Chemistry Conjugation

This protocol describes the conjugation of this compound to an alkyne-functionalized small molecule.

Materials:

  • This compound

  • Alkyne-functionalized small molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (freshly prepared)

  • Copper ligand (e.g., THPTA or TBTA)

  • Solvent (e.g., DMSO/t-BuOH/H₂O mixture, PBS)

Procedure:

  • Dissolve this compound (1.1 equivalents) and the alkyne-functionalized small molecule (1 equivalent) in the chosen solvent.[3]

  • In a separate tube, prepare the copper catalyst by mixing CuSO₄ and the ligand in a 1:5 molar ratio.[3]

  • Add the copper catalyst solution to the mixture of reactants.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5-10 equivalents relative to copper).[3]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[3]

  • Purify the product to remove the copper catalyst and unreacted components.

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO or BCN)-functionalized small molecule

  • Solvent (e.g., PBS pH 7.4, DMSO)

Procedure:

  • Dissolve the this compound and the strained alkyne-functionalized small molecule in the chosen solvent. A molar ratio of 1:1 to 1.5:1 (azide to alkyne) is a good starting point.

  • Incubate the reaction at room temperature for 2-12 hours.[5] The reaction can also be performed at 37°C to potentially increase the rate.

  • Monitor the reaction progress by LC-MS.

  • Purify the conjugate using an appropriate chromatographic method.

Visualizations

Experimental Workflow for Amide Bond Formation

experimental_workflow_amide cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification start This compound deprotection Add TFA in DCM (0°C to RT, 1-4h) start->deprotection product1 Azido-PEG1-amine (TFA Salt) deprotection->product1 coupling Add HATU/DIPEA or EDC/NHS (RT, 1-4h or overnight) product1->coupling sm_acid Small Molecule with -COOH sm_acid->coupling product2 Azido-PEG1-Small Molecule Conjugate coupling->product2 purification HPLC Purification product2->purification final_product Purified Conjugate purification->final_product

Caption: Sequential workflow for conjugating a small molecule via amide bond formation.

Experimental Workflow for Click Chemistry

experimental_workflow_click cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Click Reaction cluster_2 Step 3: Purification start This compound mixing Dissolve in appropriate solvent start->mixing sm_alkyne Alkyne-functionalized Small Molecule sm_alkyne->mixing reaction CuAAC: Add Cu(I) catalyst, RT, 1-4h SPAAC: Mix, RT, 2-12h mixing->reaction product Azido-PEG1-Small Molecule Conjugate reaction->product purification Chromatography or Dialysis product->purification final_product Purified Conjugate purification->final_product

Caption: General workflow for conjugating a small molecule via click chemistry.

PROTAC Mechanism of Action

protac_mechanism cluster_ternary Ternary Complex Formation cluster_degradation Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 recruits PROTAC->E3 Recycled E3->POI Ubiquitination Ub Ubiquitin

Caption: The PROTAC mechanism leading to targeted protein degradation.

References

Application Notes and Protocols for Live Cell Labeling with Azido-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and tracking of biomolecules in living systems. This application note details a two-step experimental workflow for labeling live cells using Azido-PEG1-Boc, a heterobifunctional linker. This method leverages metabolic glycoengineering to introduce an alkyne-modified sugar into the cell's glycans, followed by a highly specific and bioorthogonal copper-free click chemistry reaction with the azide (B81097) group of this compound. The Boc-protected amine on the linker provides a secondary functional group that can be deprotected for subsequent conjugation to a variety of probes, such as fluorescent dyes or biotin. This sequential labeling strategy offers exceptional control and versatility for a range of applications, including cellular imaging, cell tracking, and the study of glycan dynamics.

The overall workflow begins with the metabolic incorporation of an alkynyl sugar into the cellular glycans. Cells readily take up peracetylated alkynyl sugar analogs, such as N-(4-pentynoyl)mannosamine (Ac4ManNAl), and process them through the sialic acid biosynthetic pathway, resulting in the display of terminal alkyne groups on the cell surface glycoproteins.[1][2] These bioorthogonal handles can then be specifically targeted by azide-containing molecules.

The second stage involves the reaction of the azide group on this compound with the cell-surface alkynes via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction is highly efficient and occurs readily in physiological conditions without the need for cytotoxic copper catalysts.[3] The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under mild acidic conditions to expose a primary amine. This newly available amine can then be conjugated to an amine-reactive probe of choice, allowing for flexible and targeted detection.

Principle of the Method

The live cell labeling strategy with this compound is a sequential, three-stage process:

  • Metabolic Labeling: Live cells are cultured in the presence of a peracetylated alkynyl sugar. The cells' metabolic machinery processes the sugar and incorporates it into cell surface glycans, displaying terminal alkyne groups.

  • Primary Conjugation (Click Chemistry): The azide group of this compound reacts with the metabolically installed alkyne groups on the cell surface via a copper-free click chemistry reaction, forming a stable triazole linkage.

  • Secondary Conjugation: The Boc protecting group on the PEG linker is removed, exposing a primary amine. This amine is then available for covalent modification with an amine-reactive molecule, such as an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.

This two-step labeling approach provides a high degree of control and modularity for a wide array of cell-based assays.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Peracetylated N-(4-pentynoyl)mannosamine (Ac4ManNAl)

  • This compound

  • Labeling Buffer (e.g., PBS with 1% FBS)

  • Boc Deprotection Buffer (e.g., 1% Trifluoroacetic acid (TFA) in PBS, pH 3.0)

  • Neutralization Buffer (e.g., 0.1 M Phosphate buffer, pH 7.5)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Flow cytometry tubes or imaging plates/slides

Protocol 1: Live Cell Labeling for Flow Cytometry

Step 1: Metabolic Labeling with Alkynyl Sugar

  • Culture cells to the desired confluency under standard conditions.

  • Prepare a stock solution of Ac4ManNAl in DMSO (e.g., 50 mM).

  • Add the Ac4ManNAl stock solution to the complete culture medium to a final concentration of 25-50 µM.

  • Incubate the cells for 1-3 days to allow for the incorporation of the alkynyl sugar into the cell surface glycans.

  • As a negative control, culture a separate batch of cells without Ac4ManNAl.

Step 2: Reaction with this compound

  • Harvest the cells (both alkyne-labeled and negative control) and wash them twice with cold Labeling Buffer (PBS + 1% FBS).

  • Resuspend the cells in Labeling Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Add the this compound stock solution to the cell suspension to a final concentration of 50-100 µM.

  • Incubate for 60-90 minutes at room temperature or 37°C, protected from light.

  • Wash the cells three times with cold Labeling Buffer to remove unreacted this compound.

Step 3: Boc Deprotection

  • Resuspend the cell pellet in ice-cold Boc Deprotection Buffer.

  • Incubate on ice for 15-20 minutes.

  • Centrifuge the cells and discard the supernatant.

  • Immediately resuspend the cells in Neutralization Buffer to restore physiological pH.

  • Wash the cells twice with cold Labeling Buffer.

Step 4: Staining with Amine-Reactive Dye

  • Prepare a stock solution of the amine-reactive fluorescent dye in DMSO (e.g., 1 mg/mL).

  • Dilute the dye stock solution in Labeling Buffer to the desired final concentration (e.g., 1-5 µg/mL).

  • Resuspend the deprotected cells in the dye solution.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with cold Labeling Buffer to remove the unbound dye.

  • Resuspend the cells in an appropriate buffer for flow cytometry analysis.

Step 5: Flow Cytometry Analysis

  • Acquire data on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.

  • Analyze the data to quantify the fluorescence intensity of the labeled cells compared to the negative controls.

Protocol 2: Live Cell Labeling for Fluorescence Microscopy

Follow steps 1-4 from Protocol 1, with the following modifications for adherent cells:

  • Plate cells on glass-bottom dishes or chamber slides.

  • Perform all incubation and washing steps directly in the dish or slide.

  • After the final wash in Step 4, add fresh imaging medium to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Quantitative Data Summary

The efficiency of each step in the labeling process can be quantified using flow cytometry. The following table provides an example of the expected results.

Sample IDMetabolic Labeling (Alkynyl Sugar)Primary Conjugation (this compound)Boc Deprotection & Secondary Staining (Fluorophore)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Labeled Cells (%)
1---10<1%
2+--12<1%
3++-15<1%
4+++850>95%
5-++20<2%

This table presents representative data. Actual results may vary depending on the cell type, reagents, and experimental conditions.

Visualizations

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Primary Conjugation (SPAAC) cluster_2 Step 3: Boc Deprotection & Secondary Labeling cluster_3 Step 4: Analysis cell_culture Culture live cells add_alkyne Add Peracetylated Alkynyl Sugar (e.g., Ac4ManNAl) to medium cell_culture->add_alkyne incubate_metabolic Incubate for 1-3 days add_alkyne->incubate_metabolic cell_surface_alkyne Cell surface glycans display terminal alkyne groups incubate_metabolic->cell_surface_alkyne harvest_wash_1 Harvest and wash cells cell_surface_alkyne->harvest_wash_1 add_azido_boc Incubate with this compound harvest_wash_1->add_azido_boc wash_1 Wash to remove excess reagent add_azido_boc->wash_1 cell_surface_boc Cell surface labeled with Boc-protected amine wash_1->cell_surface_boc deprotection Treat with mild acid to remove Boc group cell_surface_boc->deprotection neutralize_wash Neutralize and wash cells deprotection->neutralize_wash add_dye Incubate with amine-reactive fluorescent dye neutralize_wash->add_dye wash_2 Wash to remove unbound dye add_dye->wash_2 labeled_cell Fluorescently labeled live cell wash_2->labeled_cell analysis Analyze via Flow Cytometry or Fluorescence Microscopy labeled_cell->analysis

Figure 1. Experimental workflow for two-step live cell labeling.

G cluster_0 Cell Surface Glycan cluster_1 This compound cluster_2 Step 1: SPAAC Reaction cluster_3 Labeled Cell Surface (Intermediate) cluster_4 Step 2: Boc Deprotection cluster_5 Labeled Cell Surface (Amine Exposed) cluster_6 Step 3: Fluorophore Conjugation cluster_7 Final Labeled Product glycan glycan_label ...-Sialic Acid-Alkyne spaac Strain-Promoted Alkyne-Azide Cycloaddition glycan_label->spaac azido_peg_boc azido_peg_boc_label N3-PEG1-NHBoc azido_peg_boc_label->spaac intermediate_label ...-Sialic Acid-Triazole-PEG1-NHBoc spaac->intermediate_label intermediate deprotection Mild Acid (e.g., TFA) intermediate_label->deprotection amine_exposed_label ...-Sialic Acid-Triazole-PEG1-NH2 deprotection->amine_exposed_label amine_exposed fluorophore_conjugation Amine-Reactive Dye (e.g., NHS-Ester) amine_exposed_label->fluorophore_conjugation final_product_label ...-Sialic Acid-Triazole-PEG1-NH-Dye fluorophore_conjugation->final_product_label final_product

Figure 2. Chemical labeling pathway on the cell surface.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Azido-PEG1-Boc Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) reactions involving Azido-PEG1-Boc linkers.

Troubleshooting Guide: Low Product Yield

A common challenge in CuAAC reactions is a low or nonexistent yield of the desired product. This guide offers a systematic approach to identifying and resolving the underlying causes.

Q1: My click reaction with this compound has a very low or no yield. What are the most common causes?

A1: Low yield in CuAAC reactions is often traced back to several key factors, primarily related to the catalyst's activity, reagent integrity, and reaction conditions. A systematic check of these components is the most effective troubleshooting strategy.[1]

  • Inactive Copper Catalyst: The active catalyst for the click reaction is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[2]

    • Solution: Ensure the use of a reducing agent, most commonly sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state. It is critical to prepare the sodium ascorbate solution fresh for each experiment, as it degrades over time.[2] Additionally, degassing all solvents and buffers by sparging with an inert gas (nitrogen or argon) is highly recommended to remove dissolved oxygen.[1][3]

  • Suboptimal Ligand Use: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate.[2][4]

    • Solution: For aqueous reactions common in bioconjugation, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended.[1][3] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1][2] It is advisable to pre-mix the copper salt (e.g., CuSO₄) and the ligand before adding them to the reaction mixture.[1]

  • Reagent Purity and Stoichiometry: The purity of the azide (B81097) and alkyne starting materials, as well as the solvents, can significantly affect the reaction outcome.[2]

    • Solution: Use high-purity reagents and solvents. While a 1:1 stoichiometric ratio of azide to alkyne is standard, using a slight excess (1.1 to 2-fold) of the less critical or more accessible reagent can help drive the reaction to completion.[1]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, although short in a PEG1 linker, can sometimes sterically hinder the accessibility of the azide or alkyne functional groups.[1][4]

    • Solution: To overcome steric hindrance, consider increasing the reaction time or moderately increasing the temperature (e.g., to 30-40 °C).[5] The addition of an organic co-solvent like DMSO or DMF can also be advantageous, as it can help solvate the reactants and expose the reactive groups.[1]

  • Incompatible Reaction Conditions (Solvent/pH): The choice of solvent and buffer system can have a significant impact on reaction efficiency.[1]

    • Solution: For aqueous systems, buffers like phosphate (B84403) or HEPES within a pH range of 6.5-8.0 are generally compatible.[1] Amine-containing buffers such as Tris must be avoided as they can chelate the copper catalyst, rendering it inactive.[1][6]

Q2: I'm observing unexpected side products in my reaction. What are they and how can I minimize them?

A2: The formation of side products can complicate purification and significantly lower the yield of the desired conjugate.

  • Alkyne Homocoupling (Glaser Coupling): The most common side reaction is the oxidative homocoupling of the alkyne starting material to form a diyne byproduct.[4] This reaction is favored by the presence of oxygen and Cu(II).[5]

    • Solution: Minimizing this side reaction involves the same measures used to protect the catalyst: thoroughly degassing all solutions, working under an inert atmosphere, and using an adequate amount of a reducing agent like sodium ascorbate.[2][5]

  • Partial Boc Group Deprotection: While the tert-butyloxycarbonyl (Boc) group is generally stable under standard CuAAC conditions, its removal can occur under acidic conditions or prolonged heating.[7][8]

    • Solution: Avoid acidic conditions. If using solvents like DMF, ensure they are high-purity and dry, as old DMF can contain formic acid from hydrolysis, which could potentially lead to partial deprotection, especially at elevated temperatures.[9]

Q3: Could the Boc protecting group itself be interfering with the reaction or subsequent steps?

A3: The Boc group is designed to be stable during the coupling reaction, but its removal is a critical step that can also be a source of yield loss if not performed correctly.

  • Reaction Compatibility: The Boc group is stable under the mild, typically neutral to slightly basic conditions of the CuAAC reaction.[7] It should not directly interfere with the cycloaddition.

  • Deprotection Issues: The primary issue with the Boc group arises during its removal. Deprotection is achieved with strong acids (e.g., trifluoroacetic acid, TFA), which generates a reactive tert-butyl cation.[10][11] This cation can alkylate nucleophilic sites on your molecule, leading to undesired byproducts.[10]

    • Solution: When performing Boc deprotection, it is essential to use "scavengers" in the acid cocktail, such as triisopropylsilane (B1312306) (TIS), to trap the tert-butyl cations and prevent side reactions.[7]

Frequently Asked Questions (FAQs)

Q: What is the optimal order for adding reagents in a CuAAC reaction?

A: The order of addition can significantly impact the reaction's success. A widely recommended procedure is:

  • Prepare a premixed solution of the copper(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows the copper-ligand complex to form.[3]

  • Add this catalyst-ligand mixture to the solution containing your this compound and alkyne substrates.[6]

  • Initiate the reaction by adding the freshly prepared reducing agent (sodium ascorbate).[3] Adding the ascorbate last is crucial to ensure the ligand has coordinated with the copper before reduction occurs.[3]

Q: How can I purify my final PEGylated product?

A: Purifying PEGylated molecules can be challenging. The choice of method depends on the product's properties.

  • Chromatography: Size-Exclusion Chromatography (SEC) is very effective at separating the larger PEGylated product from smaller unreacted molecules.[5][6] Reverse-Phase HPLC (RP-HPLC) is also a powerful technique for purifying peptide and small molecule conjugates.[12]

  • Extraction/Chelation: After the reaction, the mixture can be diluted with water and the product extracted with an organic solvent. Washing the organic layer with a solution of a chelating agent like EDTA is recommended to remove residual copper salts.[5]

Quantitative Data Summary

For successful optimization, key reaction parameters should be systematically varied. The tables below provide typical starting ranges.

Table 1: Recommended Reagent Concentrations & Ratios

Parameter Typical Range Notes
Copper (CuSO₄) Concentration 50 - 100 µM Higher concentrations are usually not necessary and can complicate removal.[1][13]
Ligand:Copper Molar Ratio 1:1 to 5:1 THPTA is recommended for aqueous solutions.[1][2]
Reducing Agent (Na Ascorbate) 1 - 5 mM Should be in molar excess to copper and prepared fresh.[1][13]

| Alkyne:Azide Molar Ratio | 1:1 to 2:1 | A slight excess of the less precious reagent can improve yield.[1] |

Table 2: Typical Reaction Conditions

Parameter Recommended Condition Notes
Solvent Aqueous Buffer, DMSO, DMF, t-BuOH/H₂O Co-solvents like DMSO can help with solubility and steric hindrance.[1][5]
pH 6.5 - 8.0 Avoid amine-based buffers like Tris.[1]
Temperature Room Temperature (20-25°C) Can be increased to 30-40°C for sterically hindered substrates.[5]

| Reaction Time | 1 - 4 hours | Monitor progress by TLC or LC-MS; may require longer for complex substrates.[1][5] |

Key Experimental Protocols

Protocol 1: General Protocol for a Trial CuAAC Reaction

This protocol provides a starting point and may require optimization.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 10 mM stock solution of the alkyne substrate in the same solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of a water-soluble ligand (e.g., THPTA) in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use. [5]

    • Degas all aqueous solutions by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Setup (for a 100 µL final volume):

    • In a microcentrifuge tube, combine the azide and alkyne stock solutions to their desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).

    • Add the reaction buffer (e.g., phosphate buffer, pH 7.4) to bring the volume to ~90 µL.

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve a 1:2 to 1:5 molar ratio of Cu:Ligand.

    • Add the catalyst premix to the azide/alkyne mixture to achieve the desired final copper concentration (e.g., 100 µM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1]

  • Incubation and Monitoring:

    • Gently mix the reaction.

    • Incubate at room temperature for 1-4 hours, protecting from light if reagents are light-sensitive.[2]

    • Monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS.[1]

  • Work-up and Purification:

    • Once complete, the reaction can be quenched by adding a chelating agent like EDTA.[6]

    • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

    • Purify the crude product using an appropriate chromatographic method (e.g., silica (B1680970) gel column chromatography, RP-HPLC, or SEC).[5]

Visual Guides

The following diagrams illustrate key workflows and concepts for troubleshooting and executing your reaction.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Is the Cu(I) Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Stoichiometry Correct? check_catalyst->check_reagents Yes sol_catalyst Add Fresh Sodium Ascorbate Degas Solvents Use Stabilizing Ligand (THPTA) check_catalyst->sol_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Use High-Purity Reagents Prepare Ascorbate Fresh Optimize Azide:Alkyne Ratio (e.g., 1:1.2) check_reagents->sol_reagents No check_sterics Is Steric Hindrance an Issue? check_conditions->check_sterics Yes sol_conditions Use Compatible Buffer (e.g., Phosphate) Avoid Tris Buffer Check pH (6.5-8.0) Add Co-solvent (e.g., DMSO) check_conditions->sol_conditions No sol_sterics Increase Reaction Time Increase Temperature (30-40°C) Increase Catalyst/Ligand Concentration check_sterics->sol_sterics Yes end_node Yield > 80% check_sterics->end_node No sol_catalyst->check_reagents sol_reagents->check_conditions sol_conditions->check_sterics sol_sterics->end_node

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_run 3. Incubation & Analysis cluster_purify 4. Purification p1 Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand) p2 Prepare FRESH Sodium Ascorbate Solution p3 Degas all Aqueous Solutions r1 Mix CuSO4 + Ligand (Catalyst Premix) p3->r1 r2 Add Premix to Azide + Alkyne Solution r1->r2 r3 Initiate with Sodium Ascorbate r2->r3 i1 Incubate at RT (1-4 hours) r3->i1 i2 Monitor by TLC / LC-MS i1->i2 pu1 Quench (e.g., EDTA) i2->pu1 pu2 Extract / Purify (Chromatography) pu1->pu2

Caption: Recommended experimental workflow for reagent addition in CuAAC.

Reaction_Pathways reactants This compound + R-Alkyne desired_path Cu(I) Catalyst, Ligand Reducing Agent, No O₂ reactants->desired_path Desired Pathway side_path Cu(II), O₂ Present (Insufficient Reducing Agent) reactants->side_path Competing Side Reaction product Desired Product: 1,4-disubstituted Triazole desired_path->product side_product Side Product: Alkyne Homodimer (Diyne) side_path->side_product

References

Technical Support Center: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this powerful bioorthogonal chemistry.

Troubleshooting Guide

This section addresses specific problems you may encounter during your SPAAC reactions with PEG linkers, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired PEGylated Conjugate

Possible Cause Solution
Poor Reagent Quality Verify the purity of your strained alkyne (e.g., DBCO, BCN) and azide-functionalized PEG linker using analytical techniques like NMR or Mass Spectrometry.[1]
Incorrect Stoichiometry Optimize the molar ratio of the strained alkyne to the azide-PEG linker. A slight excess (1.2-1.5 fold) of one reagent may be necessary to drive the reaction to completion.
Suboptimal Reaction Conditions While SPAAC is robust, ensure the reaction is performed at an appropriate pH (typically physiological pH 7.4) and temperature (ambient).[2] For biomolecules, ensure the buffer does not contain components that could interfere with the reaction.
Steric Hindrance The PEG linker or the biomolecule itself may sterically hinder the reaction. Consider using a longer PEG linker to increase the distance between the reactive groups.
Degradation of Reagents Ensure proper storage of your azide (B81097) and strained alkyne reagents, protecting them from light and moisture to prevent degradation.

Issue 2: Presence of Unexpected Peaks in HPLC or LC-MS Analysis

Possible Cause Solution
Hydrolysis of Linker If your PEG linker contains ester bonds, they can be susceptible to hydrolysis, especially at non-neutral pH.[3] Use freshly prepared buffers and consider ester-free linkers if hydrolysis is a persistent issue.
Aggregation of Biomolecules High concentrations of PEG reagents or the final conjugate can lead to aggregation.[3] To mitigate this, you can reduce reactant concentrations, adjust the pH or ionic strength of the reaction buffer, or add aggregation-reducing excipients.[3]
Isomer Formation SPAAC reactions can lack regiospecificity, leading to the formation of two constitutional isomers of the triazole product.[4] This may appear as two closely eluting peaks. This is an inherent feature of the reaction and may not be avoidable.
Side Reactions of the Azide Although less common in SPAAC, azides can potentially be reduced to amines by certain reducing agents.[1] Ensure your reaction buffer is free from such contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using SPAAC over copper-catalyzed azide-alkyne cycloaddition (CuAAC) for PEGylation?

A1: The primary advantage of SPAAC is that it is a copper-free reaction.[5][6] This eliminates the cytotoxicity associated with copper catalysts, making it ideal for bioconjugation in living systems and for applications where metal contamination is a concern.[3][5] SPAAC also proceeds under mild, physiological conditions without the need for additional ligands or reducing agents.[5][]

Q2: How does the choice of strained cyclooctyne (B158145) affect the SPAAC reaction with an azide-PEG linker?

A2: The reactivity of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. Different cyclooctynes exhibit different reaction kinetics. For example, dibenzocyclooctynes (DBCO) are known for their high reactivity.[5] The choice of cyclooctyne can influence the reaction rate and efficiency.[2]

Q3: What analytical techniques are recommended for characterizing the products of a SPAAC reaction with a PEG linker?

A3: A combination of analytical methods is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) are crucial for assessing purity and separating the PEGylated conjugate from unreacted starting materials and byproducts.[1][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the formation of the triazole ring and the overall structure of the conjugate.[1]

Q4: What are the best practices for purifying the final PEGylated conjugate?

A4: The choice of purification method depends on the properties of your conjugate. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Very effective for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and other low molecular weight impurities.[1][3]

  • Ion-Exchange Chromatography (IEX): Useful if the PEGylation significantly alters the overall charge of the biomolecule.[3]

  • Hydrophobic Interaction Chromatography (HIC): Can be used as a complementary technique to IEX, separating molecules based on hydrophobicity.[3]

  • Dialysis or Ultrafiltration: Effective for removing small molecule impurities.[3]

Experimental Protocols

General Protocol for SPAAC with a PEG Linker

  • Reagent Preparation:

    • Dissolve the azide-functionalized PEG linker in a compatible buffer (e.g., PBS, pH 7.4) to a desired stock concentration.

    • Dissolve the strained cyclooctyne-functionalized molecule in a compatible solvent (e.g., DMSO) to a desired stock concentration.

  • Reaction Setup:

    • In a reaction vessel, add the solution containing the azide-PEG linker.

    • To this, add the desired molar equivalent of the strained cyclooctyne solution.

    • If necessary, adjust the final volume with the reaction buffer.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may vary depending on the specific reactants and concentrations.

    • The reaction progress can be monitored by HPLC or LC-MS.[2]

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate chromatographic technique such as SEC.[2]

Visualizations

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification cluster_product Final Product Azide_PEG Azide-PEG in Buffer Mix Combine Reactants Azide_PEG->Mix Strained_Alkyne Strained Alkyne in DMSO Strained_Alkyne->Mix Incubate Incubate at RT Mix->Incubate Monitor Monitor Progress (HPLC/LC-MS) Incubate->Monitor Purify Purify Conjugate (SEC) Monitor->Purify Final_Product Purified PEG-Conjugate Purify->Final_Product

Caption: A general experimental workflow for a SPAAC reaction with a PEG linker.

Troubleshooting_SPAAC cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Product Yield Cause1 Poor Reagent Quality Start->Cause1 Cause2 Incorrect Stoichiometry Start->Cause2 Cause3 Suboptimal Conditions Start->Cause3 Sol1 Verify Purity (NMR, MS) Cause1->Sol1 Sol2 Optimize Molar Ratio Cause2->Sol2 Sol3 Adjust pH/Temperature Cause3->Sol3

Caption: A troubleshooting guide for low product yield in SPAAC reactions.

References

Technical Support Center: Optimizing Boc Deprotection of Azido-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc deprotection for Azido-PEG1-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of this compound?

The most common method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[1][2][3] A typical starting point is a 20-50% (v/v) solution of TFA in DCM, with the reaction often starting at 0°C and then warming to room temperature.[4][5]

Q2: My Boc deprotection reaction is incomplete. What are the possible causes and how can I resolve this?

Incomplete deprotection is a common issue that can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively cleave the Boc group.[1][6] Solution: Gradually increase the TFA concentration, for instance, from 20% to 50% in DCM.[2][6]

  • Inadequate Reaction Time or Temperature: The deprotection is a kinetic process and may require more time or a higher temperature to reach completion.[1][2] Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[1][2] While many reactions are performed at room temperature, gentle heating might be necessary for some substrates.[1][2]

  • Solvent Issues: Proper solvation of both the this compound and the acid is crucial for the reaction to proceed efficiently.[1][2] DCM is a commonly used solvent, but its effectiveness can be substrate-dependent.[1][6] Solution: Ensure your PEGylated compound is fully soluble in the chosen solvent system.[6]

  • Steric Hindrance: The PEG chain, although short in PEG1, can sometimes sterically hinder the approach of the acid to the Boc-protected amine, slowing the reaction.[1][2]

Q3: I am observing unexpected side products after deprotection. What could be the cause and how can I prevent them?

Side product formation often arises from the reactive tert-butyl cation (tBu⁺) generated during the cleavage of the Boc group.[6][7] This electrophile can alkylate nucleophilic functional groups.[6][8]

  • Alkylation by tert-butyl cation: The tert-butyl cation can react with electron-rich sites. To prevent this, it is crucial to add a "scavenger" to the reaction mixture.[6][9]

  • Choosing the Right Scavenger: Scavengers are nucleophilic compounds that trap the reactive carbocations. A common and effective scavenger is triisopropylsilane (B1312306) (TIS), often used at a concentration of 2.5-5% (v/v).[2][6] A widely used deprotection cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[6]

Q4: Is the azide (B81097) group stable under the acidic conditions of Boc deprotection?

Yes, the azide group is generally stable under the standard acidic conditions used for Boc deprotection, such as TFA in DCM or HCl in dioxane.[10]

Q5: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][11] On a TLC plate, the appearance of a more polar spot corresponding to the deprotected amine product and the disappearance of the starting material spot indicate the reaction is proceeding.[5] For LC-MS analysis, you should monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product.[5]

Q6: What is the appropriate work-up procedure after the deprotection is complete?

Once the reaction is complete, the DCM and excess TFA are typically removed under reduced pressure using a rotary evaporator.[5] To remove residual TFA, co-evaporation with toluene (B28343) (3x) is a common practice.[1][4] The resulting product is the TFA salt of the deprotected amine.[4] If the free amine is required, an aqueous workup can be performed by dissolving the residue in an organic solvent and washing with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[2][6] Consider using a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[1][2]
Inadequate reaction time or temperature.Extend the reaction time and monitor progress by TLC or LC-MS.[1][2] Consider gentle heating if the reaction is sluggish at room temperature.[1][2]
Poor solubility of the substrate.Ensure the this compound is fully dissolved in the chosen solvent.[1][6]
Side Product Formation Alkylation by the tert-butyl cation.Add a scavenger, such as triisopropylsilane (TIS) at 2.5-5% (v/v), to the reaction mixture.[2][6] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[6]
Trifluoroacetylation of the product amine.This can sometimes occur with TFA. Using 4M HCl in dioxane is an alternative deprotection method that avoids this side reaction.[12]
Difficulty in Isolating the Product The deprotected amine salt is an oil.If the TFA salt is oily and difficult to handle, precipitation by adding cold diethyl ether can be attempted.[10]
The product is water-soluble.If the product is water-soluble, a standard aqueous workup with basic wash may lead to loss of product. In such cases, using a resin-based workup, like with Amberlyst 21A, can be effective to neutralize the acid without introducing an aqueous phase.[13]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol outlines a general procedure for the removal of a Boc protecting group using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[2]

  • Trifluoroacetic Acid (TFA)[2]

  • Triisopropylsilane (TIS) (optional, as a scavenger)[2]

  • Toluene[1]

  • Saturated aqueous sodium bicarbonate solution (for neutralization, optional)[1]

  • Anhydrous sodium sulfate[1]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[2][5]

  • Cool the solution to 0°C in an ice bath.[2]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[2]

  • If desired, add a scavenger such as TIS (2.5-5% v/v).[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2][5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • For complete removal of TFA, co-evaporate the residue with toluene (3 times).[1][4] The resulting product is the TFA salt of the deprotected amine.

  • (Optional: Neutralization) To obtain the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol provides an alternative method for Boc deprotection, which can be useful if the substrate is sensitive to TFA or if trifluoroacetylation is a concern.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane[2]

  • Anhydrous 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound in anhydrous 1,4-dioxane.

  • Add the solution of 4M HCl in 1,4-dioxane (typically 4 equivalents or as a co-solvent).[2]

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[2]

  • Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[2]

  • The product may precipitate as the hydrochloride salt, which can be collected by filtration and washed with cold diethyl ether.[10][14]

Visualizations

G cluster_workflow Experimental Workflow for Boc Deprotection start Start: Dissolve This compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA (and optional scavenger) cool->add_tfa react Stir at RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up: Concentrate & Co-evaporate monitor->workup Reaction Complete product Product: Deprotected Amine Salt workup->product

Caption: A typical experimental workflow for the Boc deprotection of this compound.

G cluster_troubleshooting Troubleshooting Logic for Incomplete Deprotection start Incomplete Deprotection Observed check_time Extend Reaction Time? start->check_time increase_tfa Increase TFA Concentration? check_time->increase_tfa No success Problem Resolved check_time->success Yes stronger_acid Use Stronger Acid (4M HCl/Dioxane)? increase_tfa->stronger_acid No increase_tfa->success Yes stronger_acid->success Yes

Caption: A decision tree for troubleshooting incomplete Boc deprotection reactions.

References

Technical Support Center: Enhancing the Solubility of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Proteolysis Targeting Chimeras (PROTACs), with a specific focus on improving the solubility of PROTACs containing PEG1 linkers.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs, especially those with short PEG linkers, often exhibit poor solubility?

A1: PROTACs are inherently large and complex molecules, often with a high molecular weight and significant lipophilicity, placing them "beyond the Rule of Five" for drug-likeness. This complexity can lead to poor aqueous solubility.[1] While Polyethylene Glycol (PEG) linkers are incorporated to enhance hydrophilicity, a short linker like PEG1 may not provide a sufficient hydration shell to counteract the hydrophobicity of the rest of the molecule, especially if the warhead and E3 ligase ligand are highly lipophilic.[2]

Q2: What are the immediate consequences of poor PROTAC solubility in my experiments?

A2: Poor solubility can lead to several experimental issues, including:

  • Precipitation: The PROTAC may fall out of solution in aqueous buffers or cell culture media.

  • Inaccurate Potency Measurement: Undissolved compound leads to an underestimation of the true concentration, affecting the accuracy of measurements like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

  • Reduced Bioavailability: In cellular and in vivo studies, low solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target.

  • Irreproducible Results: The extent of precipitation can vary between experiments, leading to a lack of reproducibility.

Q3: How does a PEG1 linker theoretically improve PROTAC solubility?

A3: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, which enhances the molecule's interaction with the aqueous environment.[3] Even a single PEG unit can contribute to a more favorable physicochemical profile by increasing the topological polar surface area (TPSA) and providing a degree of flexibility.[4]

Q4: When should I consider formulation strategies versus chemical modification to improve solubility?

A4: The choice depends on the stage of your research and the severity of the solubility issue.

  • Early-Stage Discovery: Simple formulation adjustments with co-solvents (like DMSO) are common. If solubility issues persist and hinder basic in vitro screening, linker modification should be considered.

  • Lead Optimization and Preclinical Development: If a PROTAC shows promising activity but poor solubility, advanced formulation strategies like amorphous solid dispersions (ASDs) or self-emulsifying drug delivery systems (SEDDS) become highly relevant for improving oral bioavailability.[5][6]

Q5: Are there alternatives to PEG linkers for improving solubility?

A5: Yes, other strategies to enhance solubility through linker modification include incorporating:

  • Saturated nitrogen heterocycles: Piperidines and piperazines can improve solubility.[1][7]

  • Hydrophilic moieties: Combining PEG units with more hydrophobic alkyl chains can create a balance of properties.[2]

  • Polar functional groups: Introducing groups like amides or ethers into alkyl chains can increase polarity.[8]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem Possible Cause Suggested Solution
PROTAC precipitates out of solution upon dilution from DMSO stock into aqueous buffer. The PROTAC has low aqueous solubility, and the sudden change in solvent polarity causes it to crash out ("solvent shock"). The final concentration may be above its solubility limit.1. Optimize Dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations. 2. Lower Final Concentration: Determine the kinetic solubility of your PROTAC (see Experimental Protocols) and ensure your working concentrations are below this limit. 3. Use Co-solvents: For in vitro assays, maintaining a small percentage of an organic co-solvent (e.g., 0.5-1% DMSO) in the final solution can help maintain solubility.
Inconsistent results in cell-based degradation assays. The PROTAC may be precipitating in the cell culture medium, leading to variable effective concentrations.1. Visually Inspect: Before adding to cells, inspect the PROTAC-containing medium for any signs of precipitation or cloudiness. 2. Solubility in Media: Perform a solubility test directly in the cell culture medium to determine the solubility limit under your experimental conditions. 3. Formulation Approaches: For in vivo studies, consider formulating the PROTAC in an amorphous solid dispersion (ASD) or a self-emulsifying drug delivery system (SEDDS) to improve its dissolution and absorption.[8]
Solubility did not improve significantly after incorporating a PEG1 linker. The warhead and/or E3 ligase ligand are extremely hydrophobic, overpowering the solubilizing effect of a single PEG unit. The attachment points of the linker may not be optimal for exposing the PEG unit to the solvent.1. Increase PEG Length: Synthesize and test analogs with longer PEG linkers (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal length for solubility.[2] 2. Modify Other Components: Consider introducing polar groups onto the warhead or E3 ligase ligand if synthetically feasible.[2] 3. Explore Hybrid Linkers: Design linkers that combine PEG units with other solubilizing groups like piperazine.[7]

Data Presentation

The following tables summarize quantitative data from various studies to illustrate the impact of linker composition on the physicochemical properties and performance of PROTACs.

Table 1: Comparison of Physicochemical Properties of PROTACs with Different Linkers

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
Hypothetical PROTAC A Alkyl Chain~8505.2180
Hypothetical PROTAC B Single PEG Unit~8804.8195
Hypothetical PROTAC C PEG4 Linker~10004.1240

Data is illustrative and compiled from general trends reported in the literature to show the impact of incorporating PEG units.[4]

Table 2: Impact of Linker Composition on PROTAC Performance

PROTAC TargetLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Key Observation
BRD4 Alkyl-based>1000<50Less effective compared to PEG-based linkers.
BRD4 PEG-based100-300~80Showed effective degradation.
BRD4 Rigidified Alkyl<100>90Improved potency over flexible linkers.
CRBN Alkyl20>90More effective than PEG for this target.
CRBN PEG130~80Less effective than alkyl for this target.

This data, compiled from multiple studies, suggests that the optimal linker composition is highly dependent on the specific target protein and E3 ligase pair.[9][10]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

Objective: To determine the concentration at which a PROTAC begins to precipitate when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • PROTAC of interest

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the PROTAC DMSO stock into the aqueous buffer to achieve a range of final concentrations (e.g., from 0.1 µM to 200 µM). It is crucial to maintain a constant final DMSO concentration (e.g., 1%) across all wells.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: Plot the measured turbidity against the PROTAC concentration. The kinetic solubility is the concentration at which a significant, sharp increase in turbidity is observed compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a PROTAC in an aqueous buffer.

Materials:

  • Solid PROTAC material

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Small glass vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Sample Preparation: Add an excess amount of solid PROTAC to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect the supernatant, ensuring no solid material is disturbed.

  • Quantification: Determine the concentration of the PROTAC in the supernatant using a validated HPLC-UV or LC-MS/MS method with a standard curve. The resulting concentration is the thermodynamic solubility.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To improve the dissolution rate and apparent solubility of a PROTAC by dispersing it in a polymer matrix.

Materials:

  • PROTAC of interest

  • Polymer (e.g., HPMCAS, PVPVA)

  • Volatile organic solvent (e.g., acetone, methanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: Dissolve both the PROTAC and the polymer in a suitable volatile organic solvent. The drug loading (e.g., 10-30% w/w) will determine the ratio of PROTAC to polymer.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying in a vacuum oven. This should result in a solid film or powder.

  • Milling/Sieving: The resulting solid dispersion can be gently milled or sieved to obtain a uniform powder.

  • Characterization: Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the PROTAC.

Visualizations

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Recruits POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ub->POI_Ub Transfers Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled

Caption: PROTAC Mechanism of Action.

Solubility_Troubleshooting Start PROTAC Precipitation Observed in Assay Check_Conc Is working concentration below kinetic solubility limit? Start->Check_Conc Lower_Conc Lower working concentration Check_Conc->Lower_Conc No Optimize_Dilution Optimize dilution protocol (e.g., slow addition, vortexing) Check_Conc->Optimize_Dilution Yes End_Resolved Issue Resolved Lower_Conc->End_Resolved Formulation Consider formulation strategies (ASD, SEDDS) Optimize_Dilution->Formulation Modify_Linker Modify linker to increase hydrophilicity (e.g., longer PEG chain) Optimize_Dilution->Modify_Linker Formulation->End_Resolved End_Not_Resolved Issue Persists Modify_Linker->End_Not_Resolved

Caption: Troubleshooting workflow for PROTAC precipitation.

Experimental_Workflow cluster_design Design & Synthesis cluster_solubility Solubility Assessment cluster_activity In Vitro Activity Design PROTAC Design (Varying PEG Linkers) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Kinetic Kinetic Solubility Assay Purification->Kinetic Thermodynamic Thermodynamic Solubility Assay Purification->Thermodynamic Degradation Degradation Assay (e.g., Western Blot) Thermodynamic->Degradation Cell_Viability Cell Viability Assay Degradation->Cell_Viability

Caption: Experimental workflow for PROTAC development.

References

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs), particularly those synthesized with short polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a concern?

A1: ADC aggregation is the self-association of individual ADC molecules into larger, high-molecular-weight (HMW) species.[1] This is a critical quality attribute to control because aggregation can negatively impact the ADC's stability, efficacy, and safety.[2][3] Aggregates can lead to a loss of therapeutic efficacy, altered pharmacokinetic profiles, and potentially induce an immunogenic response in patients.[1] Furthermore, aggregation can cause manufacturing challenges, including product loss and the need for additional purification steps, which increases costs.[4][5]

Q2: What are the primary causes of ADC aggregation, especially with short PEG linkers?

A2: The primary driver of ADC aggregation is the increased hydrophobicity of the conjugate after attaching a typically hydrophobic cytotoxic payload to the antibody.[1][6][7] This increased surface hydrophobicity promotes intermolecular interactions to minimize exposure to the aqueous environment, leading to aggregation.[1][8]

Short PEG linkers may not provide sufficient hydrophilic shielding for the hydrophobic payload, making the ADC more prone to aggregation compared to those with longer PEG chains.[2][9] Other contributing factors include:

  • Conjugation Process Stress: The chemical conditions used during conjugation, such as pH, temperature, and the use of organic co-solvents for hydrophobic payloads, can induce conformational stress on the antibody, exposing hydrophobic regions and promoting aggregation.[1][7]

  • High Drug-to- Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody generally increases hydrophobicity and the propensity for aggregation.[6][7][10]

  • Suboptimal Formulation: An inappropriate buffer system, such as a pH near the antibody's isoelectric point (pI) or suboptimal ionic strength, can reduce the ADC's stability.[1][8]

  • Storage and Handling: Physical stressors like freeze-thaw cycles, exposure to high temperatures, and mechanical stress (e.g., vigorous shaking) can contribute to the formation of aggregates.[1][7]

Q3: How do PEG linkers help prevent ADC aggregation?

A3: Polyethylene glycol (PEG) is a hydrophilic polymer that, when incorporated into the linker, acts as a "hydrophilic shield" for the hydrophobic payload.[7][11] This shielding effect counteracts the increased hydrophobicity of the ADC, minimizing intermolecular hydrophobic interactions and thus preventing aggregation.[2][7] The benefits of using PEG linkers include:

  • Increased Solubility and Stability: PEGylation enhances the solubility and stability of the ADC in aqueous formulations.[7][10][]

  • Reduced Aggregation: By masking the hydrophobic payload, PEG linkers directly counteract the primary driver of aggregation.[2][7]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer circulation half-life.[10][13][14]

Q4: Is a longer PEG linker always better for preventing aggregation?

A4: While longer PEG chains generally provide better shielding and reduce aggregation, the optimal length is context-dependent and requires a balance.[2][14] Very long PEG chains can sometimes lead to reduced in vitro potency.[14] For many ADCs, a PEG linker with 8 to 12 ethylene (B1197577) glycol units (PEG8 to PEG12) has been shown to be effective at minimizing aggregation while maintaining therapeutic efficacy.[7] The optimal length depends on the specific antibody, payload, and DAR.[2]

Troubleshooting Guides

Issue 1: High levels of aggregation observed immediately after conjugation.

This is a common issue, often stemming from the rapid association of newly formed hydrophobic ADCs.

Troubleshooting Workflow:

start High Immediate Aggregation check_conditions Review Conjugation Conditions start->check_conditions check_hydrophobicity Assess Payload-Linker Hydrophobicity start->check_hydrophobicity check_concentration Evaluate Antibody Concentration start->check_concentration sub_ph Suboptimal pH or Temperature? check_conditions->sub_ph sub_cosolvent High Co-solvent Concentration? check_conditions->sub_cosolvent sub_hydrophobic Highly Hydrophobic Payload/Short PEG? check_hydrophobicity->sub_hydrophobic sub_concentration High Antibody Concentration? check_concentration->sub_concentration solution_ph Optimize pH and Temperature sub_ph->solution_ph solution_cosolvent Minimize Co-solvent sub_cosolvent->solution_cosolvent solution_linker Increase PEG Linker Length sub_hydrophobic->solution_linker solution_concentration Reduce Antibody Concentration sub_concentration->solution_concentration

Caption: Troubleshooting workflow for immediate ADC aggregation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Conjugation Conditions Optimize reaction pH and temperature. The optimal pH should support both antibody stability and the conjugation chemistry.[5] Perform reactions at a controlled temperature (e.g., 4°C or room temperature) to minimize antibody denaturation.[15]
Excessive Co-solvent If an organic co-solvent is necessary to dissolve the drug-linker, use the minimum amount required and add it slowly to the antibody solution with gentle mixing.[6][15]
High Payload-Linker Hydrophobicity If using a short PEG linker with a very hydrophobic payload, consider synthesizing a construct with a longer PEG chain (e.g., PEG8, PEG12) to provide better hydrophilic shielding.[7][9]
High Antibody Concentration Perform the conjugation reaction at a lower antibody concentration to reduce the frequency of intermolecular interactions.[7]
Unfavorable Buffer Conditions Ensure the buffer pH is not near the isoelectric point (pI) of the antibody, as this is the point of least solubility.[8] Maintain an appropriate salt concentration (e.g., 150 mM) to enhance colloidal stability.[14]
Issue 2: ADC appears stable after purification but aggregates during storage or after freeze-thaw cycles.

This suggests issues with the long-term stability of the ADC in the chosen formulation and storage conditions.

Logical Relationship Diagram:

suboptimal_formulation Suboptimal Formulation (pH, Excipients) aggregation ADC Aggregation During Storage suboptimal_formulation->aggregation Leads to improper_storage Improper Storage (Temperature, Freeze-Thaw) improper_storage->aggregation Contributes to stabilize_formulation Optimize Formulation Buffer stabilize_formulation->suboptimal_formulation Addresses control_storage Control Storage Conditions control_storage->improper_storage Addresses sample_prep Prepare ADC Sample (Dilute in Mobile Phase) injection Inject Sample onto Equilibrated SEC Column sample_prep->injection separation Isocratic Elution injection->separation detection Monitor Elution at 280 nm separation->detection analysis Integrate Peaks and Calculate % Aggregation detection->analysis result Quantified Monomer, Aggregates, Fragments analysis->result

References

Technical Support Center: Efficient Removal of Copper Catalysts from CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual copper from my CuAAC reaction?

A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations.[1] Moreover, the presence of copper can affect the stability and purity of the final product.[1]

Q2: What are the most common methods for removing copper catalysts from a CuAAC reaction?

A2: The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[2] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[2]

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica (B1680970) gel, or alumina (B75360).[2][3] These materials can adsorb the copper catalyst, allowing the product to pass through.

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper.[2] The resin can be stirred with the reaction mixture and then filtered off.

  • Dialysis: For macromolecular products like bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[2][3]

  • Chromatography: Standard techniques like column chromatography (silica gel or alumina) or size-exclusion chromatography can be effective for purifying the product and removing the copper catalyst.[2]

Q3: How do I choose the best copper removal method for my specific application?

A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred. For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.

Q4: My product is still blue/green after purification. What does this mean and what should I do?

A4: A persistent blue or green color in your product is a strong indication of residual copper contamination.[2][3] This can occur due to incomplete removal by the initial purification method or if your product itself can chelate copper. To address this, you can try repeating the purification step, for instance, by performing additional aqueous washes with a chelating agent or by passing the product through a fresh plug of silica gel.[2] A combination of methods, such as an EDTA wash followed by silica gel filtration, is often more effective.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Persistent blue/green color in the product after purification. Incomplete removal of copper catalyst. The product itself may chelate copper.- Perform additional aqueous washes with a chelating agent (e.g., 0.5 M EDTA solution).[2]- Pass the product through a fresh plug of silica gel or alumina.[2][4]- Use a scavenger resin with a high affinity for copper.[2]- Consider a combination of methods, such as an EDTA wash followed by silica filtration.[4]
Low product yield after aqueous workup. The product is partially water-soluble and is being lost in the aqueous phase. Emulsion formation during extraction.- For organic-soluble products, wash the organic layer with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase.[2]- For water-soluble products, avoid aqueous washes and use scavenger resins, dialysis, or size exclusion chromatography.[2]- To break emulsions, add a small amount of brine.
Column chromatography fails to separate the product from the copper catalyst. The copper species and the product have similar polarity and affinity for the stationary phase.- Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.[2]- Try a different stationary phase (e.g., alumina instead of silica gel).[2]- Use a scavenger resin to remove copper prior to chromatography.[2]
Product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult. The product partitions into the aqueous layer along with the copper-chelator complex.- Use a solid-supported metal scavenger resin. The resin can be stirred with the aqueous solution of the product and then filtered off.[3]- For macromolecular products, perform dialysis against a buffer containing EDTA.[3]
Celite or silica gel filtration is ineffective. The copper catalyst is fully dissolved and not in a particulate form. The plug is not packed properly, leading to channeling. The copper species co-elutes with the product.- For dissolved copper species, first perform an aqueous wash with a chelating agent to complex the copper before filtration.[3]- Ensure the Celite or silica plug is well-packed and of sufficient depth.[3]- If co-elution is an issue, consider using a scavenger resin.

Quantitative Data on Copper Removal Methods

The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. The data presented below should be used as a general guideline, and optimization for a specific reaction is often necessary.

Removal Method Typical Final Copper Concentration Advantages Disadvantages
Aqueous Wash with EDTA < 50 ppmInexpensive, effective for many small molecules.Can lead to product loss if the product is water-soluble; may require multiple extractions.
Scavenger Resins (e.g., SiliaMetS Thiourea) < 10 ppmHigh efficiency, suitable for a wide range of products including water-soluble ones, simple filtration-based removal.More expensive than simple washes; may require optimization of resin amount and stirring time.
Silica Gel/Alumina Filtration 1 - 50 ppmGood for removing both dissolved and particulate copper; can be combined with other methods.May not be sufficient on its own for high levels of contamination; potential for product loss on the solid support.
Dialysis (for macromolecules) < 1 ppmVery effective for large molecules like proteins and polymers; gentle conditions.Time-consuming; not suitable for small molecules.

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA

This protocol is suitable for removing copper from reaction mixtures where the product is soluble in an organic solvent that is immiscible with water.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt in water, pH adjusted to 8 with NaOH[2]

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M EDTA solution.[2]

  • Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[2]

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with the EDTA solution until the aqueous layer is colorless.[2]

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA.[2]

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.

EDTA_Wash_Workflow start Start: Reaction Mixture in Organic Solvent add_edta Add 0.5 M EDTA Solution (equal volume) start->add_edta shake Shake Vigorously (1-2 min) add_edta->shake separate Separate Layers shake->separate check_color Aqueous Layer Colorless? separate->check_color repeat_wash Repeat EDTA Wash check_color->repeat_wash No wash_brine Wash with Brine check_color->wash_brine Yes repeat_wash->add_edta dry Dry Organic Layer (Na2SO4 or MgSO4) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end End: Copper-Free Product filter_concentrate->end

Caption: Workflow for copper removal using an aqueous EDTA wash.

Protocol 2: Copper Removal using Solid-Supported Scavenger Resins

This protocol provides a general procedure for using copper scavenger resins.

Materials:

  • Reaction mixture

  • Copper scavenger resin (e.g., SiliaMetS Thiourea, QuadraSil AP)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • After the reaction is complete, add the scavenger resin directly to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.[3]

  • Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the reaction.

  • Monitor the removal of copper by taking small aliquots of the solution and analyzing for color or by a more sensitive method if required.

  • Once the copper has been removed, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • The filtrate contains the copper-free product. Concentrate the filtrate under reduced pressure to obtain the purified product.

Scavenger_Resin_Workflow start Start: Reaction Mixture add_resin Add Scavenger Resin (3-5 eq) start->add_resin stir Stir at Room Temperature (hours to overnight) add_resin->stir monitor Monitor Copper Removal stir->monitor filter_resin Filter to Remove Resin monitor->filter_resin wash_resin Wash Resin with Solvent filter_resin->wash_resin concentrate Concentrate Filtrate wash_resin->concentrate end End: Copper-Free Product concentrate->end

Caption: Workflow for copper removal with scavenger resins.

Protocol 3: Filtration through a Silica Gel Plug

This method is useful for removing finely suspended or dissolved copper species and can be used as a standalone method or in combination with an aqueous wash.

Materials:

  • Reaction mixture

  • Silica gel

  • Glass funnel or column

  • Cotton or glass wool

  • Sand

  • Eluting solvent

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of a glass funnel or column.

  • Add a thin layer of sand over the cotton/glass wool.

  • Add the desired amount of silica gel to the funnel, typically a 2-5 cm plug.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance when adding the sample.

  • Pre-wet the silica gel plug with the eluting solvent.

  • Carefully load the reaction mixture onto the top of the silica plug.

  • Elute the product through the plug with an appropriate solvent, collecting the filtrate.

  • The copper catalyst should be adsorbed onto the silica gel.

  • Concentrate the collected filtrate to obtain the purified product.

Silica_Plug_Workflow cluster_0 Funnel Preparation cluster_1 Filtration Process prep_funnel 1. Prepare Funnel (Cotton/Glass Wool) add_sand1 2. Add Sand Layer prep_funnel->add_sand1 add_silica 3. Add Silica Gel (2-5 cm) add_sand1->add_silica add_sand2 4. Add Top Sand Layer add_silica->add_sand2 pre_wet 5. Pre-wet with Solvent add_sand2->pre_wet load_sample 6. Load Reaction Mixture pre_wet->load_sample elute 7. Elute with Solvent load_sample->elute collect 8. Collect Filtrate elute->collect concentrate 9. Concentrate Filtrate collect->concentrate product Copper-Free Product concentrate->product

References

Azide reduction as a side reaction in Azido-PEG1-Boc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG1-Boc conjugation. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges, specifically the side reaction of azide (B81097) reduction, and to optimize experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Reduction of Azide to Amine During CuAAC Reaction

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction is showing a significant amine byproduct corresponding to my this compound starting material. What is causing this and how can I prevent it?

A1: The reduction of the azide functional group to a primary amine is a known side reaction in CuAAC, often caused by reagents in the reaction mixture.[1] The primary culprits are typically the reducing agent used to generate the active Cu(I) catalyst or the presence of phosphine-based reagents.[1][2]

  • Cause 1: Reducing Agent (e.g., Sodium Ascorbate): In many protocols, a Cu(II) salt (like CuSO₄) is used, which requires a reducing agent to form the active Cu(I) catalyst.[3] An excess of this reducing agent, most commonly sodium ascorbate (B8700270), can lead to the undesired reduction of your azide to an amine.[1]

  • Cause 2: Phosphine (B1218219) Reagents: If your reaction mixture contains phosphines, the Staudinger reaction can occur, which explicitly reduces azides to amines.[1][2] This is particularly relevant if you are using phosphine-based ligands or if phosphines are carried over from a previous reaction step, such as the reduction of disulfide bonds with TCEP (tris(2-carboxyethyl)phosphine).[4][5]

Troubleshooting Steps:

  • Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate required for the catalytic cycle. Titrating the concentration can help find a balance between efficient click chemistry and minimizing the side reaction.[1]

  • Use a Direct Cu(I) Source: Employ a Cu(I) salt (e.g., CuI, CuBr) directly to eliminate the need for a reducing agent altogether.[1] Note that Cu(I) salts can be sensitive to oxidation, so ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Incorporate a Stabilizing Ligand: Using a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can protect the Cu(I) catalyst.[1][3] This stabilization may allow for lower concentrations of the reducing agent to be used effectively.[1]

  • Avoid Phosphines: Ensure that all reaction components, solvents, and glassware are free from contamination with phosphine-based reagents if they are not intended to be part of the reaction.[5] If a disulfide reduction step with TCEP is necessary, it is critical to remove the TCEP before adding the azide-containing molecule.[4] This can be done via buffer exchange, dialysis, or spin filtration.[4]

Issue 2: Confirming Azide Reduction

Q2: How can I definitively confirm that my azide group is being reduced to an amine?

A2: The most direct and effective method for confirming the conversion of the azide to an amine is mass spectrometry (LC-MS).[4] This technique allows you to identify the masses of your starting material, desired product, and any byproducts. The reduction of an azide group (-N₃) to an amine group (-NH₂) results in a specific mass change.

Analytical Confirmation:

  • Mass Shift: The azide group (-N₃) has a mass of approximately 42.01 Da, while the resulting amine group (-NH₂) has a mass of about 16.02 Da.[4]

  • Expected Observation: In your LC-MS analysis, you should look for a species with a mass that is 26.0 Da less than your starting this compound molecule.[4] The appearance of this mass confirms the reduction has occurred.

Data Presentation

The following table summarizes key quantitative parameters for identifying and troubleshooting the azide reduction side reaction.

ParameterValue/TechniquePurposeCitation
Mass of Azide Group (-N₃) ~42.01 DaIdentification of starting material[4]
Mass of Amine Group (-NH₂) ~16.02 DaIdentification of byproduct[4]
Net Mass Loss upon Reduction 26.0 Da Primary diagnostic marker in MS [4]
Analytical Method LC-MSTo detect and quantify starting material, product, and amine byproduct.[4]
Typical CuSO₄ Concentration 20 mM (stock)Catalyst source for CuAAC[3]
Typical Ligand Concentration 100 mM (stock)To stabilize Cu(I) and improve reaction efficiency[3]
Typical Sodium Ascorbate Conc. 300 mM (freshly prepared stock)Reducing agent for Cu(II) to generate Cu(I) in situ[3]
Experimental Protocols
Protocol 1: General CuAAC for this compound Conjugation

This protocol provides a general workflow for performing a CuAAC reaction with in situ generation of the Cu(I) catalyst, a common scenario where azide reduction might be observed.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA ligand solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (must be freshly prepared, e.g., 300 mM in water)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • DMSO or other suitable organic solvent for dissolving reactants

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound to a desired stock concentration (e.g., 10 mM) in DMSO.

    • Dissolve the alkyne-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule in the reaction buffer. A typical molar ratio is 1:1 to 1.5:1 of alkyne to azide.

  • Catalyst Preparation & Addition:

    • Add the THPTA ligand solution to the reaction mixture.

    • Add the CuSO₄ solution and vortex briefly.

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution.[3] Vortex briefly to ensure thorough mixing.

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, the resulting conjugate can be purified using appropriate methods such as HPLC or size-exclusion chromatography to remove the copper catalyst, excess reagents, and any byproducts.

Protocol 2: LC-MS Analysis for Detecting Azide Reduction

This protocol outlines the steps to analyze your reaction mixture to identify the amine byproduct.

Materials:

  • Aliquots from your conjugation reaction (e.g., at t=0 and t=end)

  • LC-MS grade solvents (e.g., water, acetonitrile (B52724), formic acid)

  • A liquid chromatography-mass spectrometry system

Procedure:

  • Sample Preparation:

    • Quench a small aliquot of your reaction mixture.

    • Dilute the aliquot in an appropriate solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration suitable for your LC-MS instrument.

  • LC-MS Method:

    • Inject the prepared sample onto the LC-MS.

    • Use a suitable C18 column and a gradient elution method (e.g., from 95% water/5% acetonitrile to 5% water/95% acetonitrile with 0.1% formic acid over several minutes) to separate the components.

  • Data Analysis:

    • Analyze the mass spectrum data obtained.

    • Calculate the expected mass of your starting this compound.

    • Calculate the expected mass of the desired conjugated product.

    • Calculate the expected mass of the reduced amine byproduct (Mass of this compound - 26.0 Da).

    • Search the chromatogram for peaks corresponding to these expected masses to confirm the presence and relative abundance of each species.

Mandatory Visualizations

G cluster_0 Desired Reaction: CuAAC cluster_1 Side Reaction: Azide Reduction AzidoPEG This compound (R-N3) Catalyst Cu(I) Catalyst + Ligand AzidoPEG->Catalyst Reacts with AzidoPEG2 This compound (R-N3) Alkyne Alkyne Substrate (R'-C≡CH) Alkyne->Catalyst Reacts with Triazole Triazole Product (Conjugate) Catalyst->Triazole Forms ReducingAgent Excess Reducing Agent (e.g., Na-Ascorbate) or Phosphine (e.g., TCEP) AzidoPEG2->ReducingAgent Reduced by Amine Amine Byproduct (R-NH2) ReducingAgent->Amine Forms N2 N2 Gas ReducingAgent->N2 Releases

Caption: Chemical pathways for the desired CuAAC reaction and the azide reduction side reaction.

G Start Start: Low Yield or Unexpected Byproduct in Conjugation CheckMS Run LC-MS Analysis on Reaction Mixture Start->CheckMS MassShift Is there a peak with Mass = (Start_Material - 26 Da)? CheckMS->MassShift NoReduction No significant azide reduction. Troubleshoot other reaction parameters (e.g., reagent quality, alkyne reactivity, catalyst activity). MassShift->NoReduction No PhosphineCheck Are phosphine reagents (e.g., TCEP) present? MassShift->PhosphineCheck Yes RemovePhosphine Implement a purification step (e.g., dialysis, spin column) after phosphine use and before azide addition. PhosphineCheck->RemovePhosphine Yes AscorbateCheck Using Cu(II) + Reductant? PhosphineCheck->AscorbateCheck No End End: Optimized Protocol RemovePhosphine->End AscorbateCheck->NoReduction No (Other cause) OptimizeAscorbate Decrease Sodium Ascorbate concentration. Perform titration to find optimal level. AscorbateCheck->OptimizeAscorbate Yes UseCuI Switch to a direct Cu(I) source (e.g., CuI, CuBr) and run under inert atmosphere. OptimizeAscorbate->UseCuI If problem persists OptimizeAscorbate->End If successful UseCuI->End

Caption: Troubleshooting workflow for diagnosing and mitigating azide reduction.

G PrepReactants 1. Prepare Stock Solutions - this compound in DMSO - Alkyne-Molecule in buffer/DMSO - CuSO4, Ligand, Na-Ascorbate Combine 2. Combine Reactants Add Azide and Alkyne to Reaction Buffer PrepReactants->Combine AddCatalyst 3. Add Catalyst Components - Add Ligand (e.g., THPTA) - Add CuSO4 Solution Combine->AddCatalyst Initiate 4. Initiate Reaction Add freshly prepared Sodium Ascorbate solution AddCatalyst->Initiate Incubate 5. Incubate (e.g., 1-4h at Room Temp) Protect from light Initiate->Incubate Monitor 6. Monitor Progress Take aliquots for LC-MS analysis to check for product formation and byproduct Incubate->Monitor Purify 7. Purify Product Use HPLC or SEC to isolate the final conjugate Monitor->Purify

References

Strategies to increase the efficiency of Azido-PEG1-Boc labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG1-Boc labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies to enhance the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional linker molecule used in bioconjugation.[1][2] It comprises three key components: an azide (B81097) group (-N3) for click chemistry, a single polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc) protected amine.[1][3] Its primary use is to introduce an azide functionality onto a molecule, which can then be used for subsequent "click" reactions to attach other molecules of interest, such as fluorophores or drugs.[2][3][4]

Q2: How does the this compound labeling process work?

A2: The labeling process is a two-stage procedure.[3] First, the Boc protecting group is removed from the amine using acidic conditions, typically with trifluoroacetic acid (TFA).[1][3] The now-exposed primary amine can then be covalently attached to a target molecule, often through the formation of a stable amide bond with a carboxylic acid group on the target.[3] This results in the target molecule being labeled with an azide group, which is then available for a subsequent click chemistry reaction.[3]

Q3: What are the critical factors influencing the efficiency of the initial amine coupling reaction?

A3: Several factors are critical for successful amine coupling after Boc deprotection:

  • pH: The reaction is most efficient at a pH between 7.2 and 8.5.[5]

  • Buffer Choice: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for reaction with the linker.[4][6] Phosphate, HEPES, or bicarbonate buffers are recommended.[4]

  • Reagent Concentration: A molar excess of the deprotected Azido-PEG1-amine over the target molecule is generally recommended, typically starting with a 20- to 50-fold molar excess.[3]

  • Reaction Time and Temperature: Reactions are often run for 1-4 hours at room temperature or overnight at 4°C.[7][8]

Q4: How do I remove the Boc protecting group?

A4: The Boc group is typically removed under anhydrous acidic conditions.[9] A common method is to treat the this compound with a solution of trifluoroacetic acid (TFA) in an anhydrous organic solvent like dichloromethane (B109758) (DCM).[9][10] The reaction is usually fast, often completing within 30-60 minutes at room temperature.[8][10]

Q5: How can I confirm that my protein or molecule is successfully labeled with the azide group?

A5: The degree of labeling can be confirmed using techniques such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the addition of the Azido-PEG1 moiety.[3] Following the click chemistry reaction with a fluorescent alkyne, you can use SDS-PAGE with in-gel fluorescence scanning to visualize the labeled protein.[4] HPLC can also be used to separate the labeled product from the unlabeled starting material.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the this compound labeling process.

Problem 1: Low or No Labeling Efficiency
Possible Cause Recommended Solution Citation
Inactive Reagents Use fresh, high-purity reagents. Ensure they have been stored under the recommended anhydrous conditions.[5]
Suboptimal pH Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for amine coupling.[5][10]
Presence of Competing Amines Use an amine-free buffer such as PBS, HEPES, or bicarbonate. Avoid buffers like Tris or glycine.[4][6]
Insufficient Molar Excess of Linker Increase the molar excess of the deprotected Azido-PEG1-amine to your target molecule. A 20- to 50-fold excess is a good starting point.[3]
Steric Hindrance If the target site is sterically hindered, consider increasing the reaction time or the molar excess of the linker.[7]
Incomplete Boc Deprotection Ensure complete removal of the Boc group by extending the deprotection reaction time or using a higher concentration of acid. Monitor deprotection by TLC or LC-MS.[5]
Problem 2: Protein Aggregation or Precipitation
Possible Cause Recommended Solution Citation
Over-labeling Excessive labeling can alter the protein's properties and lead to aggregation. Reduce the molar ratio of the linker to the protein.[10]
Solvent-related Issues If using an organic solvent for the linker, ensure the final concentration in the reaction mixture is low enough (typically <10%) to avoid denaturing the protein.[3]
Buffer Composition Consider adding cryoprotectants or adjusting the buffer composition to improve protein stability.[10]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Preparation: Dissolve this compound in anhydrous dichloromethane (DCM).

  • Reaction: Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM to the dissolved linker.[9]

  • Incubation: Stir the reaction at room temperature for 30-60 minutes.[8][10]

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[10]

  • Verification (Optional): Confirm deprotection using TLC, staining with ninhydrin (B49086) to visualize the free amine.[9]

Protocol 2: Labeling a Protein with Deprotected Azido-PEG1-Amine
  • Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[8]

  • Activation of Carboxyl Groups (if necessary): To couple the linker to carboxyl groups on the protein, activate them by adding EDC and NHS to a final concentration of 5 mM each and incubate for 15 minutes at room temperature.[3]

  • Linker Preparation: Immediately before use, dissolve the deprotected H2N-PEG1-Azide in the reaction buffer.

  • Labeling Reaction: Add a 20- to 50-fold molar excess of the dissolved linker to the activated protein solution.[3]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3][7]

  • Purification: Remove excess, unreacted linker and byproducts by dialysis or using a desalting column.[3][7]

Visualizations

G Chemical Principle of this compound Labeling cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry This compound This compound H2N-PEG1-Azide H2N-PEG1-Azide This compound->H2N-PEG1-Azide  TFA/DCM Labeled_Molecule Azide-Labeled Molecule H2N-PEG1-Azide->Labeled_Molecule Target_Molecule Target Molecule (with -COOH) Activated_Target Activated Target (NHS-ester) Target_Molecule->Activated_Target EDC/NHS Activated_Target->Labeled_Molecule Final_Conjugate Final Conjugate Labeled_Molecule->Final_Conjugate CuAAC or SPAAC Alkyne_Probe Alkyne Probe Alkyne_Probe->Final_Conjugate

Caption: A diagram illustrating the two-stage labeling process using this compound.

G Experimental Workflow for Protein Labeling Start Start Buffer_Exchange Buffer Exchange Protein into Amine-Free Buffer Start->Buffer_Exchange Activate_Protein Activate Protein Carboxyl Groups (EDC/NHS) Buffer_Exchange->Activate_Protein Add_Linker Add Deprotected Linker to Activated Protein Activate_Protein->Add_Linker Deprotect_Linker Boc Deprotection of This compound Deprotect_Linker->Add_Linker Incubate Incubate (2h @ RT or O/N @ 4°C) Add_Linker->Incubate Purify Purify Labeled Protein (Dialysis/Desalting) Incubate->Purify Analyze Analyze Product (Mass Spec, HPLC) Purify->Analyze End End Analyze->End

Caption: A flowchart of the key steps in a typical this compound protein labeling experiment.

G Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Check_Reagents Are reagents fresh and stored correctly? Start->Check_Reagents Check_Buffer Is buffer amine-free and at optimal pH (7.2-8.5)? Check_Reagents->Check_Buffer Yes Solution_Reagents Use fresh reagents Check_Reagents->Solution_Reagents No Check_Ratio Is the molar ratio of linker to target sufficient? Check_Buffer->Check_Ratio Yes Solution_Buffer Use amine-free buffer (e.g., PBS) and adjust pH Check_Buffer->Solution_Buffer No Check_Deprotection Was Boc deprotection complete? Check_Ratio->Check_Deprotection Yes Solution_Ratio Increase molar excess of linker Check_Ratio->Solution_Ratio No Solution_Deprotection Optimize deprotection reaction Check_Deprotection->Solution_Deprotection No

Caption: A decision tree to troubleshoot common causes of low labeling efficiency.

References

Validation & Comparative

The Unseen Advantage: How Short PEG Linkers Like PEG1 are Sharpening the Sword of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the design of an Antibody-Drug Conjugate (ADC) is a delicate balancing act. Every component—the antibody, the cytotoxic payload, and the critical linker that joins them—must be meticulously optimized to achieve maximum therapeutic efficacy while minimizing off-target toxicity. While longer polyethylene (B3416737) glycol (PEG) linkers have traditionally been favored for their ability to enhance solubility and circulation times, a growing body of evidence highlights the distinct advantages of short PEG linkers, such as PEG1, in creating more stable, potent, and effective ADCs.

This guide provides an objective comparison of short PEG linkers with their longer counterparts, supported by experimental data, to inform the rational design of next-generation ADCs.

The Trade-Offs of Linker Length: A Balancing Act

The length of a PEG linker directly influences several key attributes of an ADC, including its stability, pharmacokinetics (PK), efficacy, and toxicity.[1] While longer PEG chains can increase the hydrodynamic size of the ADC, leading to reduced renal clearance and a longer circulation half-life, this "stealth" effect is not always advantageous.[1][2] Conversely, shorter PEG linkers can offer significant benefits in terms of stability and potency.[3]

One of the primary advantages of short PEG linkers is their potential to enhance the stability of the ADC. Shorter linkers can anchor the payload more securely within the protective spatial shield of the antibody, reducing the likelihood of premature drug release in circulation.[3] This increased stability is crucial for minimizing off-target toxicity and ensuring that the potent cytotoxic payload is delivered specifically to the tumor cells.

Furthermore, shorter PEG linkers may be preferable in situations where minimizing steric hindrance is critical for maintaining high binding affinity to the target receptor.[1] Longer PEG chains, while beneficial for solubility, can sometimes interfere with the antibody's ability to bind to its target antigen, thereby reducing the overall efficacy of the ADC.[4]

Comparative Performance: Short vs. Long PEG Linkers

Experimental data from various preclinical studies underscore the differential impact of PEG linker length on ADC performance. The following tables summarize key findings, offering a quantitative comparison to guide linker selection.

Linker LengthImpact on In Vitro Cytotoxicity (IC50)RationaleReference
Short (e.g., PEG1-PEG4) Generally maintains or improves potencyLess steric hindrance, allowing for more efficient interaction with the target cell and subsequent payload release.[5]
Long (e.g., PEG8-PEG24) Can sometimes lead to a decrease in potencyIncreased steric hindrance may impede ADC binding to its target antigen or hinder the release and action of the cytotoxic payload within the cell.[4][6]
Linker LengthImpact on Pharmacokinetics (Half-Life)RationaleReference
Short (e.g., PEG1-PEG4) Generally faster clearance and shorter half-life.Smaller hydrodynamic radius leads to increased renal clearance. In some cases, this can be advantageous for imaging applications.[5]
Long (e.g., PEG8 and longer) Generally slower clearance and longer half-life.Increased hydrodynamic size reduces renal clearance, prolonging circulation time.[1][2]
Linker LengthImpact on In Vivo EfficacyRationaleReference
Short (e.g., PEG1-PEG4) Can have reduced in vivo efficacy due to rapid clearance.Faster clearance may not allow for sufficient accumulation of the ADC in the tumor tissue.[5]
Long (e.g., PEG8 and longer) Often shows higher in vivo efficacy.Prolonged circulation leads to greater tumor accumulation and improved therapeutic effect.[5][7]

Visualizing the Impact of Linker Length

To better understand the concepts discussed, the following diagrams illustrate key aspects of ADC design and function.

ADC_Structure cluster_short ADC with Short PEG Linker cluster_long ADC with Long PEG Linker Antibody_S Antibody Linker_S Short PEG (e.g., PEG1) Antibody_S->Linker_S Payload_S Payload Linker_S->Payload_S Antibody_L Antibody Linker_L Long PEG (e.g., PEG24) Antibody_L->Linker_L Payload_L Payload Linker_L->Payload_L ADC_Workflow Start ADC Administration Circulation Systemic Circulation Start->Circulation Binding Target Antigen Binding on Tumor Cell Circulation->Binding Internalization Internalization Binding->Internalization Release Payload Release Internalization->Release Apoptosis Tumor Cell Apoptosis Release->Apoptosis ADC_Signaling_Pathway ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Cleavage DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

References

A Comparative Guide to the Mass Spectrometric Characterization of Azido-PEG1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of building blocks like Azido-PEG1-Boc is fundamental to the successful synthesis and application of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This discrete polyethylene (B3416737) glycol (dPEG®) linker, featuring an azide (B81097) group for "click chemistry" and a Boc-protected amine, requires rigorous analysis to confirm its identity, purity, and stability.[1] Mass spectrometry is an indispensable analytical tool for this purpose, providing accurate molecular weight determination and structural elucidation.[3]

This guide provides an objective comparison of mass spectrometry-based characterization of this compound, complete with experimental protocols and data presentation to aid in the reliable analysis of this critical reagent.

Mass Spectrometry for the Analysis of this compound

Electrospray Ionization (ESI) mass spectrometry is a highly effective and commonly used technique for the characterization of polar molecules like this compound.[4][5] ESI is a "soft" ionization method that minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion.[5] When coupled with high-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap systems, ESI-MS can provide highly accurate mass measurements, which are crucial for confirming the elemental composition of the molecule.[2]

Experimental Protocol: ESI-MS Analysis of this compound

This section details a standard protocol for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile (B52724) or methanol, at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final working concentration of 5-10 µM using the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[6]

  • Transfer the final solution to an appropriate autosampler vial.

2. Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes can be employed.[7]

  • Flow Rate: 0.2-0.4 mL/min.[7]

  • Injection Volume: 1-5 µL.[5]

3. Mass Spectrometry (MS) Parameters:

  • Instrument: An ESI-TOF or ESI-Orbitrap mass spectrometer.[2]

  • Ionization Mode: Positive ion mode.[2]

  • Capillary Voltage: 3.5-4.5 kV.[7]

  • Source and Desolvation Temperatures: Optimize for the specific instrument, for instance, a source temperature of 120°C and a desolvation temperature of 350°C.[5]

  • Mass Range: Scan over an appropriate m/z range, for example, m/z 100-500, to detect the precursor ion and its adducts.

4. Data Analysis:

  • Extract the total ion chromatogram (TIC) to identify the elution peak corresponding to this compound.

  • Generate the mass spectrum for the identified peak.

  • For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., the [M+H]⁺ ion) and applying collision-induced dissociation (CID).[8]

Expected Mass Spectrometry Data for this compound

The following table summarizes the expected m/z values for this compound in high-resolution mass spectrometry. The molecular formula for this compound is C9H17N3O3, with a monoisotopic molecular weight of 215.1270 Da.[9]

Ion Species Formula Calculated m/z Notes
[M+H]⁺ [C₉H₁₈N₃O₃]⁺216.1343Protonated molecule, often the most abundant ion in ESI+.
[M+Na]⁺ [C₉H₁₇N₃O₃Na]⁺238.1162Sodium adduct, commonly observed.
[M+K]⁺ [C₉H₁₇N₃O₃K]⁺254.0902Potassium adduct, also frequently observed.
[M-C₄H₈]⁺ [C₅H₉N₃O₃]⁺159.0617Loss of isobutylene (B52900) from the Boc group (M-56).
[M-C₅H₉NO₂]⁺ [C₄H₈N₂O]⁺114.0637Loss of the entire Boc group.
[C₂H₅N₃]⁺ [C₂H₅N₃]⁺69.0483Fragment corresponding to the azidoethyl group.

Fragmentation Pathway and Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure of this compound. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced.

The primary fragmentation events observed for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (101 Da).[10] Further fragmentation can occur along the PEG linker. The following diagram illustrates the expected fragmentation pathway for this compound.

G cluster_legend Fragmentation Pathway M_H [M+H]⁺ m/z = 216.1343 M_56 [M+H-C₄H₈]⁺ m/z = 159.0617 M_H->M_56 - C₄H₈ (56 Da) M_101 [M+H-Boc]⁺ m/z = 115.0718 M_H->M_101 - C₅H₉NO₂ (101 Da) Azidoethyl Azidoethyl fragment m/z = 70.0561 M_101->Azidoethyl - C₂H₄O (44 Da)

Caption: Fragmentation pathway of this compound.

Comparison with Alternative Linkers

The mass spectrometric signature of this compound is distinct from other commonly used linkers, enabling unambiguous identification.

Linker Key Differentiator in Mass Spectrum
Azido-PEGn-Boc (n > 1) The molecular weight will differ by multiples of 44.0262 Da (C₂H₄O) for each additional PEG unit.[4] The fragmentation pattern of the end groups will be similar.
Mal-PEG1-Boc The molecular weight will be different due to the presence of a maleimide (B117702) group instead of an azide group. The isotopic pattern will also differ.
Azido-PEG1-Fmoc The molecular weight will be significantly different due to the Fmoc protecting group instead of Boc. Characteristic fragment ions for the Fmoc group will be observed.

Conclusion

High-resolution mass spectrometry, particularly ESI-MS and ESI-MS/MS, provides a robust and reliable method for the characterization of this compound. By following the detailed experimental protocol and comparing the acquired data with the expected values and fragmentation patterns presented in this guide, researchers can confidently verify the identity, purity, and structural integrity of this important bifunctional linker, ensuring the quality and reproducibility of their downstream bioconjugation applications.

References

A Researcher's Guide to Purity Validation of Azido-PEG1-Boc: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental outcomes. This is particularly true for versatile linker molecules like Azido-PEG1-Boc, which are integral components in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] The presence of impurities can lead to unwanted side reactions, incorrect structural assignments, and ultimately, compromised biological activity of the final product.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis for validating the purity of this compound products against other powerful analytical techniques. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs.

The Gold Standard: Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for assessing the purity of small molecules due to its high resolution, sensitivity, and reproducibility.[3] For a molecule like this compound, RP-HPLC separates the target compound from its impurities based on differences in their hydrophobicity.

A significant challenge in the HPLC analysis of PEGylated compounds is their lack of a strong UV chromophore, making detection by standard UV-Vis detectors less effective.[4] To overcome this, alternative detectors such as the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD) are often employed.[4][5]

Experimental Protocol: RP-HPLC for this compound

This protocol is a representative method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Detectors: UV (210 nm), ELSD, or CAD.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: this compound dissolved in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of 1 mg/mL.

Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Gradient 10% to 90% B over 20 minutes
Detection UV at 210 nm
ELSD (Nebulizer: 30 °C, Evaporator: 50 °C, Gas: 1.5 L/min)
CAD (Settings optimized for the instrument)

Data Analysis:

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is typically expected for high-quality material.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Mobile Phase (1 mg/mL) inject Inject Sample prep->inject separation C18 Column Separation (Gradient Elution) inject->separation detection Detection (UV, ELSD, or CAD) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration purity Calculate Purity (%) integration->purity

Figure 1: Experimental workflow for HPLC purity analysis.
Performance Comparison of HPLC Detectors

DetectorPrincipleAdvantagesDisadvantages
UV-Vis Measures the absorption of light by the analyte.Simple, robust, and widely available.Low sensitivity for compounds lacking a strong chromophore, like PEG.[4]
ELSD Measures light scattered by non-volatile analyte particles after mobile phase evaporation.Excellent for non-UV absorbing compounds; stable baseline with gradients.[6]Semi-volatile impurities may not be detected; response can be non-linear.
CAD Measures charge transferred to analyte particles.[4]Provides a near-universal and uniform response for non-volatile analytes; high sensitivity.[7][8]Response can be affected by the mobile phase composition.[4]

Alternative and Complementary Purity Validation Methods

While HPLC is a powerful tool, orthogonal methods are often employed for a comprehensive purity assessment. Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two such powerful alternatives.

Quantitative Nuclear Magnetic Resonance (qNMR)

NMR spectroscopy provides detailed structural information about a molecule.[9][10] For purity determination, quantitative NMR (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[11][12] This is achieved by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[11]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6).

  • Certified internal standard (e.g., maleic acid).

  • Sample: Accurately weighed this compound.

NMR Parameters:

ParameterCondition
Pulse Sequence Standard 1D proton.
Relaxation Delay (D1) ≥ 5 times the longest T1 relaxation time of the signals of interest.
Number of Scans Sufficient for a good signal-to-noise ratio (e.g., 16 or 32).

Data Analysis:

The purity is calculated by comparing the integral of a characteristic proton signal of this compound to the integral of a known proton signal from the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep Accurately weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent prep->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Figure 2: Experimental workflow for qNMR purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry.[13] This technique is invaluable for confirming the molecular weight of the target compound and for identifying any impurities.[14]

The LC conditions for LC-MS are often similar to those used for standard RP-HPLC analysis. The eluent from the HPLC column is directed into the mass spectrometer.

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

MS Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), positive mode.
Mass Range e.g., m/z 100-1000.
Capillary Voltage Optimized for the instrument.

Data Analysis:

The mass spectrum will show a peak corresponding to the molecular ion of this compound (e.g., [M+H]+, [M+Na]+). Impurities will appear as additional peaks with different mass-to-charge ratios.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis inject Inject Sample separation C18 Column Separation inject->separation ionization Electrospray Ionization (ESI) separation->ionization analysis Mass Analysis ionization->analysis spectrum Generate Mass Spectrum analysis->spectrum identification Identify Molecular Ion & Impurities spectrum->identification

Figure 3: Experimental workflow for LC-MS analysis.

Head-to-Head Comparison of Purity Validation Methods

FeatureRP-HPLC (with ELSD/CAD)qNMRLC-MS
Principle Separation based on hydrophobicity.Molar concentration based on nuclear magnetic resonance.[11]Separation by chromatography and detection by mass-to-charge ratio.[13]
Primary Output Purity based on peak area percentage.Absolute purity based on molar ratio to an internal standard.[12]Molecular weight confirmation and impurity identification.[14]
Accuracy High, but can be influenced by the response factors of impurities.[11]High, provides an absolute purity value.[11]Provides accurate mass, not direct purity quantification.
Precision Very good, with low relative standard deviation (RSD).[11]Excellent, typically with low RSD.[11]High for mass measurement.
Sensitivity High, especially with ELSD and CAD.Lower sensitivity, best for impurities >0.1%.[15]Very high, excellent for trace impurity detection.
Throughput High, with typical run times of 20-30 minutes.[15]Lower, especially for qNMR which requires long relaxation delays.[15]High, similar to HPLC.
Sample Consumption Low (micrograms).[15]Higher (milligrams).[15]Low (micrograms).
Destructive Yes.[15]No, the sample can be recovered.[15]Yes.

Conclusion

The purity validation of this compound is a critical quality control step that should not be overlooked. RP-HPLC, particularly when coupled with universal detectors like ELSD or CAD, stands out as a robust and reliable method for routine purity assessment, offering high resolution and sensitivity.

For a more comprehensive understanding of the sample's purity and to gain orthogonal confirmation, qNMR is an invaluable tool. It provides an absolute purity value without the need for specific impurity reference standards, which are often unavailable. LC-MS is essential for confirming the molecular identity of the product and for identifying unknown impurities.

Ultimately, the choice of analytical method will depend on the specific requirements of the research, available instrumentation, and the desired level of characterization. For the highest level of confidence in the quality of this compound, a multi-faceted approach employing a combination of these powerful analytical techniques is highly recommended.

References

A Researcher's Guide to Reaction Completion: Confirming Azido-PEG1-Boc Synthesis with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and bioconjugation, the successful synthesis of heterobifunctional linkers like Azido-PEG1-Boc is a critical first step. Confirming the complete Boc protection of the amine terminus is paramount to ensure controlled, stepwise conjugation strategies. This guide provides a detailed comparison of using ¹H NMR spectroscopy to confirm reaction completion against other common analytical methods, supported by experimental data and protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical tool for this purpose, offering quantitative and structural information about the entire molecule in a single, non-destructive measurement.[1][2] By analyzing the chemical shifts and integrations of specific proton signals, a researcher can unequivocally determine the success of the Boc protection reaction.

Interpreting the ¹H NMR Data: A Clear Indication of Success

The key to confirming the this compound reaction completion lies in the distinct signals of the starting material (Azido-PEG1-amine) and the final product (Azido-PEG1-NH-Boc). The most telling signal is the appearance of a sharp singlet at approximately 1.44 ppm, corresponding to the nine equivalent protons of the tert-butyl group on the Boc moiety.[3] The integration of this peak, relative to other protons in the molecule, provides quantitative confirmation of the protection.

Simultaneously, the chemical environment of the methylene (B1212753) protons adjacent to the nitrogen atom changes significantly upon Boc protection. In the starting amine, these protons typically appear at a certain chemical shift. After the reaction, these protons will shift downfield, often appearing as a multiplet around 3.3-3.4 ppm.[3] Monitoring the disappearance of the starting material's signal and the appearance of the product's signal provides a clear picture of the reaction's progress and completion.

Quantitative Data Summary

The following table summarizes the expected ¹H NMR chemical shifts for the key protons in the starting material and the product, which are crucial for monitoring the reaction.

Functional Group Proton Assignment Starting Material (Azido-PEG1-amine) Chemical Shift (δ, ppm) Product (Azido-PEG1-NH-Boc) Chemical Shift (δ, ppm) Key Differentiator
Boc Group-C(CH₃)₃N/A~1.44 (s, 9H)Unambiguous signal for the Boc protecting group.[3]
Amide-NH-N/A~5.0 (br s, 1H)Broad singlet indicating the amide proton.[3]
Methylene adjacent to Azide (B81097)-CH₂-N₃~3.39 (t, 2H)~3.39 (t, 2H)Triplet for the methylene group adjacent to the azide.[3]
Methylene adjacent to Amine-CH₂-NH-BocVaries~3.3-3.4 (m, 2H)Downfield shift upon Boc protection.[3]

Experimental Protocol: ¹H NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[4]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the dried reaction mixture.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved.

2. Instrument Setup and Data Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer for better resolution.[4]

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to ensure homogeneity.

  • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[3][4]

  • Set the spectral width to cover a range of at least -1 to 12 ppm.[3]

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4]

  • Integrate all relevant peaks, paying close attention to the singlet at ~1.44 ppm and the methylene protons adjacent to the nitrogen and azide groups.

  • The absence of the starting amine's characteristic signals and the presence of the Boc-protected product's signals with the correct integration ratios confirm reaction completion.

Visualizing the Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Conclusion start Start: Reaction Mixture dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer setup Lock, Shim, and Tune spectrometer->setup acquire Acquire ¹H Spectrum setup->acquire process Process FID (FT, Phase, Baseline) acquire->process reference Reference Spectrum process->reference integrate Integrate Peaks reference->integrate analyze Analyze Chemical Shifts & Integrations integrate->analyze end Reaction Complete? analyze->end

Caption: Workflow for confirming this compound reaction completion using NMR spectroscopy.

Comparison with Alternative Methods

While ¹H NMR is a powerful tool, other analytical techniques can also be employed to monitor the Boc protection of amines. Each method has its own advantages and limitations.

Method Principle Information Provided Advantages Limitations
¹H NMR Spectroscopy Measures the magnetic environment of protons.Confirms the presence of the tert-butyl group (9H singlet) and shows shifts in adjacent protons.Quantitative, provides detailed structural information about the entire molecule.[1]Requires a relatively pure sample; may not be suitable for very complex molecules without 2D techniques.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the product.Highly sensitive, requires a very small amount of sample.Provides no information on the specific site of modification; cannot easily quantify the extent of reaction in a mixture.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Shows the appearance of a strong carbonyl (C=O) stretch from the carbamate (B1207046) group (1680-1720 cm⁻¹).Fast and simple to perform.Can be difficult to interpret in complex molecules with multiple carbonyl groups; not quantitative.
Thin-Layer Chromatography (TLC) Separates components of a mixture based on polarity.Shows the disappearance of the starting material spot and the appearance of a new, less polar product spot.Simple, fast, and inexpensive for reaction monitoring.[5]Not quantitative; does not provide structural information.

References

CuAAC vs. SPAAC: A Comparative Guide for Azido-PEG1-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent ligation of molecules is fundamental. Among the most powerful methods available are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both "click chemistry" reactions form a stable triazole linkage between an azide (B81097) and an alkyne, yet their distinct mechanisms present a critical choice for specific applications like the conjugation of Azido-PEG1-Boc.[1][2][3]

This guide provides an objective, data-driven comparison to assist in selecting the optimal technique. The choice between these two prominent bioorthogonal methods hinges on a trade-off between reaction kinetics and biocompatibility.[1][2] CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction, while SPAAC is a catalyst-free alternative that employs a strained cyclooctyne (B158145) to achieve efficient ligation, making it exceptionally well-suited for applications in living systems where copper toxicity is a concern.[1][2][3][4]

Reaction Mechanisms

At their core, both CuAAC and SPAAC are variants of the Huisgen 1,3-dipolar cycloaddition.[2] However, their activation methods are fundamentally different.

CuAAC: This reaction involves a terminal alkyne and an azide, with a copper(I) catalyst significantly increasing the reaction rate and controlling the regioselectivity to exclusively produce the 1,4-disubstituted triazole isomer.[2][3][5]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N3 (this compound) Triazole 1,4-disubstituted Triazole Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Cu Cu(I) Cu->Alkyne catalysis

Figure 1. CuAAC Reaction Mechanism.

SPAAC: This catalyst-free approach utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The ring strain provides the necessary activation energy for the cycloaddition to proceed efficiently with an azide, forming a stable triazole linkage.[2][3][]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 (this compound) Triazole Triazole (mixture of regioisomers) Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole Strain Release

Figure 2. SPAAC Reaction Mechanism.

Quantitative Performance Comparison

The efficiency and suitability of CuAAC and SPAAC can be quantified by their second-order rate constants and other key parameters. The selection often hinges on the trade-off between reaction speed and biocompatibility.[1][2]

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) required[7]None (Catalyst-free)[7]
Biocompatibility Lower, due to copper cytotoxicity.[2][7] Mitigation strategies include using chelating ligands (e.g., THPTA).[8]High, suitable for in vivo and live-cell applications.[2][7]
Second-Order Rate Constant (k₂) 10² - 10³ M⁻¹s⁻¹[2][8]10⁻³ - 1 M⁻¹s⁻¹ (Highly dependent on cyclooctyne structure, e.g., DBCO is ~0.90 M⁻¹s⁻¹).[2][7]
Typical Reaction Time Minutes to a few hours.[2]30 minutes to several hours.[2]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1][2]Forms a mixture of regioisomers.[2]
Reactants Terminal Alkyne + Azide.[8]Strained Cyclooctyne + Azide.[1]
Reactant Stability & Accessibility Terminal alkynes are generally stable and synthetically accessible.[7]Strained cyclooctynes can be less stable and more complex to synthesize.[7]
Yield Typically near-quantitative.[2]Can be near-quantitative but often lower than CuAAC.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for conjugating a molecule of interest (Molecule-X) to this compound.

A. Boc Deprotection of this compound

Prior to conjugation, the Boc-protecting group on the this compound must be removed to reveal a primary amine, which can then be functionalized with the desired alkyne or cyclooctyne.

  • Dissolution: Dissolve this compound in a solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[9]

  • Incubation: Stir the reaction at room temperature for 1-2 hours.[9]

  • Solvent Removal: Remove the TFA and DCM under vacuum.[9]

  • Neutralization: Dissolve the resulting amine salt in a suitable solvent like DMSO and neutralize with a non-nucleophilic base such as Diisopropylethylamine (DIPEA).[9] The resulting Azido-PEG1-Amine is now ready for functionalization.

Protocol 1: CuAAC Conjugation

This protocol describes the conjugation of an alkyne-functionalized Molecule-X to the deprotected and purified Azido-PEG1-Amine.

Materials:

  • Azido-PEG1-functionalized Molecule-X

  • Alkyne-functionalized payload

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Solvents (e.g., DMSO, DMF for poorly soluble reactants)[10]

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-payload in DMSO.[10]

    • Prepare a 10 mM stock solution of the Azido-PEG1-Molecule-X in the reaction buffer.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.[10]

    • Prepare a 50 mM stock solution of THPTA in deionized water.[10]

    • Crucially, prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water immediately before use. [10]

  • Reaction Setup: In a reaction vessel, add the following in order:

    • Azido-PEG1-Molecule-X solution (e.g., final concentration 100 µM).

    • Alkyne-payload stock solution (1.1 - 1.5 equivalents).[10]

    • Premixed CuSO₄ and THPTA solution (Final concentrations: 0.1 mM CuSO₄, 0.5 mM THPTA).[11]

  • Initiation: Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (final concentration: 5 mM).[11]

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.[12]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove excess reagents and the copper catalyst.[1]

Protocol 2: SPAAC Conjugation

This protocol details the copper-free conjugation of a DBCO-functionalized Molecule-X to the deprotected Azido-PEG1-Amine.

Materials:

  • Azido-PEG1-functionalized Molecule-X

  • DBCO-functionalized payload

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO for stock solutions[13]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-payload in anhydrous DMSO (e.g., 10 mM).[13]

    • Dissolve the Azido-PEG1-Molecule-X in the reaction buffer to the desired final concentration (e.g., 1-10 mg/mL).

  • Reaction Setup:

    • To the solution of Azido-PEG1-Molecule-X, add the DBCO-payload stock solution. A 1.5 to 5-fold molar excess of the DBCO-reagent is typically used.[9]

    • Ensure the final concentration of DMSO is below 10% (v/v) if working with proteins to maintain their integrity.[9]

  • Incubation: Gently mix the components and incubate at room temperature (25°C) for 1-4 hours or at 4°C for 12-24 hours.[9][13] Reaction progress can be monitored by SDS-PAGE, mass spectrometry, or by measuring the decrease in DBCO absorbance at ~310 nm.[9][14]

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove any unreacted DBCO-payload.[9]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for comparing the efficiency of CuAAC and SPAAC for your this compound conjugation.

Experimental_Workflow node_prep node_prep node_cuaac node_cuaac node_spaac node_spaac node_analysis node_analysis start Prepare Azide-PEG1-Molecule-X split start->split prep_cuaac Prepare Alkyne-Payload & Cu(I) Catalyst Premix split->prep_cuaac CuAAC Path prep_spaac Prepare DBCO-Payload split->prep_spaac SPAAC Path run_cuaac Perform CuAAC Reaction (RT, 1-4h) prep_cuaac->run_cuaac purify_cuaac Purify CuAAC Conjugate (SEC) run_cuaac->purify_cuaac merge purify_cuaac->merge run_spaac Perform SPAAC Reaction (RT, 1-4h) prep_spaac->run_spaac purify_spaac Purify SPAAC Conjugate (SEC) run_spaac->purify_spaac purify_spaac->merge analyze Analyze Conjugates (SDS-PAGE, MS, HPLC) merge->analyze compare Compare Yield, Purity, & Efficiency analyze->compare

Figure 3. Generalized workflow for comparing CuAAC and SPAAC conjugations.

Conclusion and Recommendations

The decision between CuAAC and SPAAC for this compound conjugation is dictated by the specific requirements of the experiment.[1]

Choose CuAAC when:

  • High speed and reaction efficiency are paramount. Its second-order rate constants are significantly higher than those for SPAAC.[2][15]

  • The potential for copper-induced toxicity is not a concern , such as in in vitro applications, materials science, or when conjugating robust molecules.[1][7]

  • Strict regioselectivity is required, as CuAAC yields only the 1,4-disubstituted triazole.[1]

Choose SPAAC when:

  • Biocompatibility is the primary concern. The absence of a cytotoxic copper catalyst makes SPAAC the superior choice for applications in living cells or in vivo.[2][7][16]

  • The experimental setup involves sensitive biomolecules that could be damaged by the copper catalyst or the associated reactive oxygen species.[17]

  • Simplicity is desired, as it is a one-step reaction without the need for preparing catalyst and reducing agent solutions.[]

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry tool to advance their scientific endeavors.

References

Biophysical Characterization of ADCs with a PEG1 Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index.[1][2] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become a versatile tool for optimizing ADC performance.[2] This guide provides a comparative analysis of the biophysical characteristics of ADCs featuring a short, single-unit PEG linker (PEG1) against other linker alternatives, supported by representative experimental data and detailed methodologies for key characterization assays.

Impact of a PEG1 Linker on ADC Biophysical Properties

The inclusion of a PEG moiety, even a single unit, can influence the biophysical properties of an ADC.[1] PEG is a hydrophilic and biocompatible polymer that can enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads, thereby reducing their propensity for aggregation.[2][3] A short PEG1 linker is expected to provide a subtle but meaningful modification of the ADC's properties compared to a linker with no PEG or a longer PEG chain.

Comparative Data Summary

The following tables present representative data illustrating the expected impact of a PEG1 linker on key biophysical attributes of an ADC compared to an ADC with no PEG linker and one with a longer PEG4 linker. This data is synthesized from established trends in ADC development.[4]

Linker Type Average DAR DAR Distribution (DAR0, DAR2, DAR4, etc.) HIC Retention Time (min)
No PEG3.8Broader DistributionHigher
PEG13.9Narrower DistributionIntermediate
PEG44.0Narrowest DistributionLower

Caption: Table 1: Representative data on Drug-to-Antibody Ratio (DAR) and hydrophobicity as determined by Hydrophobic Interaction Chromatography (HIC). A lower HIC retention time indicates increased hydrophilicity.

Linker Type Monomer Purity (%) Aggregate (%) Fragment (%)
No PEG9271
PEG19541
PEG49721

Caption: Table 2: Representative data on ADC purity and stability as determined by Size-Exclusion Chromatography (SEC). A lower percentage of aggregation indicates greater stability.[4]

Linker Type In Vitro Cytotoxicity (IC50, nM) Plasma Stability (% Intact ADC after 7 days) Plasma Half-life (t1/2, hours)
No PEG0.56075
PEG10.76580
PEG41.278120

Caption: Table 3: Representative data on in vitro potency and in vivo stability. A higher percentage of intact ADC and a longer plasma half-life indicate greater stability.[4]

Visualizing the Role and Analysis of PEG1-Linked ADCs

To better understand the structure and analytical workflow for ADCs, the following diagrams are provided.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload mAb Antibody Linker PEG1 Linker mAb->Linker Conjugation Site Payload Cytotoxic Drug Linker->Payload

Caption: A general schematic of an Antibody-Drug Conjugate (ADC).

Linker_Impact cluster_NoPEG No PEG Linker cluster_PEG1 PEG1 Linker cluster_PEG4 PEG4 Linker ADC1 Hydrophobic Payload Prop1 High Aggregation Potential ADC1->Prop1 ADC2 Slightly Increased Hydrophilicity ADC1->ADC2 Introduction of PEG1 Prop2 Reduced Aggregation ADC2->Prop2 ADC3 Increased Hydrophilicity ADC2->ADC3 Longer PEG Chain Prop3 Low Aggregation Potential ADC3->Prop3

Caption: Conceptual impact of PEG linker length on ADC properties.

ADC_Characterization_Workflow start ADC Sample hic HIC-HPLC (DAR & Hydrophobicity) start->hic sec SEC-HPLC (Aggregation & Purity) start->sec lcms LC-MS (Intact Mass & DAR Confirmation) start->lcms cytotoxicity In Vitro Cytotoxicity Assay (Potency, IC50) start->cytotoxicity stability Plasma Stability Assay start->stability end Comprehensive Biophysical Profile hic->end sec->end lcms->end cytotoxicity->end stability->end

Caption: Workflow for the biophysical characterization of an ADC.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

This technique separates ADC species based on the hydrophobicity conferred by the drug-linker, allowing for the determination of the average DAR and the distribution of drug-loaded species.[5]

  • Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.

  • Materials:

    • ADC sample

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[5]

    • HIC HPLC Column (e.g., TSKgel Butyl-NPR)

    • HPLC system with UV detector

  • Procedure:

    • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[5]

    • HPLC System Setup:

      • Equilibrate the HIC column with 100% Mobile Phase A.

      • Set the flow rate to 0.5 mL/min.[5]

      • Set the UV detection wavelength to 280 nm.

    • Chromatographic Separation:

      • Inject 20 µL of the prepared ADC sample.

      • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes to elute the ADC species.

      • Wash the column with 100% Mobile Phase B for 5 minutes.

      • Re-equilibrate the column with 100% Mobile Phase A for 10 minutes.[5]

    • Data Analysis:

      • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

      • Calculate the weighted average DAR based on the relative peak areas.[1]

Protocol 2: Analysis of Aggregates and Fragments by Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their size, enabling the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).

  • Objective: To quantify the percentage of monomer, aggregates, and fragments in an ADC sample.

  • Materials:

    • ADC sample

    • Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95

    • SEC HPLC Column (e.g., TSKgel G3000SWxl)

    • HPLC system with UV detector

  • Procedure:

    • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[5]

    • HPLC System Setup:

      • Equilibrate the SEC column with the mobile phase.

      • Set the flow rate to 0.5 mL/min.[5]

      • Set the UV detection wavelength to 280 nm.

    • Chromatographic Separation:

      • Inject 10 µL of the prepared ADC sample.

      • Run the separation isocratically for 20 minutes.[5]

    • Data Analysis:

      • Integrate the peak areas for the aggregate, monomer, and fragment peaks.

      • Calculate the percentage of each species relative to the total peak area.[5]

Protocol 3: Intact Mass Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a precise measurement of the intact ADC mass, confirming the covalent attachment of the drug-linker and providing an orthogonal method for DAR determination.

  • Objective: To determine the molecular weight of the intact ADC and its different drug-loaded forms.

  • Materials:

    • ADC sample

    • Reversed-Phase (RP) or SEC column compatible with MS

    • LC-MS system (e.g., Q-TOF)

  • Procedure:

    • Sample Preparation: The ADC sample is typically desalted and may be deglycosylated to simplify the mass spectrum.

    • LC System Setup:

      • Equilibrate the column with an appropriate mobile phase system (e.g., water/acetonitrile with 0.1% formic acid for RP-LC).

    • MS Detection:

      • The eluent from the LC is introduced into the mass spectrometer.

      • Acquire data in the appropriate mass range for the ADC.

    • Data Analysis:

      • Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different ADC species.

      • Confirm the identity of each peak based on the expected mass increase from the drug-linker.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This cell-based assay measures the potency of the ADC in killing cancer cells.[1]

  • Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines

    • Complete cell culture medium

    • ADC and unconjugated antibody

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)[2]

    • 96-well plates and a microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.[1][2]

    • ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.

    • Incubation: Incubate the plates for 72-96 hours.[2]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the IC50 value by plotting cell viability against ADC concentration.

Protocol 5: Plasma Stability Assay

This assay assesses the stability of the ADC and the potential for premature drug release in a biological matrix.[1]

  • Objective: To evaluate the stability of the ADC in plasma over time.

  • Materials:

    • ADC sample

    • Human and/or mouse plasma

    • Incubator at 37°C

    • Analytical method for DAR determination (e.g., HIC-HPLC or LC-MS)[1]

  • Procedure:

    • Incubation: Incubate the ADC in plasma at 37°C.[1]

    • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[1]

    • Analysis: Analyze the samples to determine the average DAR or the percentage of intact ADC at each time point.[1]

    • Data Analysis: Plot the average DAR or % intact ADC against time to determine the stability profile.

References

Navigating the Heterogeneity: A Comparative Guide to MALDI-TOF Analysis for Determining the Molecular Weight of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately characterizing PEGylated proteins is a critical step in ensuring therapeutic efficacy and safety. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, known as PEGylation, enhances its pharmacokinetic properties but also introduces significant heterogeneity. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other common analytical techniques—Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Size Exclusion Chromatography (SEC)—for the determination of the molecular weight of PEGylated proteins. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate analytical strategy.

At a Glance: A Comparative Overview of Key Analytical Techniques

The choice of analytical technique for determining the molecular weight of PEGylated proteins depends on the specific requirements of the analysis, such as the need for precise mass accuracy, high resolution, or high throughput. Each method offers distinct advantages and disadvantages in this context.

FeatureMALDI-TOF Mass SpectrometrySDS-PAGESize Exclusion Chromatography (SEC)
Primary Principle Mass-to-charge ratio (m/z)Electrophoretic mobility based on hydrodynamic sizeSeparation based on hydrodynamic volume
Information Provided - Precise molecular weight - Degree of PEGylation - Heterogeneity and polydispersity- Apparent molecular weight - Qualitative assessment of purity and PEGylation- Apparent molecular weight based on calibration - Separation of aggregates, conjugates, and free protein
Accuracy HighLow to Moderate (provides apparent MW)Moderate (dependent on standards)
Resolution High (can resolve individual PEG species)Low (often results in broad, smeared bands)Moderate (can separate different degrees of PEGylation)
Throughput ModerateHighModerate
Key Advantage Direct and accurate mass measurement of the intact molecule.[1]Simple, cost-effective, and widely available for initial screening.[2]Non-denaturing and excellent for separating species of different sizes.
Key Limitation Can be sensitive to sample purity and matrix effects.PEG moiety can cause anomalous migration, leading to inaccurate MW estimation.[2]Provides an estimation of molecular weight based on hydrodynamic radius, not the actual mass.

Quantitative Data Presentation: A Comparative Look at Molecular Weight Determination

Obtaining a direct, side-by-side comparison of the molecular weight of the same PEGylated protein determined by MALDI-TOF, SDS-PAGE, and SEC from a single source is challenging. However, by compiling data from various studies on commonly PEGylated proteins like Lysozyme and Interferon, we can illustrate the performance of each technique.

Table 1: Molecular Weight Determination of Mono-PEGylated Lysozyme (Native MW ~14.3 kDa) with ~20 kDa PEG

Analytical TechniqueDetermined Molecular Weight (kDa)Observations
MALDI-TOF MS ~35.7[3]Provides a precise mass measurement close to the theoretical combined molecular weight.
SDS-PAGE Appears significantly larger than the actual mass (e.g., >45 kDa)The PEG chain's large hydrodynamic radius leads to slower migration and an overestimation of the molecular weight. The bands are often broad and diffuse.
SEC Elutes at a volume corresponding to a much larger globular protein (e.g., ~150-450 kDa)[4]The hydrodynamic volume of the PEGylated protein is much larger than a globular protein of the same mass, leading to a significantly overestimated apparent molecular weight when using globular protein standards.

Table 2: Molecular Weight Determination of PEGylated Interferon alpha-2a (Native MW ~19.2 kDa)

Analytical TechniqueDetermined Molecular Weight (kDa)Observations
MALDI-TOF MS ~31.0 (with 12 kDa PEG)[5]Accurately reflects the addition of the PEG moiety to the native protein.
SDS-PAGE Shows a distinct, higher molecular weight band compared to the native protein.[6]Useful for confirming the success of the PEGylation reaction and assessing purity, but not for accurate molecular weight determination. The apparent molecular weight is typically overestimated.
SEC Elutes earlier than the native protein, indicating a larger hydrodynamic radius.Effective for separating PEGylated from non-PEGylated forms and for detecting aggregation. The apparent molecular weight is an overestimation.

Experimental Workflows and Logical Relationships

To visualize the process of analyzing PEGylated proteins, the following diagrams illustrate the experimental workflows for MALDI-TOF MS, SDS-PAGE, and SEC, as well as the logical relationship between these techniques in a characterization strategy.

maldi_workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Interpretation s1 PEGylated Protein Sample s3 Mix Sample and Matrix s1->s3 s2 MALDI Matrix (e.g., Sinapinic Acid) s2->s3 s4 Spot on MALDI Target & Air Dry s3->s4 a1 Insert Target into Mass Spectrometer s4->a1 a2 Laser Desorption/Ionization a1->a2 a3 Time-of-Flight Mass Analysis a2->a3 a4 Detection a3->a4 d1 Generate Mass Spectrum a4->d1 d2 Determine m/z of Peaks d1->d2 d3 Calculate Molecular Weight & Degree of PEGylation d2->d3

MALDI-TOF MS experimental workflow.

sds_page_workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_vis Visualization & Analysis p1 PEGylated Protein Sample p2 Add SDS Sample Buffer (with reducing agent) p1->p2 p3 Heat to Denature (e.g., 95°C for 5 min) p2->p3 g1 Load Sample onto Polyacrylamide Gel p3->g1 g2 Apply Electric Field g1->g2 g3 Separate by Size g2->g3 v1 Stain Gel (e.g., Coomassie Blue) g3->v1 v2 Image Gel v1->v2 v3 Compare to MW Standards v2->v3 v4 Estimate Apparent MW v3->v4

SDS-PAGE experimental workflow.

sec_workflow cluster_prep System & Sample Preparation cluster_run Chromatographic Run cluster_data Data Analysis sp1 Equilibrate SEC Column with Mobile Phase sp2 Prepare & Filter PEGylated Protein Sample cr1 Inject Sample onto Column sp2->cr1 cr2 Isocratic Elution cr1->cr2 cr3 Detection (UV, RI, etc.) cr2->cr3 da1 Generate Chromatogram cr3->da1 da2 Integrate Peak Areas da1->da2 da3 Determine Retention Time da1->da3 da4 Estimate Apparent MW (via calibration curve) da3->da4

SEC experimental workflow.

logical_relationship cluster_screening Initial Assessment & Separation cluster_characterization Precise Characterization start PEGylation Reaction Mixture sds SDS-PAGE (Qualitative Check) start->sds Quick Screen sec SEC (Separation & Purity) start->sec Preparative or Analytical Separation maldi MALDI-TOF MS (Accurate MW) sds->maldi Confirm Identity of Bands sec->maldi For Accurate Mass of Fractions end Comprehensive Characterization Data maldi->end

Logical relationship in a PEGylated protein characterization strategy.

Detailed Experimental Protocols

For reproducible and accurate results, detailed methodologies are crucial. The following are representative protocols for each of the discussed techniques.

Protocol 1: MALDI-TOF Mass Spectrometry of PEGylated Proteins
  • Matrix Preparation: Prepare a saturated solution of sinapinic acid in a solvent mixture of 50% acetonitrile (B52724) and 50% water containing 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation:

    • Desalt the PEGylated protein sample using a suitable method (e.g., C4 ZipTip) to remove non-volatile salts.

    • Mix the desalted sample with the matrix solution in a 1:1 to 1:10 ratio (sample:matrix).

  • Target Spotting:

    • Spot 1 µL of the mixture onto a MALDI target plate.

    • Allow the spot to air-dry at room temperature, permitting the co-crystallization of the sample and matrix.

  • Instrument Setup:

    • Instrument: MALDI-TOF Mass Spectrometer.

    • Ionization Mode: Positive ion, linear mode (preferred for large, heterogeneous molecules).

    • Laser: Nitrogen laser (337 nm).

    • Laser Intensity: Adjust to slightly above the ionization threshold.

    • Mass Range: Set to encompass the expected molecular weight of the PEGylated protein (e.g., 10,000 - 100,000 m/z).

    • Calibration: Calibrate the instrument using a protein standard of known molecular weight close to the analyte of interest.

  • Data Acquisition: Acquire the mass spectrum by averaging multiple laser shots to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the peak corresponding to the un-PEGylated protein (if present) and the broad distribution of peaks for the PEGylated species.

    • The center of the peak distribution represents the average molecular weight of the PEGylated protein.

    • The mass difference between individual peaks in the distribution corresponds to the mass of a single PEG monomer (~44 Da).

Protocol 2: SDS-PAGE of PEGylated Proteins
  • Sample Preparation:

    • To 10-20 µg of the PEGylated protein sample, add an equal volume of 2x Laemmli sample buffer (containing SDS, glycerol, a tracking dye, and a reducing agent like β-mercaptoethanol or DTT).

    • Heat the samples at 95°C for 5 minutes to ensure complete denaturation.

  • Gel Electrophoresis:

    • Load the denatured samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel (a 4-20% gradient gel is often suitable).

    • Place the gel in an electrophoresis chamber filled with running buffer (e.g., Tris-Glycine-SDS).

    • Apply a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.

  • Staining:

    • Coomassie Staining: Immerse the gel in Coomassie Brilliant Blue R-250 solution for at least one hour, followed by destaining with a solution of methanol (B129727) and acetic acid until bands are clearly visible.

    • Silver Staining (for higher sensitivity): Fix the gel, then sensitize with sodium thiosulfate, followed by incubation in cold silver nitrate. Develop the bands with a sodium carbonate solution containing formaldehyde.

  • Imaging and Analysis:

    • Image the gel using a gel documentation system.

    • Estimate the apparent molecular weight by comparing the migration of the protein bands to the molecular weight standards.

Protocol 3: Size Exclusion Chromatography (SEC) of PEGylated Proteins
  • System Preparation:

    • HPLC/UPLC System: A system equipped with a UV detector (and optionally a multi-angle light scattering (MALS) or refractive index (RI) detector).

    • Column: An SEC column with a pore size appropriate for the expected size of the PEGylated protein.

    • Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the PEGylated protein sample in the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Inject a defined volume of the prepared sample onto the column.

    • Perform an isocratic elution with the mobile phase.

    • Monitor the elution profile using the UV detector at 280 nm.

  • Data Analysis:

    • The PEGylated protein will elute earlier than the smaller, un-PEGylated protein.

    • Integrate the peak areas to quantify the relative amounts of each species.

    • Estimate the apparent molecular weight by creating a calibration curve using a set of protein standards of known molecular weight.

Conclusion

For the definitive and accurate determination of the molecular weight of PEGylated proteins, MALDI-TOF mass spectrometry stands out as the superior technique.[1] It provides direct mass measurement, offering high accuracy and resolution to characterize the heterogeneity inherent in these complex biotherapeutics. While SDS-PAGE and SEC are invaluable tools for routine qualitative assessment, purity checks, and separation of different species, they provide only an apparent molecular weight that can be significantly skewed by the large hydrodynamic volume of the PEG moiety. A multi-faceted approach, often initiated with SEC or SDS-PAGE for separation and preliminary assessment, followed by MALDI-TOF MS for precise mass determination, provides the most comprehensive characterization of PEGylated proteins. This integrated strategy is essential for ensuring the quality, consistency, and efficacy of these important therapeutic molecules.

References

A Performance Showdown: Azido-PEG1-Boc Versus a Field of Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation, the choice of a linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Azido-PEG1-Boc, a heterobifunctional linker, has emerged as a valuable tool due to its unique architecture, which combines the precision of click chemistry with the control of a protected amine.[3] This guide provides an objective, data-driven comparison of this compound with other prevalent classes of heterobifunctional linkers, offering researchers and drug developers a comprehensive framework for rational linker selection.

This compound is characterized by three key components: a terminal azide (B81097) group (-N3), a tert-butyloxycarbonyl (Boc)-protected amine, and a short, single polyethylene (B3416737) glycol (PEG) spacer.[3][4] The azide group serves as a bioorthogonal handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[4][5] The Boc group provides robust protection for the amine, which can be selectively removed under acidic conditions to allow for a second, sequential conjugation step.[3][6] The PEG1 spacer, while short, enhances the linker's hydrophilicity, which can improve the solubility of the final conjugate.[4][7]

Comparative Analysis of Key Linker Chemistries

The optimal linker is dictated by the functional groups available on the molecules for conjugation, the desired stability of the resulting bond, and the reaction conditions the biomolecules can tolerate.[3][8] Here, we compare this compound's click chemistry approach with traditional amine-to-thiol chemistries and the increasingly popular copper-free click reactions.

  • This compound (for CuAAC): This linker enables the formation of a highly stable triazole linkage. The reaction is known for its high yield, specificity, and rapid kinetics.[9][10] However, its primary limitation is the requirement for a copper(I) catalyst, which can be cytotoxic, posing challenges for in-cell and in-vivo applications.[5]

  • NHS-PEG-Maleimide Linkers (e.g., SMCC): This is a well-established class of linkers that connects primary amines (like those on lysine (B10760008) residues) to thiols (from cysteine residues).[8][11] While widely used, this chemistry can be less specific than click chemistry.[10] Furthermore, the resulting maleimide-thiol bond can exhibit instability in plasma due to a retro-Michael reaction, leading to premature payload release.[11]

  • DBCO-PEG-NHS Linkers (for SPAAC): Representing "copper-free" click chemistry, these linkers utilize a strained cyclooctyne (B158145) (like DBCO) to react with an azide without the need for a toxic metal catalyst.[12][13] This makes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) highly suitable for applications in living systems.[5] The trade-off is that SPAAC reactions generally have slower kinetics compared to their copper-catalyzed counterparts.[5]

G

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of bioconjugates formed using different linker chemistries. It is important to note that performance can vary based on the specific molecules being conjugated and the precise experimental conditions.[14]

Table 1: Comparison of Linker Reaction Properties

Feature This compound (CuAAC) NHS-Maleimide (e.g., SMCC) DBCO-Linker (SPAAC)
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition Amine-Thiol Conjugation Strain-Promoted Azide-Alkyne Cycloaddition
Bioorthogonality High (Azide/Alkyne are abiotic)[5][10] Moderate (Amines/Thiols are endogenous) High (Azide/Cyclooctyne are abiotic)[12]
Typical Efficiency >95%[15] 80-95% >90%
Reaction Speed Fast (minutes to a few hours)[10] Moderate (1-4 hours)[8] Slow to Moderate (1-24 hours)[12]
Catalyst Required Copper (I)[4] None None[12]

| Primary Limitation | Catalyst cytotoxicity[5] | Linkage instability, lower specificity[10][11] | Slower kinetics |

Table 2: Impact of Linker on Antibody-Drug Conjugate (ADC) Performance

Parameter ADC with Triazole Linkage (Click Chemistry) ADC with Thioether Linkage (from Maleimide) Notes
Plasma Stability High (Stable triazole ring)[4] Moderate to Low (Susceptible to retro-Michael addition)[11][16] Instability can lead to premature drug release and off-target toxicity.
Hydrophilicity Enhanced by PEG spacer[7][11] Generally lower (SMCC is hydrophobic)[11] Higher hydrophilicity can reduce aggregation and improve pharmacokinetics.[17]
Payload Release Via lysosomal degradation of the antibody (non-cleavable)[16] Via lysosomal degradation or linker cleavage (if unstable) This compound forms a non-cleavable linkage.

| Therapeutic Index | Potentially wider due to high stability[18] | Can be narrowed by off-target toxicity from linker instability | A wider therapeutic index is a key goal in ADC development.[11] |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of bioconjugates.

Protocol 1: Two-Step ADC Synthesis using this compound

This protocol describes the conjugation of a payload with a primary amine to a target antibody.

Step 1: Boc Deprotection of Azido-PEG1-Amine

  • Dissolution: Dissolve the Boc-protected Azido-PEG1-Amine linker in a suitable organic solvent such as Dichloromethane (DCM).

  • Deprotection: Add an excess of Trifluoroacetic Acid (TFA) to the solution (e.g., 20-50% v/v).[19]

  • Incubation: Stir the mixture at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). To ensure complete removal of residual TFA, co-evaporate the residue with DCM three times.[19]

  • Final Product: The resulting deprotected H2N-PEG1-Azide linker can be used immediately or stored under inert gas at -20°C.

Step 2: Antibody-Linker Conjugation (Amine to Carboxyl)

  • Antibody Preparation: Prepare the antibody at 5-10 mg/mL in an amine-free buffer (e.g., MES buffer, pH 6.0).

  • Carboxyl Activation: Add a 50- to 100-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to the antibody solution. Incubate for 15-30 minutes at room temperature to activate the antibody's carboxyl groups (on aspartic/glutamic acid residues).[19]

  • Conjugation: Add a 10- to 20-fold molar excess of the deprotected H2N-PEG1-Azide linker to the activated antibody.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess linker and reagents using a desalting column or size-exclusion chromatography (SEC), exchanging into a suitable buffer like PBS, pH 7.4.[19]

Step 3: Payload Conjugation (CuAAC Click Chemistry)

  • Reagent Preparation: Prepare a stock solution of the alkyne-functionalized payload in a compatible solvent (e.g., DMSO). Prepare a stock solution of a copper(I) catalyst, which can be generated in situ from CuSO4, a reducing agent like sodium ascorbate, and a copper-chelating ligand such as THPTA.[3]

  • Click Reaction: To the azide-functionalized antibody solution, add the alkyne-payload (1.5-5 fold molar excess). Add the copper catalyst premix to the reaction.[3]

  • Incubation: Stir the reaction at room temperature for 1-4 hours, protecting it from light.

  • Final Purification: Purify the final ADC conjugate from excess payload and catalyst using SEC.[8]

G

Protocol 2: Plasma Stability Assay of an ADC
  • Materials: Purified ADC, human plasma, phosphate (B84403) buffer (pH 7.4), 96-well plates, LC-MS/MS system.[8]

  • Sample Preparation: Prepare a stock solution of the ADC in a suitable buffer.

  • Incubation: In a 96-well plate, dilute the ADC into pre-warmed (37°C) human plasma to a final concentration of approximately 100 µg/mL. Incubate the plate at 37°C.[8]

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), remove an aliquot of the plasma/ADC mixture.

  • Analysis: Analyze the samples using an appropriate method, such as affinity-capture LC-MS, to quantify the amount of intact ADC remaining.

  • Data Interpretation: Plot the percentage of intact ADC versus time to determine the stability profile and half-life of the conjugate in plasma.

Visualizing the Mechanism of Action

The linker's properties directly influence how the ADC functions once it reaches its target. An ADC constructed with a non-cleavable linker like this compound relies on the cellular machinery for payload release.

G

Conclusion

This compound is a potent heterobifunctional linker that offers the precision and stability of click chemistry combined with the versatility of a two-step conjugation strategy. Its primary advantages lie in the high efficiency and bioorthogonality of the azide handle, leading to the formation of exceptionally stable bioconjugates.[4][10] When compared to traditional NHS-Maleimide linkers, it provides superior linkage stability, a critical factor for minimizing off-target toxicity and widening the therapeutic index of ADCs.[11] While the copper catalyst required for CuAAC can be a limitation for live-cell applications, it is highly effective for in vitro conjugation. For applications demanding the absence of metals, DBCO-based linkers for copper-free click chemistry present a viable, albeit slower, alternative.[12] Ultimately, the choice between this compound and other linkers depends on a careful evaluation of the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product.

References

Safety Operating Guide

Navigating the Safe Disposal of Azido-PEG1-Boc: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Azido-PEG1-Boc is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the handling and disposal of this bifunctional linker, which contains a potentially energetic azide (B81097) group. Due to the azide functionality, specific precautions must be taken to mitigate risks of explosion and toxicity. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and comply with regulatory standards.

Immediate Safety and Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the primary hazard is associated with the organic azide group. Organic azides are a class of compounds known to be sensitive to heat, light, friction, and pressure, which can lead to violent decomposition.[1] A crucial safety measure is to avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1] Furthermore, disposing of azide-containing waste down the drain is strictly prohibited, as it can react with metal pipes (B44673) (e.g., copper, lead) to form highly explosive metal azides.[1][2] The polyethylene (B3416737) glycol (PEG) and tert-butyloxycarbonyl (Boc) components of the molecule are generally considered less hazardous; the Boc group is known to be acid-labile, while the PEG component is biodegradable.[1][3][4][5]

Key Disposal Parameters

A summary of the key parameters and considerations for the safe disposal of this compound is presented below. This information is essential for a proper risk assessment prior to handling and disposal.

ParameterGuidelineRationale
Waste Segregation Collect all waste containing this compound in a dedicated, clearly labeled, and sealed non-metallic container (e.g., glass or polyethylene).[1][2]To prevent accidental mixing with incompatible materials, such as acids or heavy metals.[1]
Labeling The waste container must be labeled as "Hazardous Waste: Contains Organic Azide."To clearly communicate the potential hazards to all laboratory personnel and waste handlers.
Storage Store the waste container in a cool, well-ventilated area, away from heat, light, and sources of ignition. Do not store on metal shelves.[1]To minimize the risk of decomposition of the azide.
Drain Disposal Strictly prohibited.To prevent the formation of explosive metal azides in plumbing and to avoid environmental contamination.[1][6][7][8]
Recommended Treatment Chemical quenching of the azide group to a more stable amine via the Staudinger reaction is recommended before final disposal.[1]To reduce the hazardous and explosive nature of the waste.
Final Disposal Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program.To ensure compliance with all federal, state, and local environmental regulations.[1][9]

Experimental Protocol: Quenching of this compound via Staudinger Reaction

Before final disposal, it is best practice to chemically convert the azide group to a more stable functional group, such as an amine. The Staudinger reaction is a common and effective method for this transformation.[1]

Materials:

  • Residual solution of this compound

  • Triphenylphosphine (B44618) (PPh₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

  • Ice bath

  • Stir plate and stir bar

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, dissolve the residual this compound in a minimal amount of anhydrous solvent in a round-bottom flask equipped with a stir bar.

  • Cooling: Place the flask in an ice bath to cool the solution to 0°C.

  • Addition of PPh₃: Slowly add a stoichiometric equivalent of triphenylphosphine (PPh₃) to the cooled solution while stirring. The reaction is typically exothermic.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (as monitored by TLC or other appropriate analytical techniques).

  • Hydrolysis: Upon completion, add a small amount of water to the reaction mixture to hydrolyze the resulting aza-ylide to the corresponding amine.

  • Disposal of Quenched Solution: The resulting solution containing the more stable amine can then be disposed of as organic waste through your institution's chemical waste program.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste Generated segregate Segregate waste in a dedicated, non-metallic, and labeled container: 'Hazardous Waste: Contains Organic Azide' start->segregate storage Store in a cool, well-ventilated area away from heat, light, and incompatible materials. segregate->storage can_quench Can the azide be safely quenched in the lab? storage->can_quench quench_procedure Perform Staudinger reaction to convert azide to a stable amine. can_quench->quench_procedure Yes disposal_unquenched Dispose of the container as 'Hazardous Waste: Organic Azide' can_quench->disposal_unquenched No disposal_quenched Dispose of the quenched solution as non-azide organic hazardous waste. quench_procedure->disposal_quenched final_disposal Arrange for pickup by a licensed hazardous waste disposal service. disposal_quenched->final_disposal disposal_unquenched->final_disposal

Caption: Decision-making workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.

References

Essential Safety and Logistical Information for Handling Azido-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for Azido-PEG1-Boc, a molecule that incorporates a potentially energetic azide (B81097) functional group. Adherence to these protocols is critical to mitigate risks associated with its use.

I. Hazard Identification and Risk Assessment

This compound contains an azide functional group, which classifies it as an energetic compound. Organic azides can be sensitive to heat, shock, friction, and light, with the potential for explosive decomposition.[1][2] While the polyethylene (B3416737) glycol (PEG) component may reduce this risk by increasing the carbon-to-nitrogen ratio, all azide-containing compounds should be handled with extreme caution.[1][3] The azide group also imparts toxicity, which is comparable to cyanide.[1]

Key Hazards:

  • Explosive Potential: Can decompose violently when subjected to heat, shock, or friction.[1][2]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][4]

  • Formation of Explosive Metal Azides: Reacts with heavy metals, such as lead and copper often found in plumbing, to form highly explosive metal azides.[1][4][5]

  • Formation of Hydrazoic Acid: Contact with acids can generate highly toxic and explosive hydrazoic acid.[4]

II. Personal Protective Equipment (PPE)

A stringent personal protective equipment protocol is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory tasks.

TaskRequired PPEAdditional Recommendations
Receiving and Unpacking - Safety glasses- Nitrile gloves- Lab coat- Inspect the container for any signs of damage or leakage in a well-ventilated area.[1]
Weighing and Aliquoting (Solid) - Safety goggles- Face shield- Double nitrile gloves- Flame-resistant lab coat- Mandatory use of a chemical fume hood.[1][3]- Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[1][3]- A blast shield is highly recommended, especially when handling larger quantities.[1][2]
Solution Preparation and Handling - Safety goggles- Face shield- Double nitrile gloves- Flame-resistant lab coat- Work within a certified chemical fume hood.[1][2][3]- Avoid using halogenated solvents (e.g., dichloromethane, chloroform).[1]- Do not use ground glass joints.[1]
Waste Disposal - Safety goggles- Chemical-resistant gloves (e.g., nitrile)- Lab coat- Handle all waste in a designated and well-ventilated area, preferably within a fume hood.[1]
Spill Cleanup - Safety goggles- Face shield- Chemical-resistant gloves- Lab coat or chemical-resistant apron- Respiratory protection (as needed)- Have a spill kit appropriate for azide-containing compounds readily available.[1]

III. Operational Plan: Step-by-Step Handling Protocol

A. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.[3]

  • Clear Workspace: Ensure the work area is clean and free of incompatible materials, especially acids, heavy metals, and halogenated solvents.[3]

  • Warning Signs: Post a sign on the fume hood indicating that an azide experiment is in progress.[2][3]

  • Assemble Materials: Have all necessary equipment, reagents, quenching solutions, and waste containers readily available before starting.[3]

  • Blast Shield: Place a blast shield in front of the experimental setup within the fume hood.[2]

B. Weighing and Solution Preparation:

  • Use Smallest Amount: Weigh the smallest amount of this compound necessary for the experiment.[2]

  • Non-Metal Tools: Use only non-metal (plastic or ceramic) spatulas and anti-static weighing boats.[1][3]

  • Slow Addition: When dissolving, add the solid this compound to the solvent slowly while stirring.

  • Solvent Choice: Avoid using halogenated solvents.[1]

C. Reaction Conditions:

  • Avoid Heat: Do not heat the compound unless absolutely necessary and with appropriate safety measures in place (e.g., blast shield, small scale).[1][2]

  • Avoid Friction: Do not use ground glass joints which can create friction and lead to detonation.[1]

IV. Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[1][3][4]

Waste TypeDisposal ProcedureRationale
Aqueous Waste - NEVER pour azide-containing solutions down the drain.[1][3][4][5]- Collect all aqueous waste in a designated, sealed, and clearly labeled non-metal container.[1][4]- If feasible and you are trained, chemically deactivate the azide before disposal (see quenching protocol below).[5][6]- Prevents the formation of highly explosive lead or copper azides in pipes.[1][4][5]
Solid Waste - Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and clearly labeled plastic bag or container.[1][4]- Prevents accidental contact and reaction with incompatible materials.
Final Disposal - All azide-containing waste must be disposed of through your institution's hazardous waste management program.[1]- Ensures compliance with safety regulations and proper handling by trained professionals.

Experimental Protocol: Quenching of Residual this compound

Before disposal, it is best practice to chemically convert the azide group to a more stable functional group. The Staudinger reaction is a common method for this transformation.[4]

Materials:

  • Residual solution of this compound

  • Triphenylphosphine (B44618) (PPh₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

  • Stir plate and stir bar

  • Appropriate PPE

Procedure (perform in a chemical fume hood):

  • Cool the azide-containing solution in an ice bath.

  • Slowly add a slight excess (1.1 to 1.5 equivalents) of triphenylphosphine to the stirred solution.

  • Allow the reaction to stir at room temperature until the azide is consumed (monitor by TLC or LC-MS if possible).

  • The resulting solution containing the iminophosphorane can be treated with water to hydrolyze it to the corresponding amine.

  • Dispose of the final quenched solution as organic waste through your institution's chemical waste program.[4]

V. Emergency Procedures

SituationAction
Skin Contact - Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7]- Remove contaminated clothing.
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[7]- Seek immediate medical attention.
Inhalation - Move the person to fresh air.[8]- If not breathing, give artificial respiration.[8]- Seek medical attention.
Ingestion - Do not induce vomiting. - Wash out mouth with water.- Seek immediate medical attention.
Small Spill - In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand).- Collect the material in a sealed, non-metal container for hazardous waste disposal.[6]- Clean the spill area with soap and water.[1]
Large Spill - Evacuate the laboratory immediately.- Alert your supervisor and the institutional safety office.[1]- Prevent entry to the contaminated area.[1]

VI. Workflow Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Designate Area in Fume Hood prep2 Assemble PPE and Equipment prep1->prep2 prep3 Post Warning Sign prep2->prep3 weigh Weigh Solid (Non-metal spatula) prep3->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction (No Heat/Friction) dissolve->reaction collect Collect Waste (Non-metal container) reaction->collect spill Spill? reaction->spill quench Quench Azide (Optional but Recommended) collect->quench dispose Dispose via Hazardous Waste Program quench->dispose end End dispose->end start Start start->prep1 spill->collect No emergency Follow Emergency Procedures spill->emergency Yes

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG1-Boc
Reactant of Route 2
Reactant of Route 2
Azido-PEG1-Boc

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.